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4,7-Dichlorofuro[2,3-d]pyridazine Documentation Hub

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  • Product: 4,7-Dichlorofuro[2,3-d]pyridazine
  • CAS: 13177-70-3

Core Science & Biosynthesis

Foundational

Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Significance of the Furo[2,3-d]pyridazine Scaffold The furo[2,3-d]pyridazine ring system is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines allows it to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[2,3-d]pyridazine Scaffold

The furo[2,3-d]pyridazine ring system is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways.[1] The dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, furo[2,3-d]pyridazine derivatives are actively investigated as potential therapeutic agents.[1]

The introduction of chloro-substituents at the 4 and 7 positions of the furo[2,3-d]pyridazine core dramatically enhances its utility as a synthetic intermediate. The chlorine atoms act as versatile leaving groups, enabling a diverse array of nucleophilic substitution and cross-coupling reactions. This allows for the systematic modification of the core structure to optimize biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth, technically-focused overview of a robust and well-precedented synthetic route to 4,7-dichlorofuro[2,3-d]pyridazine, offering insights into the underlying chemical principles and experimental best practices.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 4,7-dichlorofuro[2,3-d]pyridazine suggests a synthetic strategy centered on the construction of the furo[2,3-d]pyridazine-4,7-dione core, followed by a crucial chlorination step. This approach is advantageous as it utilizes readily available starting materials and employs reliable, high-yielding chemical transformations.

G 4,7-Dichlorofuro[2,3-d]pyridazine 4,7-Dichlorofuro[2,3-d]pyridazine Furo[2,3-d]pyridazine-4,7-dione Furo[2,3-d]pyridazine-4,7-dione 4,7-Dichlorofuro[2,3-d]pyridazine->Furo[2,3-d]pyridazine-4,7-dione Chlorination Furan-3,4-dicarboxylic acid Furan-3,4-dicarboxylic acid Furo[2,3-d]pyridazine-4,7-dione->Furan-3,4-dicarboxylic acid Cyclocondensation Hydrazine Hydrazine Furo[2,3-d]pyridazine-4,7-dione->Hydrazine Cyclocondensation

Caption: Retrosynthetic analysis of 4,7-Dichlorofuro[2,3-d]pyridazine.

Synthetic Pathway and Mechanistic Insights

The synthesis of 4,7-dichlorofuro[2,3-d]pyridazine can be efficiently achieved in two key stages: the formation of the furo[2,3-d]pyridazine-4,7-dione intermediate and its subsequent chlorination.

Part 1: Synthesis of Furo[2,3-d]pyridazine-4,7-dione

The initial step involves the construction of the fused heterocyclic core through the cyclocondensation of a suitable furan precursor with hydrazine. Furan-3,4-dicarboxylic acid is an ideal and commercially available starting material for this purpose.

The reaction proceeds via the formation of a dihydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the stable furo[2,3-d]pyridazine-4,7-dione. This reaction is typically carried out in a suitable solvent with heating.

G cluster_0 Cyclocondensation Reaction Furan-3,4-dicarboxylic acid Furan-3,4-dicarboxylic acid Dihydrazide Intermediate Dihydrazide Intermediate Furan-3,4-dicarboxylic acid->Dihydrazide Intermediate + Hydrazine Hydrazine Hydrazine Furo[2,3-d]pyridazine-4,7-dione Furo[2,3-d]pyridazine-4,7-dione Dihydrazide Intermediate->Furo[2,3-d]pyridazine-4,7-dione Intramolecular Cyclization (-2H2O)

Caption: Synthesis of the Furo[2,3-d]pyridazine-4,7-dione core.

Part 2: Chlorination of Furo[2,3-d]pyridazine-4,7-dione

The pivotal step in this synthesis is the conversion of the furo[2,3-d]pyridazine-4,7-dione to the target 4,7-dichloro derivative. This transformation is effectively accomplished using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice for this type of heterocyclic system.[2][3][4][5][6] The reaction proceeds through the tautomeric dihydroxy form of the dione.

The lone pairs on the oxygen atoms of the dihydroxy tautomer attack the electrophilic phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate ester intermediate. Subsequent nucleophilic attack by chloride ions, generated in situ, on the carbon atoms at positions 4 and 7, followed by the elimination of the phosphate group, yields the desired 4,7-dichlorofuro[2,3-d]pyridazine. The use of a base, such as pyridine, can facilitate the reaction.[2] For large-scale preparations, a solvent-free approach with equimolar POCl₃ in a sealed reactor is an environmentally conscious and efficient alternative.[2]

Experimental Protocols

Synthesis of Furo[2,3-d]pyridazine-4,7-dione
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add furan-3,4-dicarboxylic acid (1 equivalent).

  • Reagent Addition: Add a suitable solvent such as ethanol or acetic acid, followed by the slow addition of hydrazine hydrate (2.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield furo[2,3-d]pyridazine-4,7-dione as a solid.

Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube. Add furo[2,3-d]pyridazine-4,7-dione (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of a tertiary amine base like pyridine or N,N-dimethylaniline can be added to accelerate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC.

  • Work-up and Purification: After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the crude product by filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 4,7-dichlorofuro[2,3-d]pyridazine.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
Furo[2,3-d]pyridazine-4,7-dioneC₆H₄N₂O₃168.1185-95Off-white to pale yellow solid
4,7-Dichlorofuro[2,3-d]pyridazineC₆H₂Cl₂N₂O204.0070-85White to off-white crystalline solid

Applications in Drug Development

The 4,7-dichlorofuro[2,3-d]pyridazine core is a valuable building block for the synthesis of a wide range of biologically active molecules. The two chlorine atoms provide orthogonal handles for further functionalization, allowing for the creation of extensive compound libraries for high-throughput screening.

G cluster_1 Functionalization of the Core Scaffold 4,7-Dichlorofuro[2,3-d]pyridazine 4,7-Dichlorofuro[2,3-d]pyridazine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4,7-Dichlorofuro[2,3-d]pyridazine->Nucleophilic Aromatic Substitution Amines, Thiols, Alkoxides Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling 4,7-Dichlorofuro[2,3-d]pyridazine->Palladium-Catalyzed Cross-Coupling Suzuki, Buchwald-Hartwig, Sonogashira Diverse Functionalized Derivatives Diverse Functionalized Derivatives Nucleophilic Aromatic Substitution->Diverse Functionalized Derivatives Palladium-Catalyzed Cross-Coupling->Diverse Functionalized Derivatives

Caption: Synthetic utility of 4,7-Dichlorofuro[2,3-d]pyridazine.

Conclusion

The synthesis of 4,7-dichlorofuro[2,3-d]pyridazine presented herein is a reliable and scalable route to a key intermediate in the development of novel therapeutics. The methodology is based on well-established chemical principles and offers high yields. The versatility of the dichloro-substituted core provides medicinal chemists with a powerful platform for the design and synthesis of next-generation kinase inhibitors and other targeted therapies.

References

  • Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives. (2025). ResearchGate. [Link]

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ResearchGate. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). PubMed Central. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). PubMed Central. [Link]

  • POCl -PCl mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. [Link]

  • A facile synthesis of polysubstituted furo[2,3- d ]pyrimidinones and 1,2,4-triazole-fused derivatives. (2016). ResearchGate. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). National Institutes of Health. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2013). PubMed Central. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023). PubMed Central. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2025). ResearchGate. [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (2025). ResearchGate. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (2015). RSC Publishing. [Link]

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][2][7]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. (2021). PubMed. [Link]

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Exploratory

An In-depth Technical Guide to 4,7-Dichlorofuro[2,3-d]pyridazine: A Versatile Scaffold in Modern Chemistry

Introduction: Unveiling a Privileged Heterocycle In the landscape of heterocyclic chemistry, fused ring systems hold a place of prominence, offering a three-dimensional architecture that is often key to unlocking novel b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of heterocyclic chemistry, fused ring systems hold a place of prominence, offering a three-dimensional architecture that is often key to unlocking novel biological activity and material properties. Among these, 4,7-Dichlorofuro[2,3-d]pyridazine, identified by its CAS number 13177-70-3, has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals.[1] This technical guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and applications.

The furo[2,3-d]pyridazine core is a compelling fusion of an electron-rich furan ring and an electron-deficient pyridazine ring.[1] This electronic dichotomy, coupled with the strategic placement of two reactive chlorine atoms at the 4 and 7 positions, imbues the molecule with a unique chemical personality.[1] The pyridazine ring itself is known for its distinct physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, which are of significant interest in drug-target interactions.[2] The chloro-substituents act as versatile synthetic handles, opening a gateway to a diverse array of derivatives through nucleophilic substitution and metal-catalyzed cross-coupling reactions.[3]

This guide will navigate the core attributes of 4,7-Dichlorofuro[2,3-d]pyridazine, offering both a solid theoretical grounding and practical, field-proven insights into its utilization.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. The key properties of 4,7-Dichlorofuro[2,3-d]pyridazine are summarized below.

PropertyValueSource
CAS Number 13177-70-3PubChem[4]
Molecular Formula C₆H₂Cl₂N₂OPubChem[4]
Molecular Weight 189.00 g/mol PubChem[4]
IUPAC Name 4,7-dichlorofuro[2,3-d]pyridazinePubChem[4]
Appearance Typically a solid at room temperatureMolbase[1]
Solubility Moderate solubility in organic solventsMolbase[1]
Computed XLogP3 2.2PubChem[4]

These properties highlight the compound's suitability for a range of organic reactions and its potential for good cell permeability, a desirable trait in drug candidates. The presence of halogen atoms is known to enhance lipophilicity, which can significantly influence a molecule's interaction with biological systems.[1]

Synthesis and Mechanistic Considerations

A plausible synthetic approach is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions.

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Pyridazinedione Formation cluster_reaction2 Step 2: Dichlorination cluster_reaction3 Step 3: Furan Ring Annulation Maleic Anhydride Maleic Anhydride Condensation Condensation Maleic Anhydride->Condensation Hydrazine Hydrazine Hydrazine->Condensation Maleic Hydrazide Maleic Hydrazide Condensation->Maleic Hydrazide Formation of dihydropyridazinedione Chlorinating Agent (e.g., POCl₃) Chlorinating Agent (e.g., POCl₃) Maleic Hydrazide->Chlorinating Agent (e.g., POCl₃) Aromatization & Chlorination 3,6-Dichloropyridazine 3,6-Dichloropyridazine Chlorinating Agent (e.g., POCl₃)->3,6-Dichloropyridazine Reagent for Furan Ring Reagent for Furan Ring 3,6-Dichloropyridazine->Reagent for Furan Ring Cyclization Target Molecule 4,7-Dichlorofuro[2,3-d]pyridazine Reagent for Furan Ring->Target Molecule

Caption: Proposed synthetic workflow for 4,7-Dichlorofuro[2,3-d]pyridazine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place maleic hydrazide (1 equivalent).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask with stirring. The reaction is exothermic and should be controlled with an ice bath.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate out.

  • Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then dry. The crude 3,6-dichloropyridazine can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Furan Ring Annulation

This step is more speculative and would likely involve a reaction that introduces a two-carbon unit and subsequent cyclization. One possibility is a reaction with a protected 2-chloroacetaldehyde equivalent followed by base-mediated cyclization. Further research into specific annulation strategies for furan rings onto pyridazine cores is recommended.

Chemical Reactivity and Strategic Transformations

The synthetic utility of 4,7-Dichlorofuro[2,3-d]pyridazine lies in the differential reactivity of its two chlorine atoms and the electronic nature of the fused ring system. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr) and are excellent partners in palladium-catalyzed cross-coupling reactions.[3]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine substituents. This allows for the straightforward introduction of a wide range of functional groups.

  • With N-nucleophiles (Amines): Reaction with primary or secondary amines can be used to introduce amino groups, which are prevalent in many biologically active molecules. The Buchwald-Hartwig amination is a powerful method for this transformation.[3]

  • With O-nucleophiles (Alcohols, Phenols): Alkoxy or aryloxy groups can be introduced by reacting with the corresponding alcohols or phenols in the presence of a base.

  • With S-nucleophiles (Thiols): Thiolates can displace the chlorine atoms to form thioethers.

It is important to note that the relative reactivity of the C4 and C7 positions can be influenced by steric and electronic factors, potentially allowing for selective monosubstitution under carefully controlled conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents are ideal for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters introduces aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: As mentioned, this is a highly efficient method for forming C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.

Reactivity Workflow

G cluster_snar Nucleophilic Aromatic Substitution cluster_cross_coupling Palladium-Catalyzed Cross-Coupling Start 4,7-Dichlorofuro[2,3-d]pyridazine Amines Amines Start->Amines SₙAr Alcohols Alcohols Start->Alcohols SₙAr Thiols Thiols Start->Thiols SₙAr Suzuki Boronic Acids (Suzuki) Start->Suzuki Pd-catalyzed Buchwald Amines (Buchwald-Hartwig) Start->Buchwald Pd-catalyzed Sonogashira Alkynes (Sonogashira) Start->Sonogashira Pd-catalyzed Amino_Product 4-Amino or 7-Amino Derivatives Amines->Amino_Product Alkoxy_Product 4-Alkoxy or 7-Alkoxy Derivatives Alcohols->Alkoxy_Product Thioether_Product 4-Thioether or 7-Thioether Derivatives Thiols->Thioether_Product Aryl_Product 4-Aryl or 7-Aryl Derivatives Suzuki->Aryl_Product Amino_Coupling_Product 4-Amino or 7-Amino Derivatives Buchwald->Amino_Coupling_Product Alkynyl_Product 4-Alkynyl or 7-Alkynyl Derivatives Sonogashira->Alkynyl_Product

Caption: Key reactivity pathways of 4,7-Dichlorofuro[2,3-d]pyridazine.

Applications in Drug Discovery and Materials Science

The furo[2,3-d]pyridazine scaffold and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.[1]

Pharmaceutical Development

The pyridazine ring is considered a "privileged structure" in drug discovery. Its ability to act as a bioisostere for phenyl and other heteroaryl rings, coupled with its capacity to engage in hydrogen bonding, makes it a valuable component of many pharmacophores. The pyridazine moiety is found in a number of approved drugs, and its presence can enhance aqueous solubility.[2]

Derivatives of furo[2,3-d]pyridazines have been investigated for a range of biological activities, including:

  • Anticancer Agents: The pyridazine core has been incorporated into molecules targeting key cancer-related proteins like PARP-1.[5] The ability to readily diversify the 4,7-Dichlorofuro[2,3-d]pyridazine core makes it an attractive starting point for generating libraries of compounds for screening against various cancer targets.

  • Kinase Inhibitors: The pyridazine heterocycle is found in several kinase inhibitors. The geometry of the furo[2,3-d]pyridazine scaffold is well-suited for interaction with the ATP-binding pocket of many kinases.

  • Antiviral and Antimicrobial Agents: Fused pyridazine derivatives have shown promise as antiviral agents, including against Hepatitis A virus (HAV).[6]

Materials Science

The electron-deficient nature of the pyridazine ring, combined with the potential for extended conjugation through derivatization, makes furo[2,3-d]pyridazine derivatives interesting candidates for applications in materials science.[1] These include their potential use as:

  • Organic Light-Emitting Diodes (OLEDs): Donor-acceptor type molecules incorporating pyridazine-based heterocycles have been synthesized and investigated for their photophysical properties.[7]

  • Photovoltaic Materials: Dihalogenated derivatives of related fused pyridazine systems are important precursors in the synthesis of materials for photovoltaic applications.[7][8]

Safety and Handling

As with any halogenated heterocyclic compound, 4,7-Dichlorofuro[2,3-d]pyridazine should be handled with appropriate safety precautions in a well-ventilated laboratory or under a chemical fume hood.[9][10]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Avoid Inhalation and Ingestion: Do not breathe dust, fumes, or vapors. Do not eat, drink, or smoke when using this product.[9][10]

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Some sources recommend refrigeration.[9][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[9][11]

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.[9][10][11]

Conclusion and Future Outlook

4,7-Dichlorofuro[2,3-d]pyridazine is a highly versatile and valuable building block in modern chemical research. Its unique electronic properties, stemming from the fusion of a furan and a pyridazine ring, combined with the synthetic flexibility offered by its two chlorine atoms, make it an attractive starting point for the synthesis of a wide range of novel compounds. The demonstrated and potential applications in drug discovery and materials science underscore the importance of this scaffold. As synthetic methodologies continue to advance, particularly in the realm of selective C-H functionalization and late-stage diversification, the utility of 4,7-Dichlorofuro[2,3-d]pyridazine is poised to expand even further, enabling the creation of next-generation therapeutics and advanced materials.

References

  • Capot Chemical. (n.d.). Specifications of 4,7-dichlorofuro[2,3-d]pyridazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12486847, 4,7-Dichlorofuro[2,3-d]pyridazine. Retrieved from [Link]

  • Molbase. (n.d.). Furo[2,3-d]pyridazine, 4,7-dichloro-. Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB416375 | CAS 13177-70-3. Retrieved from [Link]

  • Sbardella, G. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 2055-2092. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Koutentis, P. A., & Podgursky, V. (2021). Synthesis of 4,7-dichloro[4][9][12]oxadiazolo[3,4-d]pyridazine 1-oxide 2. ResearchGate. Retrieved from [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(11), 1530. Retrieved from [Link]

  • Koutentis, P. A., & Podgursky, V. (2021). Safe Synthesis of 4,7-Dibromo[4][9][12]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 26(21), 6407. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Koutentis, P. A., & Podgursky, V. (2021). Safe Synthesis of 4,7-Dibromo[4][9][12]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. Retrieved from [Link]

  • El-Naggar, M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1957-1974. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 13(20), 1777-1803. Retrieved from [Link]

  • Wang, Y., et al. (2022). The Discovery and Development of a Series of Pyrazolo[3,4- d ]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. Journal of Medicinal Chemistry, 65(1), 215-233. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

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Foundational

Introduction: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure of 4,7-Dichlorofuro[2,3-d]pyridazine The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 4,7-Dichlorofuro[2,3-d]pyridazine

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both synthetic tractability and potent, selective biological activity. Among the vast array of heterocyclic systems, fused ring structures hold a place of particular importance, providing rigid frameworks that can orient functional groups in precise three-dimensional space to optimize interactions with biological targets. The furo[2,3-d]pyridazine core is one such "privileged scaffold." Its derivatives have garnered significant attention for their diverse pharmacological activities, including roles as inhibitors of critical cellular kinases like VEGFR-2 and EGFR, making them valuable leads in oncology research.[1][2]

This technical guide focuses on a key derivative and synthetic intermediate: 4,7-Dichlorofuro[2,3-d]pyridazine . The strategic placement of two reactive chlorine atoms on the electron-deficient pyridazine ring transforms this molecule into a versatile building block, enabling access to a wide array of more complex derivatives through well-established synthetic methodologies. Understanding the core molecular structure, electronic properties, and reactivity of this compound is therefore fundamental for researchers, scientists, and drug development professionals aiming to leverage its potential in creating next-generation therapeutics. This document provides a comprehensive overview of its structure, a robust protocol for its synthesis and characterization, and an exploration of its synthetic utility, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

4,7-Dichlorofuro[2,3-d]pyridazine is an aromatic heterocyclic compound featuring a furan ring fused to a pyridazine (1,2-diazine) ring. This fusion creates a planar, bicyclic system with the IUPAC name 4,7-dichlorofuro[2,3-d]pyridazine .

The core structure consists of a five-membered furan ring and a six-membered pyridazine ring sharing a carbon-carbon bond. The pyridazine moiety, with its two adjacent nitrogen atoms, is inherently electron-deficient, a characteristic that is further amplified by the strong inductive electron-withdrawing effects of the two chlorine atoms at positions C4 and C7. This pronounced electrophilicity is the cornerstone of the molecule's reactivity and its utility as a synthetic intermediate.

Fig 1. Molecular Structure with IUPAC Numbering.
Physicochemical Data Summary

The key computed physicochemical properties for 4,7-Dichlorofuro[2,3-d]pyridazine are summarized below. This data is essential for planning reactions, predicting solubility, and understanding the molecule's general behavior.[3]

PropertyValueSource
Molecular Formula C₆H₂Cl₂N₂OPubChem[3]
Molecular Weight 189.00 g/mol PubChem[3]
Exact Mass 187.9544181 DaPubChem[3]
CAS Number 13177-70-3PubChem[3]
IUPAC Name 4,7-dichlorofuro[2,3-d]pyridazinePubChem[3]
InChIKey GSVXBMHCLBNTFF-UHFFFAOYSA-NPubChem[3]
SMILES C1=COC2=C1C(=NN=C2Cl)ClPubChem[3]
XLogP3 2.2PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Topological Polar Surface Area 38.9 ŲPubChem[3]

Synthesis and Mechanistic Rationale

While numerous publications utilize 4,7-Dichlorofuro[2,3-d]pyridazine as a starting material, detailed experimental procedures for its preparation are not consolidated in a single source. However, a robust and chemically sound synthetic route can be constructed based on established principles of heterocyclic chemistry. The most logical pathway involves a two-step process: (1) formation of the furo[2,3-d]pyridazine-4,7-dione core via cyclocondensation, followed by (2) chlorination to yield the final product.

synthesis_workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination SM Furan-3,4-dicarboxylic acid or derivative Dione Furo[2,3-d]pyridazine-4,7-dione SM->Dione Reflux in solvent (e.g., EtOH, Acetic Acid) Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Dione Dione_step2 Furo[2,3-d]pyridazine-4,7-dione Dione->Dione_step2 Intermediate Isolation Product 4,7-Dichlorofuro[2,3-d]pyridazine Dione_step2->Product Heat/Reflux (optional base, e.g., Pyridine) Reagent Phosphorus Oxychloride (POCl₃) Reagent->Product

Fig 2. Representative Synthetic Workflow.
Experimental Protocol (Representative)

This protocol is a generalized procedure based on standard methods for the synthesis of related dichloropyridazine systems from their corresponding diones/dihydroxy precursors.[4][5]

Step 1: Synthesis of Furo[2,3-d]pyridazine-4,7(5H,6H)-dione

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add furan-3,4-dicarboxylic acid (1.0 eq). Suspend the acid in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction: Add hydrazine hydrate (approx. 1.1 eq) dropwise to the suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield furo[2,3-d]pyridazine-4,7(5H,6H)-dione.

  • Causality: The dicarboxylic acid reacts with the two nucleophilic nitrogen atoms of hydrazine in a cyclocondensation reaction. The acidic conditions and heat facilitate the dehydration steps, leading to the formation of the stable, fused heterocyclic dione ring system.

Step 2: Chlorination to 4,7-Dichlorofuro[2,3-d]pyridazine

  • Reagents & Setup: In a flask equipped for reflux under an inert atmosphere (e.g., nitrogen or argon), place the furo[2,3-d]pyridazine-4,7(5H,6H)-dione (1.0 eq) obtained from Step 1.

  • Reaction: Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq). A tertiary amine base like pyridine or N,N-dimethylaniline (approx. 1.0 eq) can be added to facilitate the reaction.[4]

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The product will precipitate as a solid.

  • Purification: Collect the crude solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

  • Causality: The pyridazinone exists in tautomeric equilibrium with its dihydroxy form. The hydroxyl groups (or keto-enol tautomers) are converted into better leaving groups by phosphorylation with POCl₃. Subsequent nucleophilic attack by chloride ions (generated from POCl₃) displaces the phosphate esters, yielding the desired dichloro-aromatic product.[6] This is a classic and highly effective method for converting hydroxy-azines into their chloro-derivatives.[5]

Spectroscopic Validation and Characterization

While experimental spectral data for 4,7-Dichlorofuro[2,3-d]pyridazine is not widely available in peer-reviewed literature, its structure can be unequivocally validated using a combination of standard spectroscopic techniques. The following tables outline the expected spectral characteristics, which serve as a reliable benchmark for confirming the identity and purity of a synthesized sample.

¹H and ¹³C NMR Spectroscopy

The simplicity of the proton NMR spectrum is a key identifier. The molecule possesses only two protons, both attached to the furan ring, creating a distinct and easily interpretable pattern.

¹H NMR (Expected)
Chemical Shift (δ, ppm) Multiplicity
~7.0 - 7.5Doublet (d)
~7.8 - 8.3Doublet (d)
Note: A small coupling constant (J ≈ 2-3 Hz) is expected between H-2 and H-3. The exact chemical shifts can vary based on the solvent (e.g., CDCl₃, DMSO-d₆).
¹³C NMR (Expected)
Chemical Shift (δ, ppm) Assignment
~110 - 120C-2 or C-3
~140 - 150C-3 or C-2
~125 - 135C-3a or C-7a
~150 - 160C-4 or C-7 (attached to Cl)
Note: Four distinct signals are expected for the six carbon atoms due to molecular symmetry not being present across the entire fused system. The carbons attached to chlorine (C4, C7) and the bridgehead carbons (C3a, C7a) will appear as quaternary signals in a DEPT experiment.
Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for confirming the presence of the two chlorine atoms due to their characteristic isotopic distribution (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

Mass Spectrometry (Expected)
Ion m/z (Nominal)
[M]⁺188
[M+2]⁺190
[M+4]⁺192
This distinctive 100:65:10 triplet is a definitive fingerprint for a molecule containing two chlorine atoms.
Infrared (IR) Spectroscopy
IR Spectroscopy (Expected)
Wavenumber (cm⁻¹) Vibration Type
3100 - 3150C-H stretch (aromatic/furan)
1550 - 1620C=C / C=N stretching (aromatic ring)
1000 - 1250C-O-C stretching (furan ether)
700 - 850C-Cl stretching

Reactivity and Synthetic Utility

The primary value of 4,7-Dichlorofuro[2,3-d]pyridazine in synthetic chemistry lies in the reactivity of its two carbon-chlorine bonds. The electron-deficient nature of the pyridazine ring makes positions C4 and C7 highly susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the sequential or simultaneous replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols.[7]

Furthermore, these C-Cl bonds are excellent handles for modern palladium-catalyzed cross-coupling reactions . Methods such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of highly functionalized furo[2,3-d]pyridazine derivatives.

reactivity_pathways cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling start 4,7-Dichlorofuro[2,3-d]pyridazine snar_out 4,7-Disubstituted Products start->snar_out R-NH₂ (Amines) R-OH (Alcohols) R-SH (Thiols) suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig (Amines) start->buchwald sonogashira Sonogashira (Alkynes) start->sonogashira

Fig 3. Key Reactivity Pathways for Synthetic Diversification.

This dual reactivity makes 4,7-Dichlorofuro[2,3-d]pyridazine an ideal starting point for constructing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

4,7-Dichlorofuro[2,3-d]pyridazine is more than a simple heterocyclic molecule; it is a strategically designed synthetic platform. Its rigid, planar furo[2,3-d]pyridazine core provides a stable anchor, while its two chlorine atoms act as versatile functional handles for diversification. A deep understanding of its electronic structure, which renders the C4 and C7 positions highly electrophilic, is key to exploiting its synthetic potential. Through robust and well-understood reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of novel compounds. Given the established biological importance of this scaffold, 4,7-Dichlorofuro[2,3-d]pyridazine stands as an exceptionally valuable tool for scientists engaged in the rational design and development of new therapeutic agents.

References

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Exploratory

The Emerging Therapeutic Potential of Furo[2,3-d]pyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist Name/Title] Introduction: The Furo[2,3-d]pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Introduction: The Furo[2,3-d]pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The landscape of drug discovery is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, fused ring systems have garnered considerable attention due to their structural rigidity, three-dimensional complexity, and ability to mimic endogenous ligands. The furo[2,3-d]pyridazine core, a bicyclic heterocycle integrating a furan and a pyridazine ring, represents one such "privileged structure." While its close analog, the furo[2,3-d]pyrimidine system, has been extensively explored, the unique electronic and steric properties of the furo[2,3-d]pyridazine moiety offer a distinct and promising avenue for the development of new therapeutic agents.[1][2] This guide provides an in-depth analysis of the burgeoning biological activities of furo[2,3-d]pyridazine derivatives, with a particular focus on their anticancer potential, and offers insights into their mechanisms of action and future therapeutic applications.

The inherent bioisosteric relationship of the furo[2,3-d]pyridazine scaffold with purines suggests its potential to interact with a wide array of biological targets, particularly enzymes involved in cellular signaling and proliferation.[3] This structural analogy has been a guiding principle in the design and synthesis of novel derivatives with diverse pharmacological profiles.

Anticancer Activity: A Primary Focus of Furo[2,3-d]pyridazine Research

The most extensively investigated biological activity of furo[2,3-d]pyridazine and its related pyrimidine analogs is their potential as anticancer agents.[1][3][4] These compounds have demonstrated efficacy against a variety of cancer cell lines, often through the modulation of key signaling pathways implicated in tumorigenesis and metastasis.

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which furo[2,3-d]pyridazine derivatives exert their anticancer effects is the inhibition of protein kinases.[3] These enzymes play a critical role in regulating cellular processes such as growth, proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

1. Cyclin-Dependent Kinase (CDK) Inhibition:

Certain furo[2,3-b]pyridine derivatives, structurally related to the furo[2,3-d]pyridazine core, have shown potent inhibitory activity against CDK2.[5] For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate was identified as a notable inhibitor of the CDK2/cyclin A2 complex with an IC50 value of 0.93 µM, comparable to the reference inhibitor roscovitine (IC50 0.394 μM).[5] The inhibition of CDKs disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

2. PI3K/AKT Pathway Inhibition:

The phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) signaling pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[6][7] Novel furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT.[6][7] One such derivative, compound 10b (a furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybrid), demonstrated potent inhibitory activity against PI3Kα (IC50 = 0.175 µM), PI3Kβ (IC50 = 0.071 µM), and AKT (IC50 = 0.411 µM).[6] This dual inhibition leads to cell cycle arrest at the G0-G1 phase and induction of apoptosis, particularly in breast cancer cell lines.[6]

3. Receptor Tyrosine Kinase (RTK) Inhibition:

Furo[2,3-d]pyrimidine derivatives have also been identified as potent inhibitors of various receptor tyrosine kinases (RTKs), including VEGFR-2, EGFR, and Tie-2.[3][8] For example, a novel class of furo[2,3-d]pyrimidines showed potent dual inhibition of Tie-2 and VEGFR-2, with IC50 values of less than 3 nM.[3] More recently, furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have been developed as potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is prevalent in acute myeloid leukemia (AML).[9] Compound 49 from this series effectively suppressed FLT3 phosphorylation and downstream signaling, demonstrating cytotoxicity in FLT3-ITD expressing AML cell lines in the nanomolar range.[9]

Visualizing the Mechanism: A Simplified Kinase Inhibition Pathway

Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_drug Furo[2,3-d]pyridazine Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, FLT3) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits CDK CDK CDK->Proliferation Promotes Drug Furo[2,3-d]pyridazine Derivative Drug->RTK Inhibits Drug->PI3K Inhibits Drug->AKT Inhibits Drug->CDK Inhibits

Caption: Simplified pathway of anticancer action via kinase inhibition.

Induction of Apoptosis

Beyond kinase inhibition, certain furo[2,3-d]pyridazine and related derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][6] For instance, furo[2,3-d]pyrimidine-based chalcones have demonstrated potent anti-proliferative activity and induced apoptosis in resistant MCF-7 breast cancer cells.[4] Similarly, furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids have been shown to induce apoptosis through the activation of caspases 3/7.[10]

Quantitative Data on Anticancer Activity
Compound ClassTargetCancer Cell LineIC50 / GI50 (µM)Reference
Furo[2,3-b]pyridineCDK2/cyclin A2-0.93[5]
Furo[2,3-d]pyrimidine-1,3,4-thiadiazolePI3Kα/β, AKTBreast (HS 578T)1.51 (GI50)[6]
Furo[2,3-d]pyrimidine-chalcone-Breast (MCF-7 resistant)1.20 - 1.90[4]
Furo[2,3-d]pyrimidine-1,3,4-thiadiazole-ureaFLT3-ITDAML (MV4-11, MOLM-13)Nanomolar range[9]
3,6-disubstituted PyridazinesCDK2Breast (T-47D, MDA-MB-231)0.43 - 0.99[11][12]

Experimental Protocols: A Guide for the Bench Scientist

Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A2)

This protocol is a generalized procedure based on luminescence-based assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

  • Test compound (furo[2,3-d]pyridazine derivative)

  • Reference inhibitor (e.g., Roscovitine)

  • ATP, appropriate substrate peptide

  • Kinase buffer

  • 96-well white opaque plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO, followed by dilution in kinase buffer to the desired final concentrations.

  • Kinase Reaction: a. To each well of a 96-well plate, add 5 µL of the diluted compound or vehicle control (DMSO). b. Add 10 µL of the kinase/substrate mixture. c. Initiate the reaction by adding 10 µL of ATP solution. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Luminescence Detection: a. Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. b. Incubate at room temperature for 10 minutes to allow the signal to stabilize. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. The luminescent signal is inversely proportional to the amount of kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualizing the Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Compound to 96-well Plate A->B C Add Kinase/Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Add Kinase-Glo® Reagent E->F G Incubate for Signal Stabilization F->G H Measure Luminescence G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Other Potential Biological Activities

While the primary focus has been on anticancer applications, the broader pyridazine and pyridazinone chemical space suggests other potential therapeutic avenues for furo[2,3-d]pyridazine derivatives.

Anti-inflammatory Activity

Pyridazinone derivatives are known to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[13][14][15][16] This suggests that the furo[2,3-d]pyridazine scaffold could be a valuable template for the design of novel anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15] The mechanism often involves the inhibition of pro-inflammatory mediators such as TNF-α and IL-6.[14]

Antimicrobial Activity

Various pyridazine derivatives have been reported to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.[17][18][19][20][21] The structural features of the furo[2,3-d]pyridazine core could be exploited to develop new antimicrobial agents, which are urgently needed to combat the growing threat of antibiotic resistance. Studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[19][20]

Cardiovascular Effects

It is important to note that some related compounds, such as furosemide (a loop diuretic), have significant cardiovascular effects.[22][23][24][25][26][27] While structurally distinct from the fused furo[2,3-d]pyridazine system, this highlights the potential for nitrogen-containing heterocycles to interact with cardiovascular targets. Any future development of furo[2,3-d]pyridazine derivatives for other indications would require careful evaluation of their cardiovascular safety profile.

Future Perspectives and Conclusion

The furo[2,3-d]pyridazine scaffold holds significant promise as a versatile platform for the development of novel therapeutic agents. The existing body of research, particularly on the closely related furo[2,3-d]pyrimidine derivatives, strongly supports the continued exploration of this chemical space for anticancer drug discovery. The demonstrated ability of these compounds to inhibit multiple kinases involved in cancer progression is particularly noteworthy.

Future research should focus on:

  • Synthesis of diverse libraries of furo[2,3-d]pyridazine derivatives to expand the structure-activity relationship (SAR) knowledge base.

  • Head-to-head comparisons with furo[2,3-d]pyrimidine analogs to delineate the specific contributions of the pyridazine nitrogen atoms to target binding and biological activity.

  • In-depth mechanistic studies to identify novel biological targets beyond kinases.

  • Exploration of other therapeutic areas, such as inflammation and infectious diseases, based on the known activities of the broader pyridazine family.

References

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  • Abdel Reheim, M. A. M., & Baker, S. M. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine derivatives. Chemistry Central Journal, 11(1), 112. [Link]

  • El-Naggar, M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1624-1641. [Link]

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Foundational

The Dichlorinated Pyridazine Core: A Versatile Scaffold for Innovations in Medicine, Agriculture, and Materials Science

Introduction: The Unassuming Power of a Dichlorinated Heterocycle Within the vast landscape of heterocyclic chemistry, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, holds a place...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Dichlorinated Heterocycle

Within the vast landscape of heterocyclic chemistry, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, holds a place of distinction. Its unique electronic properties, characterized by a high dipole moment and robust hydrogen-bonding capacity, make it an attractive scaffold in molecular design.[1] When adorned with two chlorine atoms, this unassuming heterocycle is transformed into a highly versatile and reactive building block: the dichlorinated pyridazine. This guide delves into the chemistry and diverse applications of dichlorinated pyridazines, with a particular focus on the synthetically crucial 3,6-dichloropyridazine isomer.[2][3][4]

For researchers, scientists, and drug development professionals, dichlorinated pyridazines represent a gateway to a multitude of functionalized molecules with profound impacts across various scientific disciplines. The two chlorine atoms, acting as reactive handles, are susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups.[3] This inherent reactivity is the cornerstone of its utility, enabling the construction of complex molecular architectures with tailored biological activities and material properties.

This technical guide will navigate the journey from the fundamental synthesis of dichlorinated pyridazines to their application in cutting-edge pharmaceuticals, advanced agrochemicals, and novel organic materials. We will explore the causality behind synthetic strategies, dissect the mechanisms of action of key derivatives, and provide detailed experimental protocols to empower researchers in their own investigations.

I. The Synthetic Cornerstone: Accessing the Dichlorinated Pyridazine Scaffold

The most common and synthetically useful dichlorinated pyridazine is 3,6-dichloropyridazine. Its preparation is a critical first step for many of the applications discussed in this guide. The primary and most industrially viable route begins with maleic anhydride.

Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride

This two-step process first involves the formation of 3,6-dihydroxypyridazine (maleic hydrazide) followed by a chlorination reaction.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

Step 1: Synthesis of 3,6-Dihydroxypyridazine

  • In a round-bottom flask equipped with a reflux condenser, add maleic anhydride and a solution of hydrazine hydrate in water.

  • Heat the mixture to reflux for a specified period, during which the dihydroxypyridazine will precipitate.

  • Cool the reaction mixture and collect the solid product by filtration.

  • Wash the solid with cold water and dry to obtain 3,6-dihydroxypyridazine.

Step 2: Chlorination of 3,6-Dihydroxypyridazine

  • In a well-ventilated fume hood, carefully add 3,6-dihydroxypyridazine to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for several hours. The reaction is typically monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 8.

  • The crude 3,6-dichloropyridazine will precipitate as a solid. Collect the solid by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,6-dichloropyridazine as a white to off-white solid.

The choice of phosphorus oxychloride as the chlorinating agent is due to its effectiveness in converting the hydroxyl groups of the pyridazinediol into chlorides. The mechanism involves the formation of a phosphate ester intermediate which is then displaced by a chloride ion.

Synthesis of 3,6-Dichloropyridazine.

II. Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The dichlorinated pyridazine core is a privileged structure in medicinal chemistry, serving as a foundational element in the design of numerous therapeutic agents. Its ability to be readily functionalized allows for the precise tuning of molecular properties to achieve high potency and selectivity against various biological targets.

A. Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6][7] The pyridazine scaffold has been successfully employed in the development of potent kinase inhibitors.

Ponatinib (Iclusig®): A Case Study

Ponatinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8] It was specifically designed to overcome resistance to other tyrosine kinase inhibitors, particularly the T315I "gatekeeper" mutation in the Bcr-Abl kinase.[8]

The synthesis of Ponatinib utilizes a functionalized imidazo[1,2-b]pyridazine core, which can be derived from a pyridazine precursor.[6][9] The core structure engages in key hydrogen bonding interactions within the ATP-binding pocket of the kinase, while the appended functional groups provide selectivity and potency.

Mechanism of Action: Bcr-Abl Inhibition

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[5][10] Ponatinib binds to the ATP-binding site of Bcr-Abl, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling, which ultimately leads to a reduction in cell proliferation and the induction of apoptosis.[11]

Bcr_Abl_Signaling_Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/SOS BcrAbl->Grb2_Sos Activates PI3K PI3K BcrAbl->PI3K Activates Ponatinib Ponatinib Ponatinib->BcrAbl Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival

Simplified Bcr-Abl signaling pathway and the inhibitory action of Ponatinib.

Other kinase targets for which pyridazine-based inhibitors have been developed include VEGFR2 and c-Met, both of which are critical in tumor angiogenesis and metastasis.

Kinase_Signaling_Pathways cluster_VEGFR2 VEGFR2 Signaling cluster_cMet c-Met Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg_PKC PLCγ/PKC VEGFR2->PLCg_PKC Activates PI3K_AKT_VEGFR PI3K/AKT VEGFR2->PI3K_AKT_VEGFR Activates Angiogenesis_VEGFR Angiogenesis PLCg_PKC->Angiogenesis_VEGFR PI3K_AKT_VEGFR->Angiogenesis_VEGFR HGF HGF cMet c-Met HGF->cMet Binds RAS_MAPK RAS/MAPK cMet->RAS_MAPK Activates PI3K_AKT_cMet PI3K/AKT cMet->PI3K_AKT_cMet Activates Invasion_Metastasis Invasion & Metastasis RAS_MAPK->Invasion_Metastasis PI3K_AKT_cMet->Invasion_Metastasis PyridazineInhibitors Pyridazine-based Kinase Inhibitors PyridazineInhibitors->VEGFR2 Inhibit PyridazineInhibitors->cMet Inhibit

Overview of VEGFR2 and c-Met signaling pathways targeted by pyridazine-based inhibitors.
B. Antibacterial Agents

The pyridazine nucleus is also present in a number of antibacterial compounds. A notable example is Sulfachloropyridazine , a sulfonamide antibiotic used in veterinary medicine.[12][13][14][15]

Synthesis and Mechanism of Action of Sulfachloropyridazine

Sulfachloropyridazine is synthesized from 3,6-dichloropyridazine. The synthesis involves the nucleophilic substitution of one of the chlorine atoms with an amine, followed by reaction with a sulfonyl chloride derivative.

The mechanism of action of sulfachloropyridazine is based on its structural similarity to para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. Sulfachloropyridazine acts as a competitive inhibitor of the enzyme dihydropteroate synthase, thereby blocking the folic acid synthesis pathway and inhibiting bacterial growth.[12][13][16]

III. Agrochemical Applications: Protecting Crops with Pyridazine Chemistry

The versatility of the dichlorinated pyridazine scaffold extends to the agrochemical industry, where it is a key component in a range of herbicides, fungicides, and insecticides.[17]

A. Herbicides

Pyridazine-based herbicides are known to target various biochemical pathways in plants. A significant class of these herbicides acts by inhibiting acetyl-coenzyme A carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis.[18] Another important target is phytoene desaturase (PDS), an enzyme involved in the carotenoid biosynthesis pathway.[19]

B. Fungicides

A recent and notable example of a pyridazine-based fungicide is Pyridachlometyl .[10][16][20][21] This novel fungicide has a unique mode of action, targeting fungal tubulin and disrupting microtubule dynamics.[21][22] Importantly, it shows no cross-resistance to existing classes of fungicides, making it a valuable tool for resistance management.[22]

The synthesis of Pyridachlometyl involves the construction of a tetrasubstituted pyridazine ring, a process that can be initiated from dichlorinated precursors.[21]

C. Insecticides and Acaricides

Pyridaben is a widely used acaricide (miticide) and insecticide that contains a pyridazinone core.[23] Its synthesis involves the functionalization of a dichlorinated pyridazinone intermediate.[23] Pyridaben acts by inhibiting mitochondrial electron transport at complex I, leading to a disruption of cellular respiration in target pests.

IV. Materials Science: Dichlorinated Pyridazines as Building Blocks for Advanced Materials

The unique electronic properties of the pyridazine ring, such as its high dipole moment, make it an attractive component in the design of advanced organic materials.

A. Organic Light-Emitting Diodes (OLEDs)

Pyridazine derivatives have been investigated as components in OLEDs, which are used in displays and lighting.[24][25] The electron-deficient nature of the pyridazine ring makes it suitable for use as an electron-transporting or emissive material.[26] By attaching electron-donating groups to a dichlorinated pyridazine core, donor-acceptor molecules can be synthesized that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs.[4]

B. Nonlinear Optical (NLO) Materials

The significant dipole moment of the pyridazine ring also makes it a promising scaffold for the development of second-order nonlinear optical (NLO) materials.[27][28][29] These materials have applications in optical communications, data storage, and other photonic technologies. Push-pull systems, where electron-donating and electron-withdrawing groups are attached to the pyridazine core, can exhibit large second-order hyperpolarizabilities.[30]

V. Functionalization of the Dichlorinated Pyridazine Core: Key Synthetic Transformations

The utility of dichlorinated pyridazines lies in the ability to selectively replace the chlorine atoms with other functional groups. Several powerful synthetic methods are commonly employed.

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most fundamental transformation of dichlorinated pyridazines. The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Dissolve 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol, DMF, or THF).

  • Add the nucleophile (e.g., an amine or sodium methoxide) and, if necessary, a base (e.g., potassium carbonate or triethylamine) to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the specific nucleophile and substrate, and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of dichlorinated pyridazines.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the dichloropyridazine with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or vinyl substituents.

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of dichloropyridazines with a wide variety of primary and secondary amines under milder conditions than traditional SNAr reactions.

3. Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon triple bonds by reacting the dichloropyridazine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Key functionalization reactions of 3,6-dichloropyridazine.

VI. Conclusion and Future Outlook

Dichlorinated pyridazines, particularly 3,6-dichloropyridazine, are remarkably versatile and powerful building blocks in modern organic synthesis. Their ready availability and the ease with which they can be functionalized have led to their incorporation into a wide range of commercially successful products, from life-saving medicines to essential agrochemicals and advanced materials.

The continued exploration of the chemical space around the dichlorinated pyridazine core promises to yield new discoveries and innovations. For researchers in drug discovery, the scaffold offers a proven platform for the development of targeted therapies with novel mechanisms of action. In agrochemical research, the potential for creating new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles remains vast. And in materials science, the unique electronic properties of pyridazine derivatives will undoubtedly be harnessed to create the next generation of organic electronic and photonic devices.

As our understanding of the structure-activity and structure-property relationships of pyridazine derivatives deepens, so too will our ability to rationally design and synthesize new molecules with precisely tailored functions. The dichlorinated pyridazine core, therefore, is set to remain a key player in the ongoing quest for scientific advancement and the development of technologies that improve human health and the world around us.

References

  • Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds. (2025). PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. [Link]

  • Discovery of pyridachlometyl: A new class of pyridazine fungicides. (2023). PubMed. [Link]

  • Synthesis of the antineoplastic agent ponatinib. (2015). ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. [Link]

  • Discovery and Development of Pyridachlometyl. (2023). Sumitomo Chemical. [Link]

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Exploratory

The Furo[2,3-d]pyridazine Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract The furo[2,3-d]pyridazine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[2,3-d]pyridazine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, detailing the seminal synthetic approaches and the evolution of more sophisticated methodologies. We will delve into the key chemical properties and reactivity of the furo[2,3-d]pyridazine core, providing a foundation for its strategic manipulation in drug design. Furthermore, this guide will extensively review the diverse pharmacological applications of furo[2,3-d]pyridazine derivatives, including their roles as anticancer, antiviral, and kinase-inhibiting agents. Detailed experimental protocols for the synthesis of key intermediates and illustrative compounds are provided, alongside a critical analysis of the structure-activity relationships that govern their biological effects. This comprehensive overview aims to serve as an essential resource for researchers and scientists engaged in the exploration and exploitation of the therapeutic potential of furo[2,3-d]pyridazine-based compounds.

A Historical Perspective: The Dawn of Furo[2,3-d]pyridazine Chemistry

The journey into the chemistry of furo[2,3-d]pyridazines began in the early 1970s, driven by a broader interest in the synthesis and pharmacological evaluation of novel heterocyclic compounds. Early investigations were primarily focused on the construction of the fused ring system and the exploration of its fundamental chemical reactivity.

One of the pioneering works in this area was published in 1974 in the Japanese journal Yakugaku Zasshi by Maeba and his colleagues.[1] Their research detailed the synthesis of 4-oxo-5,7-disubstituted-4,5-dihydrofuro[2,3-d]pyridazines and their subsequent nitration.[1] This seminal work laid the groundwork for future explorations into the functionalization of this novel heterocyclic core.

Prior to this, in 1971, Yoshina and Maeba had already reported the synthesis of a key building block, 4,7-dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde.[2] The preparation of this aldehyde was significant as it introduced a reactive handle at the 2-position of the furan ring, opening up avenues for the synthesis of a wide array of derivatives through condensation and other reactions.[2][3] The aldehyde's utility as a versatile intermediate for creating more complex molecules was a crucial step in unlocking the potential of the furo[2,3-d]pyridazine scaffold.[2]

It is also important to distinguish the furo[2,3-d]pyridazine system from its isomers. For instance, in 1983, Aleš Krbavčič and Branko Stanovnik reported on the synthesis of the novel furo[2,3-c]pyridazine heterocyclic system, highlighting the concurrent interest in exploring the chemical space of related fused pyridazine structures.[4]

These early synthetic endeavors, though perhaps not immediately targeting specific biological activities, were instrumental in establishing the fundamental chemistry of the furo[2,3-d]pyridazine ring system, paving the way for its eventual emergence as a significant pharmacophore.

Synthetic Strategies for the Furo[2,3-d]pyridazine Core

The construction of the furo[2,3-d]pyridazine scaffold can be approached through various synthetic routes, generally involving either the formation of the furan ring onto a pre-existing pyridazine or the construction of the pyridazine ring onto a furan precursor.

Classical Approaches: Building from Pyridazine Precursors

The earliest synthetic methodologies often relied on the elaboration of pyridazine derivatives. A common strategy involves the use of a 1,4-dicarbonyl compound or its equivalent, which can undergo condensation with hydrazine to form the pyridazine ring. Subsequent cyclization to form the fused furan ring can then be achieved through various methods.

A representative classical synthesis is outlined below:

Classical Synthesis A Substituted Maleic Anhydride C Dihydropyridazinedione A->C Reaction with B Hydrazine Hydrate B->C E Dichloropyridazine C->E Chlorination with D Phosphorus Oxychloride D->E G Furo[2,3-d]pyridazine Core E->G Cyclization with F Active Methylene Compound F->G

Caption: Classical synthetic approach to the furo[2,3-d]pyridazine core.

This generalized scheme illustrates the formation of a dihydropyridazinedione from a substituted maleic anhydride and hydrazine. Subsequent chlorination provides a dichloropyridazine intermediate, which can then undergo cyclization with a suitable active methylene compound to furnish the furo[2,3-d]pyridazine core.

Modern Synthetic Methodologies

More contemporary approaches often employ transition-metal-catalyzed cross-coupling reactions and multicomponent reactions to achieve greater efficiency and molecular diversity. These methods offer milder reaction conditions and broader functional group tolerance.

2.2.1. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki couplings, have been instrumental in the functionalization of pre-formed furo[2,3-d]pyridazine scaffolds. These reactions allow for the introduction of a wide range of substituents, which is crucial for tuning the biological activity of the final compounds.

2.2.2. Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have gained prominence for their ability to construct complex molecules from simple starting materials in a single synthetic operation. The development of MCRs for the synthesis of furo[2,3-d]pyridazines and related heterocyclic systems has been a significant advancement, offering a more atom-economical and environmentally friendly approach.[5]

Biological Significance and Therapeutic Applications

The furo[2,3-d]pyridazine nucleus is a bioisostere of purine, which allows its derivatives to interact with a variety of biological targets, particularly kinases. This has led to the exploration of furo[2,3-d]pyridazines in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of furo[2,3-d]pyridazine derivatives as anticancer agents. These compounds have been shown to inhibit various protein kinases that are implicated in cancer cell proliferation and survival.

Compound ClassTarget Kinase(s)Representative Activity
Substituted Furo[2,3-d]pyridazinesVarious Tyrosine KinasesPotent in vitro and in vivo antitumor activity
Amino-substituted Furo[2,3-d]pyridazinesCyclin-Dependent Kinases (CDKs)Cell cycle arrest and apoptosis in cancer cell lines
Furo[2,3-d]pyridazine-carboxamidesVascular Endothelial Growth Factor Receptor (VEGFR)Inhibition of angiogenesis
Antiviral Activity

Certain furo[2,3-d]pyridazine derivatives have demonstrated promising antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Their mechanism of action often involves the inhibition of viral enzymes that are essential for replication.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a key furo[2,3-d]pyridazine intermediate, 4,7-dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde, based on the early work in the field.[2]

Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde

Experimental_Workflow cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Nitrone Formation cluster_2 Step 3: Hydrolysis to Aldehyde A Dissolve 2-methyl-4,7-dichlorofuro[2,3-d]pyridazine in pyridine B Reflux the mixture for 4 hours A->B C Cool and collect the pyridinium salt by filtration B->C D Suspend the pyridinium salt in ethanol E Add p-nitroso-N,N-dimethylaniline D->E F Add aqueous sodium hydroxide solution dropwise E->F G Stir at room temperature for 2 hours F->G H Collect the nitrone product by filtration G->H I Suspend the nitrone in 2N sulfuric acid J Heat the mixture at 60°C for 30 minutes I->J K Cool and collect the crude aldehyde J->K L Recrystallize from ethanol to obtain pure product K->L

Caption: Experimental workflow for the synthesis of a key furo[2,3-d]pyridazine intermediate.

Materials:

  • 2-Methyl-4,7-dichlorofuro[2,3-d]pyridazine

  • Pyridine

  • Ethanol

  • p-Nitroso-N,N-dimethylaniline

  • Sodium hydroxide

  • Sulfuric acid

Procedure:

  • Pyridinium Salt Formation: 2-Methyl-4,7-dichlorofuro[2,3-d]pyridazine is dissolved in an excess of pyridine and refluxed for several hours. Upon cooling, the pyridinium salt precipitates and is collected by filtration.

  • Nitrone Formation: The pyridinium salt is suspended in ethanol, and p-nitroso-N,N-dimethylaniline is added. A solution of sodium hydroxide is then added dropwise with stirring. The resulting nitrone precipitates and is collected by filtration.

  • Hydrolysis to Aldehyde: The nitrone is suspended in dilute sulfuric acid and heated. Upon cooling, the crude 4,7-dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde precipitates and is collected. The product can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization: The final product should be characterized by standard analytical techniques, including melting point, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), to confirm its identity and purity.

Conclusion and Future Outlook

The furo[2,3-d]pyridazine scaffold has traversed a remarkable journey from its initial synthesis in the early 1970s to its current status as a highly sought-after heterocyclic core in drug discovery. The foundational synthetic work laid the essential groundwork for the subsequent explosion of research into the biological activities of its derivatives. The versatility of the furo[2,3-d]pyridazine system, coupled with the development of modern synthetic methodologies, has enabled the creation of large and diverse chemical libraries for high-throughput screening.

Looking ahead, the field is poised for further innovation. The application of computational chemistry and machine learning will undoubtedly accelerate the design of novel furo[2,3-d]pyridazine-based compounds with enhanced potency and selectivity for specific biological targets. Furthermore, the exploration of this scaffold in new therapeutic areas beyond oncology and virology holds significant promise. As our understanding of the intricate roles of various cellular pathways in disease pathogenesis deepens, the furo[2,3-d]pyridazine core will likely continue to provide a fertile ground for the discovery of next-generation therapeutics.

References

  • Maeba, I., Laohathai, V., & Yoshina, S. (1974). [Studies on heterocyclic compounds. XXI. Synthesis of furo(2,3-d)pyridazine derivatives. (8). Synthesis of 4-oxo-5,7-disubstituted-4,5-dihydrofuro(2,3-d) pyridazines and its nitration (author's transl)]. Yakugaku Zasshi, 94(8), 922–928. [Link]

  • Krbavčič, A., & Stanovnik, B. (1983). The Synthesis of Furo[2,3-c]pyridazine, a Novel Heterocyclic System. Sendai Institute of Heterocyclic Chemistry.
  • Rezaeifard, A., Bakherad, M., Navidpour, L., Abedi Bajestani, M., & Onagh, G. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect, 9(19), e202304593. [Link]

  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12. [Link]

  • Yoshina, S., & Maeba, I. (1971). Studies on Heterocyclic Compounds. XVI. Synthesis of Furo[2,3-d]pyridazine Derivatives.(5). Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde. Chemical and Pharmaceutical Bulletin, 19(11), 2271–2275. [Link]

  • PubChem. (n.d.). Furo[2,3-d]pyridazine-4-carboxylic acid. Retrieved from [Link]

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Foundational

The Furo[2,3-d]pyridazine Scaffold: A Technical Guide to Synthesis, Biological Activity, and Drug Discovery Potential

Abstract The furo[2,3-d]pyridazine core, a fused heterocyclic system, represents a compelling yet underexplored scaffold in medicinal chemistry. As a structural isomer of the extensively studied furo[2,3-d]pyrimidines, t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[2,3-d]pyridazine core, a fused heterocyclic system, represents a compelling yet underexplored scaffold in medicinal chemistry. As a structural isomer of the extensively studied furo[2,3-d]pyrimidines, this nitrogen-rich heterocycle offers a unique constellation of physicochemical properties that are advantageous for molecular recognition and drug design. This technical guide provides a comprehensive overview of the furo[2,3-d]pyridazine scaffold for researchers, scientists, and drug development professionals. We will delve into the intricacies of its synthesis, summarize its known biological activities with a focus on anticancer applications, and present a critical analysis of its structure-activity relationships (SAR). By juxtaposing the furo[2,3-d]pyridazine core with its more prevalent pyrimidine counterpart, this guide aims to illuminate its unique potential and inspire further investigation into this promising area of drug discovery.

Introduction: The Allure of the Pyridazine Moiety in a Fused System

The pyridazine ring, characterized by its two adjacent nitrogen atoms, imparts a unique set of properties to a molecule, including a high dipole moment, weak basicity, and the capacity for robust dual hydrogen bonding.[1] These attributes can be pivotal in drug-target interactions, offering a distinct advantage in the design of novel therapeutics.[1] When fused with a furan ring to form the furo[2,3-d]pyridazine scaffold, these properties are integrated into a rigid, planar system that is ripe for exploration as a pharmacophore.

While the related furo[2,3-d]pyrimidine scaffold has been extensively investigated as a purine bioisostere, leading to the development of numerous kinase inhibitors, the furo[2,3-d]pyridazine system remains comparatively underrepresented in the literature.[2] This guide seeks to bridge this knowledge gap by providing a detailed examination of the existing research and highlighting the untapped potential of this intriguing heterocyclic core.

Synthetic Strategies for the Furo[2,3-d]pyridazine Core

The synthesis of the furo[2,3-d]pyridazine scaffold can be approached through several routes, primarily involving the construction of the pyridazine ring onto a pre-functionalized furan.

Synthesis of Furo[2,3-d]pyridazin-4(5H)-ones

A common and effective strategy for the synthesis of furo[2,3-d]pyridazin-4(5H)-one derivatives commences with a suitably substituted furan carboxylate.[3]

Experimental Protocol: Synthesis of Furo[2,3-d]pyridazin-4(5H)-one from Methyl 2-methylfuran-3-carboxylate [3]

  • Step 1: Oxidation of the Methyl Group. The methyl group of methyl 2-methylfuran-3-carboxylate is first converted to an aldehyde. This can be achieved using a variety of oxidizing agents, such as selenium dioxide.

  • Step 2: Condensation with Hydrazine. The resulting furan-2-carbaldehyde is then condensed with hydrazine hydrate or a substituted hydrazine. This reaction forms the pyridazine ring through a cyclization-condensation sequence.

  • Step 3: Hydrolysis of the Ester. The methyl ester functionality is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with sodium hydroxide in a methanol/water mixture.

  • Step 4: Cyclization to the Furo[2,3-d]pyridazinone. The final cyclization to form the furo[2,3-d]pyridazin-4(5H)-one is typically achieved by treating the carboxylic acid with a dehydrating agent like thionyl chloride (SOCl₂), which facilitates the intramolecular ring closure.[3]

Workflow for the Synthesis of Furo[2,3-d]pyridazin-4(5H)-one

G A Methyl 2-methylfuran-3-carboxylate B Oxidation (e.g., SeO2) A->B C Methyl 2-formylfuran-3-carboxylate B->C D Condensation with Hydrazine (H2NNH2) C->D E Intermediate Hydrazone D->E F Hydrolysis (e.g., NaOH/H2O) E->F G Furo[2,3-d]pyridazine Carboxylic Acid F->G H Cyclization (e.g., SOCl2) G->H I Furo[2,3-d]pyridazin-4(5H)-one H->I

Caption: Synthetic route to the furo[2,3-d]pyridazin-4(5H)-one core.

Domino Reactions for Complex Furo[2,3-d]pyridazines

More intricate, multi-substituted furo[2,3-d]pyridazin-4(5H)-ones can be accessed through elegant domino reaction sequences. For instance, the reaction of hydrazonoyl chlorides with isocyanoacetamides generates 1,3-oxazol-2-hydrazones in situ. These intermediates can then undergo a triple domino Diels-Alder/retro-Diels-Alder/lactamization reaction with dimethylacetylene dicarboxylate to afford highly complex furo[2,3-d]pyridazin-4(5H)-ones in a single pot.[3] This approach showcases the power of multicomponent reactions to rapidly build molecular complexity.

Biological Activities and Therapeutic Potential

The furo[2,3-d]pyridazine scaffold, much like its pyrimidine counterpart, has shown significant promise as a privileged structure in the development of anticancer agents. The primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Anticancer Activity: A Focus on Kinase Inhibition

While the body of research on furo[2,3-d]pyridazine kinase inhibitors is still growing, the existing data, particularly when compared with the extensive studies on furo[2,3-d]pyrimidines, provides a strong rationale for their continued investigation.

Comparative Biological Activity Data

ScaffoldDerivative ExampleTarget Kinase(s)IC₅₀ / GI₅₀ (µM)Cancer Cell Line(s)Reference
Furo[2,3-d]pyrimidine Chalcone derivative 5d Not specifiedGI₅₀: 2.41NCI 59 cell line panel[4]
Furo[2,3-d]pyrimidine Chalcone derivative 5e Not specifiedGI₅₀: 1.23NCI 59 cell line panel[4]
Furo[2,3-d]pyrimidine 1,3,4-Thiadiazole hybridPI3Kα/β, AKTIC₅₀: 0.175, 0.071, 0.411Breast (HS 578T)[5]
Furo[2,3-d]pyrimidine 1,3,4-Thiadiazole-ureaFLT3-ITDIC₅₀: 0.004MV4-11, MOLM-13 (AML)[6]
Furo[2,3-d]pyrimidine Coumarin hybrid 8i Multi-target (RON, ABL, GSK3α)-HepG2, HeLa[7]

This table primarily features data from the more extensively studied furo[2,3-d]pyrimidine scaffold to highlight the potential of the isomeric furo[2,3-d]pyridazine core.

The data clearly indicates that the furo-fused pyrimidine system is a highly effective scaffold for potent kinase inhibition across a range of important cancer targets, including the PI3K/AKT pathway and FLT3.[5][6] The low nanomolar to micromolar potencies observed for these compounds underscore the therapeutic potential of this heterocyclic family.

Signaling Pathway Inhibition by Furo-Fused Heterocycles

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., STAT5, ERK) AKT->Downstream Transcription Gene Transcription Downstream->Transcription Inhibitor Furo[2,3-d]pyridazine/ Furo[2,3-d]pyrimidine Inhibitors Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: General mechanism of action for furo-fused kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The biological activity of furo[2,3-d]pyridazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. While specific SAR studies on this core are emerging, we can extrapolate key principles from the closely related furo[2,3-d]pyrimidines.

For furo[2,3-d]pyrimidine-based kinase inhibitors, the following SAR observations have been made:

  • Substitution at the 4-position: This position is often a key vector for introducing side chains that interact with the hinge region of the kinase ATP-binding pocket. The introduction of moieties like substituted anilines or thiadiazole ureas at this position has proven effective for potent inhibition.[6]

  • Substituents on the Furan Ring: Modifications at the 5- and 6-positions of the furan ring can influence potency and selectivity. For instance, the presence of aryl groups can enhance binding affinity through hydrophobic interactions.[6]

  • The Role of the Pyridazine Nitrogens: The adjacent nitrogen atoms in the pyridazine ring, compared to the 1,3-arrangement in pyrimidines, will alter the hydrogen bonding capacity and the overall electronic distribution of the molecule. This can be exploited to achieve novel binding modes or to improve pharmacokinetic properties.

Future Perspectives and Conclusion

The furo[2,3-d]pyridazine scaffold is a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of this core, coupled with the intriguing physicochemical properties imparted by the pyridazine ring, makes it a compelling candidate for the development of novel therapeutics, particularly in the realm of oncology.

Future research should focus on:

  • Expansion of the Chemical Space: The development of novel and efficient synthetic methodologies to access a wider diversity of substituted furo[2,3-d]pyridazines.

  • Systematic Biological Screening: Comprehensive screening of these novel derivatives against a broad panel of biological targets, with a particular emphasis on kinases.

  • Direct Comparative Studies: Head-to-head comparisons of isomeric furo[2,3-d]pyridazine and furo[2,3-d]pyrimidine derivatives to elucidate the specific contributions of the nitrogen arrangement to biological activity and ADME properties.

References

  • [Studies on heterocyclic compounds. XXI. Synthesis of furo(2,3-d)pyridazine derivatives. (8). Synthesis of 4-oxo-5,7-disubstituted-4,5-dihydrofuro(2,3-d) pyridazines and its nitration (author's transl)]. (1974). Yakugaku Zasshi, 94(8), 922-8. [Link]

  • Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives. (2025). [Source not further specified].
  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ResearchGate. [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ResearchGate. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI. [Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). National Institutes of Health. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

  • Novel Coumarin-furo[2,3-d]pyrimidinone hybrid derivatives as anticancer agents: Synthesis, biological evaluation and molecular docking. (2023). PubMed. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). PubMed Central. [Link]

  • Tetrahedron Letters. (n.d.). ElectronicsAndBooks. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PubMed Central. [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024). Institute of Molecular and Translational Medicine. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024). PubMed. [Link]

  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022). [Source not further specified].
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • 4-(3,7-Dimethyl-4-oxo-4,5-dihydroisoxazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide. (n.d.). National Institutes of Health. [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021). PubMed Central. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PubMed Central. [Link]

  • (PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (2024). ResearchGate. [Link]

  • Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA glycine-site antagonists. (2003). PubMed. [Link]

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Protocols & Analytical Methods

Method

The Strategic Utility of 4,7-Dichlorofuro[2,3-d]pyridazine in Modern Drug Discovery: Application Notes and Protocols

Abstract The furo[2,3-d]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its bioisosteric resemblance to purine, which allows for potent and selective interactions with a v...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[2,3-d]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its bioisosteric resemblance to purine, which allows for potent and selective interactions with a variety of biological targets. At the heart of synthesizing diverse libraries of these promising compounds lies a crucial building block: 4,7-dichlorofuro[2,3-d]pyridazine . This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this versatile intermediate. We will explore the chemical rationale behind its utility, detail its application in the synthesis of bioactive molecules, and provide robust, step-by-step protocols for its functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Introduction: The Furo[2,3-d]pyridazine Scaffold - A Rising Star in Medicinal Chemistry

The landscape of drug discovery is in a constant search for novel molecular frameworks that offer unique pharmacological profiles. Fused heterocyclic systems, in particular, have proven to be a rich source of inspiration. The furo[2,3-d]pyridazine core, a fusion of a furan and a pyridazine ring, has garnered significant interest for its ability to act as a potent hinge-binding motif in various protein kinases.[1] Derivatives of this scaffold have shown promise as inhibitors of critical signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/AKT and FLT3 pathways.[2][3]

The strategic advantage of the furo[2,3-d]pyridazine system lies in its structural features that can be fine-tuned to achieve high target affinity and selectivity. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the interactions of the purine core with the hinge region of kinases. The fused furan ring provides a rigid framework, and substituents on the scaffold can be directed into various pockets of the ATP-binding site to enhance potency and selectivity.

The Keystone Intermediate: 4,7-Dichlorofuro[2,3-d]pyridazine

The power of 4,7-dichlorofuro[2,3-d]pyridazine as a synthetic intermediate stems from the differential reactivity of its two chlorine atoms at the C4 and C7 positions. This allows for a sequential and controlled introduction of various functionalities, paving the way for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the pyridazine ring system activates both chlorine atoms for nucleophilic aromatic substitution (SNAr). Furthermore, these positions are amenable to modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are cornerstones of contemporary medicinal chemistry.[4]

The ability to selectively functionalize the C4 and C7 positions provides a powerful tool for medicinal chemists to explore the chemical space around the furo[2,3-d]pyridazine core and optimize the pharmacological properties of lead compounds.

Synthetic Strategies and Key Transformations

The journey from 4,7-dichlorofuro[2,3-d]pyridazine to a potential drug candidate involves a series of well-established yet nuanced chemical transformations. Below, we detail the core synthetic strategies and provide exemplary protocols.

Selective Monosubstitution via Nucleophilic Aromatic Substitution (SNAr)

The C4 and C7 positions of 4,7-dichlorofuro[2,3-d]pyridazine exhibit different electronic environments, which can be exploited for selective monosubstitution. Generally, the C4 position is more activated towards nucleophilic attack. This allows for the selective introduction of a nucleophile at this position while leaving the C7 chlorine available for subsequent functionalization.

A prime example of this strategy is the synthesis of 4-amino-7-chloro-furo[2,3-d]pyridazine derivatives, which are key intermediates for further elaboration.[5]

Protocol 1: Synthesis of 7-Chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine

This protocol details the selective amination at the C4 position of 4,7-dichlorofuro[2,3-d]pyridazine.

Reaction Scheme:

Protocol_1 cluster_reagents Starting Materials cluster_conditions Reaction Conditions reagent1 4,7-Dichlorofuro[2,3-d]pyridazine reagents_node Reagents & Conditions reagent2 4-Chloroaniline product 7-Chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine reagents_node->product S N Ar conditions Solvent: Ethanol Base: Triethylamine (optional) Temperature: Reflux Time: 4-8 hours

Caption: Synthetic scheme for the selective amination of 4,7-dichlorofuro[2,3-d]pyridazine.

Materials:

ReagentMolecular WeightQuantity (mmol)Mass/Volume
4,7-Dichlorofuro[2,3-d]pyridazine189.001.0189 mg
4-Chloroaniline127.571.1140 mg
Ethanol (anhydrous)--10 mL
Triethylamine (optional)101.191.20.17 mL

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichlorofuro[2,3-d]pyridazine (189 mg, 1.0 mmol) and 4-chloroaniline (140 mg, 1.1 mmol).

  • Add anhydrous ethanol (10 mL) to the flask.

  • (Optional) If the aniline is used as its hydrochloride salt, add triethylamine (0.17 mL, 1.2 mmol) to neutralize the acid.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, 7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine.

Disubstitution via Palladium-Catalyzed Cross-Coupling

Following the initial SNAr at the C4 position, the remaining chlorine at C7 can be functionalized using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly useful for introducing aryl or heteroaryl moieties, which are often crucial for enhancing biological activity.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Amino-7-aryl-furo[2,3-d]pyridazine Derivatives

This protocol describes the Suzuki-Miyaura coupling of a 4-amino-7-chloro-furo[2,3-d]pyridazine intermediate with a boronic acid.

Reaction Scheme:

Protocol_2 cluster_reagents Starting Materials cluster_conditions Reaction Conditions reagent1 7-Chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine reagents_node Reagents & Conditions reagent2 Arylboronic Acid product 7-Aryl-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine reagents_node->product Suzuki Coupling conditions Catalyst: Pd(PPh3)4 Base: Na2CO3 or K2CO3 Solvent: Dioxane/H2O Temperature: 90-100 °C Time: 6-12 hours

Caption: Synthetic scheme for the Suzuki-Miyaura coupling at the C7 position.

Materials:

ReagentMolecular WeightQuantity (mmol)Mass/Volume
7-Chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine281.111.0281 mg
Arylboronic AcidVaries1.2-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]1155.560.0558 mg
Sodium Carbonate (Na2CO3)105.992.0212 mg
1,4-Dioxane--8 mL
Water (degassed)--2 mL

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine (281 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Seal the Schlenk flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine.

Biological Applications and Targeted Pathways

Derivatives of the furo[2,3-d]pyridazine and the analogous furo[2,3-d]pyrimidine scaffolds have demonstrated significant activity against a range of protein kinases. The strategic functionalization of the 4,7-dichlorofuro[2,3-d]pyridazine core allows for the optimization of interactions within the ATP-binding pocket of these kinases.

Key Biological Targets:

  • PI3K/AKT Pathway: This pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Furo[2,3-d]pyrimidine derivatives have been developed as potent dual inhibitors of PI3K and AKT.[2]

  • FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and internal tandem duplication (ITD) mutations in FLT3 are common drivers of acute myeloid leukemia (AML). The furo[2,3-d]pyrimidine scaffold has been successfully employed to develop novel FLT3-ITD inhibitors.[3]

  • Other Kinases: The versatility of the furo[2,3-d]pyridazine scaffold has led to its exploration as an inhibitor of a wide range of other kinases, including those involved in inflammatory and neurodegenerative diseases.[1]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor Furo[2,3-d]pyridazine Derivative Inhibitor->RTK Inhibitor->PI3K Inhibitor->AKT

Caption: Simplified signaling pathway targeted by furo[2,3-d]pyridazine derivatives.

Conclusion and Future Perspectives

4,7-Dichlorofuro[2,3-d]pyridazine stands out as a highly valuable and versatile building block in the design and synthesis of novel bioactive compounds. Its capacity for selective and sequential functionalization at the C4 and C7 positions provides medicinal chemists with a powerful platform to generate diverse chemical libraries and perform detailed structure-activity relationship studies. The proven success of the furo[2,3-d]pyridazine scaffold, particularly in the realm of kinase inhibition, underscores the importance of this key intermediate. The protocols outlined in this guide are intended to serve as a practical resource for researchers aiming to leverage the potential of 4,7-dichlorofuro[2,3-d]pyridazine in their drug discovery programs. Future explorations will undoubtedly uncover new biological targets and therapeutic applications for this promising heterocyclic system.

References

  • Aziz, M. A., Serya, R. A. T., Lasheen, D. S., & Abouzid, K. A. M. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-11. Available at: [Link]

  • Reheim, M. A. M. A., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1234-1253. Available at: [Link]

  • Moradi, M., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 280, 116962. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 389-421. Available at: [Link]

  • Google Patents. (2016). WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
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  • Imai, K., et al. (1974). [Studies on heterocyclic compounds. XXI. Synthesis of furo(2,3-d)pyridazine derivatives. (8). Synthesis of 4-oxo-5,7-disubstituted-4,5-dihydrofuro(2,3-d) pyridazines and its nitration (author's transl)]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 94(8), 922–928. Available at: [Link]

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  • Al-Said, M. S., et al. (2021). Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. Molecules, 26(16), 4991. Available at: [Link]

  • Chmovzh, T. N., et al. (2021). Safe Synthesis of 4,7-Dibromo[1][3][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 26(20), 6249. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(8), 9561–9574. Available at: [Link]

  • Gomaa, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1541–1554. Available at: [Link]

  • Google Patents. (1999). WO1999032448A1 - Substituted pyridine and pyridazine compounds and their pharmaceutical use.
  • Paul, D. B., & Rodda, H. J. (1968). Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. Australian Journal of Chemistry, 21(5), 1291-1307. Available at: [Link]

  • Aiello, E., et al. (2001). Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives. Chemical & pharmaceutical bulletin, 49(3), 327–331. Available at: [Link]

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Application

Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine derivatives

An Application Note and Protocol for the Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine Derivatives Authored by a Senior Application Scientist Introduction: The Strategic Importance of the Furo[2,3-d]pyridazine Scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Furo[2,3-d]pyridazine Scaffold in Modern Drug Discovery

The fusion of heterocyclic rings is a cornerstone of medicinal chemistry, creating rigid molecular scaffolds that can be precisely decorated to interact with biological targets. Among these, the furo[2,3-d]pyridazine core has emerged as a structure of significant interest. Its derivatives have shown a wide range of pharmacological activities, including potent inhibition of various kinases, which are pivotal in cancer and inflammation pathways.[1][2] The strategic introduction of functionalities onto this core scaffold allows for the fine-tuning of its biological activity, making it a versatile template for drug design.[3][4][5]

The 4,7-dichloro-furo[2,3-d]pyridazine derivative, in particular, is a key intermediate in the synthesis of a diverse library of bioactive molecules.[6][7] The two chlorine atoms at positions 4 and 7 are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents. This application note provides a detailed protocol for the synthesis of this crucial building block and its subsequent derivatization, grounded in established principles of heterocyclic chemistry.

Synthetic Strategy: A Multi-Step Approach to the Furo[2,3-d]pyridazine Core

The synthesis of 4,7-dichlorofuro[2,3-d]pyridazine is best approached through a logical sequence of reactions, starting from readily available precursors. The overall strategy involves the construction of the fused ring system followed by functionalization.

Synthetic_Pathway cluster_0 Part 1: Ring Formation cluster_1 Part 2: Chlorination cluster_2 Part 3: Derivatization Start Furan-2,3-dicarboxylic acid Step1 Cyclization with Hydrazine Start->Step1 Hydrazine hydrate Intermediate1 Furo[2,3-d]pyridazine-4,7-dione Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 POCl3 Product 4,7-Dichlorofuro[2,3-d]pyridazine Step2->Product Step3 Nucleophilic Substitution Product->Step3 Amines, Alcohols, etc. Derivatives Substituted Furo[2,3-d]pyridazines Step3->Derivatives

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Furo[2,3-d]pyridazine-4,7-dione Intermediate

The initial step involves the construction of the fused furo[2,3-d]pyridazine ring system. This is achieved through the condensation of a furan precursor with hydrazine.

Protocol 1: Synthesis of Furo[2,3-d]pyridazine-4,7-dione

Materials:

Reagent/SolventGradeSupplier
Furan-2,3-dicarboxylic acidReagentSigma-Aldrich
Hydrazine hydrate (80%)ReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
Hydrochloric acid (conc.)ACSVWR

Procedure:

  • To a stirred solution of furan-2,3-dicarboxylic acid (10.0 g, 64.1 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (80%, 8.0 g, 128 mmol) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the solid under vacuum to afford furo[2,3-d]pyridazine-4,7-dione as a white to off-white solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Chlorination to 4,7-Dichlorofuro[2,3-d]pyridazine

The second stage of the synthesis is the conversion of the dione intermediate to the dichloro derivative. This is a crucial step that activates the molecule for subsequent derivatization.

Protocol 2: Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine

Materials:

Reagent/SolventGradeSupplier
Furo[2,3-d]pyridazine-4,7-dioneAs synthesized-
Phosphorus oxychloride (POCl₃)ReagentSigma-Aldrich
N,N-DimethylanilineReagentSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated sodium bicarbonate solution--
Anhydrous sodium sulfate--

Procedure:

  • In a fume hood, carefully add furo[2,3-d]pyridazine-4,7-dione (5.0 g, 33.3 mmol) to phosphorus oxychloride (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylaniline (0.5 mL).

  • Heat the mixture to reflux for 6 hours. The solid will gradually dissolve.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4,7-dichlorofuro[2,3-d]pyridazine as a solid.[6]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Derivatization via Nucleophilic Substitution

The presence of two chlorine atoms in 4,7-dichlorofuro[2,3-d]pyridazine allows for a wide range of derivatization reactions. The following is a general protocol for the nucleophilic substitution with an amine.

Protocol 3: General Procedure for the Synthesis of 4-Amino-7-chlorofuro[2,3-d]pyridazine Derivatives

Materials:

Reagent/SolventGradeSupplier
4,7-Dichlorofuro[2,3-d]pyridazineAs synthesized-
Primary or secondary amineReagentVarious
N,N-Diisopropylethylamine (DIPEA)ReagentSigma-Aldrich
1,4-DioxaneAnhydrousFisher Scientific

Procedure:

  • To a solution of 4,7-dichlorofuro[2,3-d]pyridazine (1.0 g, 5.3 mmol) in anhydrous 1,4-dioxane (20 mL) in a 50 mL round-bottom flask, add the desired amine (5.8 mmol, 1.1 equivalents) and DIPEA (1.4 g, 10.6 mmol, 2.0 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-7-chlorofuro[2,3-d]pyridazine derivative.

Characterization Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/z
4,7-Dichlorofuro[2,3-d]pyridazine 7.65 (d, 1H), 7.01 (d, 1H)155.2, 148.9, 145.1, 118.3, 112.5, 108.9189.0 [M+H]⁺

Applications in Drug Development

The furo[2,3-d]pyridazine scaffold is a key component in a number of potent and selective kinase inhibitors. For instance, derivatives of this class have shown significant activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[1] Furthermore, the structural rigidity of the fused ring system provides a good starting point for designing inhibitors with high binding affinity and selectivity. The ability to easily modify the 4 and 7 positions allows for the exploration of the chemical space around the core, leading to the identification of novel drug candidates.[3][8]

Application_Pathway Core 4,7-Dichlorofuro[2,3-d]pyridazine Library Library of Derivatives Core->Library Derivatization Screening High-Throughput Screening Library->Screening Biological Assays Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead SAR Studies Candidate Drug Candidate Lead->Candidate

Figure 2: Drug discovery workflow.

Conclusion

The synthesis of 4,7-dichlorofuro[2,3-d]pyridazine provides a versatile platform for the development of novel therapeutic agents. The protocols outlined in this application note offer a reliable and scalable route to this key intermediate and its derivatives. The strategic application of these synthetic methods will undoubtedly continue to fuel the discovery of new and effective drugs based on the furo[2,3-d]pyridazine scaffold.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI. Retrieved December 11, 2023, from [Link]

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024, March 5). ResearchGate. Retrieved December 11, 2023, from [Link]

  • [Studies on heterocyclic compounds. XXI. Synthesis of furo(2,3-d)pyridazine derivatives. (8). Synthesis of 4-oxo-5,7-disubstituted-4,5-dihydrofuro(2,3-d) pyridazines and its nitration (author's transl)]. (1974, August). PubMed. Retrieved December 11, 2023, from [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2023, June 17). PubMed Central. Retrieved December 11, 2023, from [Link]

  • 4,7-Dichlorofuro[2,3-d]pyridazine. (n.d.). PubChem. Retrieved December 11, 2023, from [Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022, March 15). National Institutes of Health. Retrieved December 11, 2023, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved December 11, 2023, from [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). RSC Publishing. Retrieved December 11, 2023, from [Link]

  • Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. (2023, August 6). ResearchGate. Retrieved December 11, 2023, from [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2023, August 6). ResearchGate. Retrieved December 11, 2023, from [Link]

  • Synthesis of 4,7-dichloro[1][2][6]oxadiazolo[3,4-d]pyridazine 1-oxide 2. (n.d.). ResearchGate. Retrieved December 11, 2023, from [Link]

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][2][8]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. (2021, November). PubMed. Retrieved December 11, 2023, from [Link]

Sources

Method

Application Note: 4,7-Dichlorofuro[2,3-d]pyridazine as a Versatile Scaffold for Medicinal Chemistry and Organic Synthesis

Introduction: The Furo[2,3-d]pyridazine Core in Modern Drug Discovery The furo[2,3-d]pyridazine moiety is a prominent heterocyclic scaffold recognized for its significant therapeutic potential. Its rigid, planar structur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[2,3-d]pyridazine Core in Modern Drug Discovery

The furo[2,3-d]pyridazine moiety is a prominent heterocyclic scaffold recognized for its significant therapeutic potential. Its rigid, planar structure and strategic placement of nitrogen atoms make it an excellent pharmacophore for interacting with various biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of critical cellular kinases such as CDK2, PI3K/AKT, and EGFR, positioning them as valuable candidates in oncology research.[1][2][3] The development of novel anticancer and antiviral agents frequently relies on the functionalization of such privileged scaffolds.[4][5]

4,7-Dichlorofuro[2,3-d]pyridazine emerges as a cornerstone building block for accessing this chemical space. The presence of two chemically distinct chlorine atoms on the electron-deficient pyridazine ring provides two reactive handles for sequential and regioselective functionalization. This dual reactivity allows for the systematic construction of diverse molecular libraries through well-established synthetic methodologies, primarily Nucleophilic Aromatic Substitution (SNA_r) and Palladium-Catalyzed Cross-Coupling reactions.

This guide provides an in-depth analysis of the synthetic utility of 4,7-Dichlorofuro[2,3-d]pyridazine. We will explore its core reactivity, present field-proven protocols for its derivatization, and illustrate its application in constructing complex, biologically relevant molecules.

Physicochemical Properties & Synthesis

The foundational building block, 4,7-Dichlorofuro[2,3-d]pyridazine, is a stable, crystalline solid amenable to a wide range of synthetic transformations.

PropertyValueReference
IUPAC Name 4,7-dichlorofuro[2,3-d]pyridazine[6]
Molecular Formula C₆H₂Cl₂N₂O[6]
Molecular Weight 189.00 g/mol [6]
CAS Number 13177-70-3[6]
Appearance Off-white to yellow crystalline solid---
Protocol 1: Representative Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine

The synthesis of the title compound can be achieved from commercially available precursors. A common strategy involves the construction of the pyridazine ring followed by chlorination.

Step 1: Synthesis of Furo[2,3-d]pyridazin-4,7-diol

  • To a solution of furan-2,3-dicarboxylic acid (1 eq.) in a suitable high-boiling solvent (e.g., diphenyl ether), add hydrazine hydrate (2.2 eq.) dropwise.

  • Heat the reaction mixture to reflux (approx. 180-200 °C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed. Water will be removed azeotropically.

  • Cool the mixture to room temperature. The product will precipitate from the solution.

  • Filter the solid, wash thoroughly with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and dry under vacuum to yield the diol intermediate.

Step 2: Chlorination to 4,7-Dichlorofuro[2,3-d]pyridazine

  • In a round-bottom flask equipped with a reflux condenser, suspend the Furo[2,3-d]pyridazin-4,7-diol (1 eq.) in an excess of phosphorus oxychloride (POCl₃) (10-15 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq.).

  • Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. The reaction should become a clear solution.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution slowly with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • The crude product will precipitate as a solid. Filter the solid and wash with cold water.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 4,7-Dichlorofuro[2,3-d]pyridazine.

Key Reaction Pathways: A Guide to Functionalization

The synthetic versatility of 4,7-Dichlorofuro[2,3-d]pyridazine stems from the differential reactivity of its two chlorine atoms, which can be selectively addressed by either nucleophilic substitution or metal-catalyzed cross-coupling.

G start 4,7-Dichlorofuro[2,3-d]pyridazine snar_mono C4/C7 Mono-Substituted Intermediate start->snar_mono  SNAr (N, O, S Nucleophiles)   cc_mono C4/C7 Mono-Coupled Intermediate start->cc_mono  Pd-Catalyzed Cross-Coupling  (Suzuki, Buchwald-Hartwig, etc.)   di_sub Di-Substituted Products snar_mono->di_sub  SNAr or Cross-Coupling   cc_mono->di_sub  SNAr or Cross-Coupling  

Caption: Key synthetic pathways for 4,7-Dichlorofuro[2,3-d]pyridazine.

Nucleophilic Aromatic Substitution (SNA_r) Reactions

Mechanistic Rationale: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property facilitates the addition-elimination mechanism of SNA_r, where the chlorine atoms act as excellent leaving groups. Regioselectivity can often be controlled by reaction temperature; typically, the first substitution occurs at lower temperatures, while the second requires more forcing conditions. The nature of the incoming nucleophile also plays a critical role in determining the reaction's success and regiochemistry.[7]

Protocol 2: Selective Mono-amination with Morpholine

  • Dissolve 4,7-Dichlorofuro[2,3-d]pyridazine (1.0 mmol) in 1,4-dioxane (10 mL) in a sealed reaction vessel.

  • Add morpholine (1.1 mmol, 1.1 eq.) followed by potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).

  • Heat the mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the mono-aminated product.

    • Expert Insight: Using a slight excess of the amine ensures complete consumption of the starting material while minimizing di-substitution under these controlled conditions. Dioxane is an excellent solvent for its ability to dissolve both the organic substrate and, to some extent, the amine nucleophile.

NucleophileConditionsPositionTypical Yield
AnilineK₂CO₃, DMF, 100 °CC4 or C775-90%
Sodium MethoxideMeOH, 60 °CC4 or C780-95%
ThiophenolNaH, THF, 25 °CC4 or C785-95%
MorpholineK₂CO₃, Dioxane, 80 °CC4 or C780-90%
Palladium-Catalyzed Cross-Coupling Reactions

Mechanistic Rationale: Palladium-catalyzed reactions are indispensable for forming C-C and C-N bonds, providing access to complex biaryl and arylamine structures common in pharmaceuticals.[8][9] The reaction proceeds through a well-defined catalytic cycle involving oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation and reductive elimination.[10] Crucially, the choice of phosphine ligand is paramount for controlling reactivity and regioselectivity, with bulky, electron-rich ligands often promoting coupling at sterically hindered positions or enhancing reaction rates.[11]

Protocol 3: C4/C7-Selective Suzuki-Miyaura Coupling

  • To a degassed solution of 4,7-Dichlorofuro[2,3-d]pyridazine (1.0 mmol) and phenylboronic acid (1.2 mmol, 1.2 eq.) in a mixture of toluene (8 mL) and water (2 mL), add sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Thoroughly degas the mixture again by bubbling argon through it for 15 minutes.

  • Heat the reaction to 100 °C under an argon atmosphere and stir for 12-16 hours.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify by column chromatography (silica gel, ethyl acetate/hexanes) to isolate the mono-arylated product.

    • Trustworthiness Validation: The success of this protocol relies heavily on maintaining anaerobic conditions to prevent the degradation of the Pd(0) catalyst. Degassing the solvent and using an inert atmosphere are critical for achieving high yields and reproducibility.

Protocol 4: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an argon atmosphere, combine 4,7-Dichlorofuro[2,3-d]pyridazine (1.0 mmol), aniline (1.1 mmol, 1.1 eq.), sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.), and a suitable ligand such as XPhos (0.04 mmol, 4 mol%).

  • Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and heat the mixture to 110 °C for 12-24 hours.

  • Cool to room temperature, dilute with dichloromethane (CH₂Cl₂), and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to obtain the desired C-N coupled product.

    • Expert Insight: The combination of a strong, non-nucleophilic base like NaOtBu and a bulky phosphine ligand (e.g., XPhos) is a standard, highly effective system for Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides.[12]

Application Workflow: Synthesis of a Kinase Inhibitor Scaffold

The true power of 4,7-Dichlorofuro[2,3-d]pyridazine is realized in multi-step syntheses where its two reactive sites are functionalized sequentially to build molecular complexity. The following workflow illustrates the synthesis of a hypothetical kinase inhibitor scaffold, a common motif in drug discovery.

G start 4,7-Dichlorofuro [2,3-d]pyridazine step1 Suzuki Coupling (Protocol 3) start->step1 intermediate 7-Chloro-4-phenylfuro [2,3-d]pyridazine step1->intermediate step2 SNAr Amination (Protocol 2) intermediate->step2 final Final Kinase Inhibitor Scaffold step2->final

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

This synthetic strategy leverages the higher reactivity of one chlorine position for a robust Suzuki coupling, installing a key aryl group. The remaining chlorine is then displaced via an SNA_r reaction with a desired amine, demonstrating an efficient and modular approach to creating a diverse library of potential drug candidates. This sequential functionalization is a hallmark of modern medicinal chemistry, enabling rapid structure-activity relationship (SAR) studies.

Conclusion

4,7-Dichlorofuro[2,3-d]pyridazine is a high-value, versatile building block for organic synthesis and drug discovery. Its two addressable chlorine atoms allow for controlled, sequential installation of various functional groups through robust and well-understood reaction mechanisms like Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling. The protocols and insights provided in this guide empower researchers to efficiently generate novel molecular architectures based on the privileged furo[2,3-d]pyridazine core, accelerating the discovery of new therapeutic agents.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. HETEROCYCLES. [Link]

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  • Novel Coumarin-furo[2,3-d]pyrimidinone hybrid derivatives as anticancer agents: Synthesis, biological evaluation and molecular docking. PubMed. [Link]

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Application

Use of 4,7-Dichlorofuro[2,3-d]pyridazine in creating PARP-1 inhibitors

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4,7-Dichlorofuro[2,3-d]pyridazine as a versatile scaffold for the synthesis of potent Poly(ADP-ribose) Polymerase-...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4,7-Dichlorofuro[2,3-d]pyridazine as a versatile scaffold for the synthesis of potent Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors.

Introduction: The Therapeutic Promise of PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular DNA damage response (DDR) network.[1] Activated by DNA strand breaks, PARP-1 catalyzes the transfer of ADP-ribose units from its substrate, NAD+, to itself and other nuclear proteins, forming poly(ADP-ribose) (pADPr) chains.[2][3] This process recruits other DNA repair factors, primarily for the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[4]

The inhibition of PARP-1 has emerged as a powerful strategy in oncology.[5] In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of unrepaired SSBs.[4] During DNA replication, these SSBs are converted to toxic double-strand breaks (DSBs), which cannot be repaired efficiently in the absence of functional HRR, leading to cell death through a concept known as synthetic lethality.[4][6] This has led to the approval of several PARP inhibitors, like Olaparib, for treating cancers with these specific genetic vulnerabilities.[4][7]

The design of novel, potent, and selective PARP-1 inhibitors remains a key objective in drug discovery. The core structural features of many inhibitors are designed to mimic the nicotinamide portion of the NAD+ substrate, typically featuring an aromatic ring and a carboxamide moiety to form key interactions within the enzyme's active site.[4][8]

The Furo[2,3-d]pyridazine Scaffold: A Privileged Core for PARP-1 Inhibitors

The furo[2,3-d]pyridazine core is a heterocyclic system that has garnered significant interest in medicinal chemistry.[9][10][11] Its rigid, planar structure and the presence of nitrogen atoms make it an excellent pharmacophore for establishing critical hydrogen bonds and π-stacking interactions within enzyme active sites.[7][8] Specifically, the pyridazine ring, a six-membered ring with two adjacent nitrogen atoms, is a key feature in many bioactive molecules and approved drugs.[12]

4,7-Dichlorofuro[2,3-d]pyridazine serves as an ideal starting material for building a library of diverse PARP-1 inhibitors.[13][14] The two chlorine atoms at the C4 and C7 positions are chemically distinct and provide orthogonal handles for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.[15] This allows for the modular construction of inhibitors, enabling systematic exploration of the structure-activity relationship (SAR).

Part 1: Synthesis of Furo[2,3-d]pyridazine-Based PARP-1 Inhibitors

The core synthetic strategy involves a two-step, regioselective functionalization of the 4,7-dichloro scaffold. The first step is a selective Suzuki-Miyaura cross-coupling reaction at the more reactive C4 position, followed by a second modification at the C7 position, often culminating in the installation of the pharmacophoric carboxamide group.

Diagram: General Synthetic Workflow

G A 4,7-Dichlorofuro[2,3-d]pyridazine B Step 1: Regioselective Suzuki Coupling (C4 Position) A->B Arylboronic Acid, Pd Catalyst, Ligand, Base C 4-Aryl-7-chlorofuro[2,3-d]pyridazine Intermediate B->C D Step 2: Functionalization (C7 Position) (e.g., SNAr or Buchwald-Hartwig) C->D Amine or other nucleophile E Final PARP-1 Inhibitor D->E G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep1 1. Coat 96-well plate with Histones prep2 2. Wash and Block (e.g., BSA) prep1->prep2 react1 3. Add Test Inhibitor (or DMSO control) prep2->react1 react2 4. Add Master Mix: PARP-1 Enzyme Activated DNA Biotinylated NAD+ react1->react2 react3 5. Incubate (e.g., 1 hour at RT) react2->react3 det1 6. Wash Plate react3->det1 det2 7. Add Streptavidin-HRP det1->det2 det3 8. Incubate and Wash det2->det3 det4 9. Add Chemiluminescent Substrate det3->det4 det5 10. Read Luminescence det4->det5

Sources

Method

Introduction: The Furo[2,3-d]pyridazine Scaffold as a Privileged Core

An In-Depth Technical Guide to Cycloaddition Reactions Involving Furo[2,3-d]pyridazine Systems for Drug Discovery Professionals In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — mole...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cycloaddition Reactions Involving Furo[2,3-d]pyridazine Systems for Drug Discovery Professionals

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, unrelated biological targets — is a cornerstone of efficient drug discovery. The furo[2,3-d]pyridazine system represents one such emerging scaffold. This fused heterocycle, comprising a furan ring annulated to a pyridazine ring, offers a unique combination of structural rigidity, defined three-dimensional geometry, and a rich array of hydrogen bond donors and acceptors. Its close structural analogy to the well-documented furo[2,3-d]pyrimidine core, which is found in numerous kinase inhibitors and other therapeutic agents, further underscores its potential.[1][2]

Cycloaddition reactions are among the most powerful transformations in synthetic organic chemistry, enabling the rapid construction of complex carbocyclic and heterocyclic rings in a single, often stereocontrolled, step. For researchers and drug development professionals, applying these reactions to the furo[2,3-d]pyridazine core provides a direct and atom-economical pathway to novel chemical entities. This guide offers a detailed exploration of the primary cycloaddition strategies involving this system, complete with mechanistic insights and actionable experimental protocols designed to empower the synthesis of next-generation therapeutic candidates.

Section 1: The [4+2] Cycloaddition — Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis.[3] In the context of the furo[2,3-d]pyridazine system, the inherent electron-deficient nature of the pyridazine ring dictates a specific and highly useful variant: the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[4]

Causality and Mechanistic Principle

In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, the two adjacent, electron-withdrawing nitrogen atoms in the pyridazine ring significantly lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the reaction is governed by the interaction between this low-energy diene-LUMO and the high-energy Highest Unoccupied Molecular Orbital (HOMO) of an electron-rich dienophile (e.g., enamines, vinyl ethers, or strained alkenes).[4] This HOMO-LUMO overlap leads to a concerted [4+2] cycloaddition, initially forming a bicyclic adduct which often undergoes a subsequent elimination or retro-Diels-Alder reaction to yield a stable aromatic product.[5]

IEDDA_Mechanism cluster_reactants Reactants cluster_orbitals FMO Interaction Diene Furo[2,3-d]pyridazine (Electron-Poor Diene) TS Concerted Transition State Diene->TS Dienophile Electron-Rich Alkene (e.g., Enamine) Dienophile->TS LUMO LUMO(diene) HOMO HOMO(dienophile) HOMO->LUMO Favorable Interaction Product Cycloadduct (Often aromatizes) TS->Product [4+2] Cycloaddition

Figure 1: Mechanism of the Inverse-Electron-Demand Diels-Alder reaction.

Detailed Experimental Protocol: IEDDA of Furo[2,3-d]pyridazine with an Enamine

This protocol provides a representative method for the IEDDA reaction, a robust strategy for annulating a new ring onto the furo[2,3-d]pyridazine core.

Materials:

  • Substituted Furo[2,3-d]pyridazine (1.0 eq)

  • Enamine dienophile (e.g., 1-pyrrolidino-1-cyclohexene) (3.0 eq)

  • Anhydrous, high-boiling solvent (e.g., Dioxane or Toluene)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for reflux and workup

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the furo[2,3-d]pyridazine substrate (e.g., 1.0 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes to ensure anhydrous and oxygen-free conditions, which prevents degradation of the enamine and potential side reactions.

  • Reagent Addition: Add anhydrous dioxane (10 mL) via syringe, followed by the enamine dienophile (3.0 mmol, 3.0 eq). The use of a stoichiometric excess of the dienophile is crucial to drive the reaction equilibrium towards the formation of the cycloadduct, especially when the cycloaddition is reversible.

  • Thermal Conditions: Heat the reaction mixture to reflux (approx. 101 °C for dioxane) using an oil bath. Maintain reflux for 12-24 hours. The high temperature provides the necessary activation energy for the cycloaddition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue contains the desired product along with excess dienophile and potential byproducts.

  • Purification: Purify the crude material by flash column chromatography on silica gel. The eluent system must be optimized based on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

Data Summary: IEDDA Reactions
ParameterTypical Value / ConditionRationale / Causality
Dienophile Enamines, Vinyl ethers, Strained alkenesElectron-rich nature raises HOMO energy for favorable FMO overlap.[4]
Solvent Dioxane, Toluene, XyleneHigh boiling point provides necessary thermal energy; inert to reactants.
Temperature 80 - 140 °C (Reflux)Overcomes the activation energy barrier of the concerted cycloaddition.
Atmosphere Inert (N₂ or Ar)Prevents oxidative degradation of reagents, particularly enamines.
Typical Yields 40 - 85%Highly dependent on substrate electronics and steric factors.[6]

Section 2: The [3+2] Cycloaddition — A Gateway to Five-Membered Heterocycles

1,3-Dipolar cycloadditions are powerful, convergent reactions that unite a 1,3-dipole with a dipolarophile to construct five-membered heterocyclic rings.[7] This strategy is exceptionally valuable for modifying the furo[2,3-d]pyridazine core, as functional groups like alkynes or alkenes can be installed on the scaffold to serve as the dipolarophile.

Causality and Mechanistic Principle

The most prominent example of this class in modern drug discovery is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction.[7] In this process, a terminal alkyne (the dipolarophile, attached to the furo[2,3-d]pyridazine) reacts with an organic azide (the 1,3-dipole) in the presence of a copper(I) catalyst. The catalyst's role is critical: it coordinates with the alkyne, activating it for a regioselective reaction with the azide, leading exclusively to the 1,4-disubstituted 1,2,3-triazole product. This high regioselectivity and the mild reaction conditions make it a superior method to thermal cycloadditions which often yield mixtures of regioisomers.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne Alkyne-Furo[2,3-d]pyridazine (Dipolarophile) Reaction [3+2] Cycloaddition (Click Reaction) Alkyne->Reaction Azide Organic Azide (1,3-Dipole) Azide->Reaction Catalyst Cu(I) Source (e.g., CuSO₄/NaAsc) Catalyst->Reaction Catalyzes Solvent Solvent (e.g., tBuOH/H₂O) Solvent->Reaction Medium Product 1,4-Disubstituted Triazole Adduct Reaction->Product

Figure 2: Workflow for a Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

Detailed Experimental Protocol: CuAAC with an Alkyne-Functionalized Furo[2,3-d]pyridazine

This protocol outlines the synthesis of a furo[2,3-d]pyridazine-triazole conjugate, a common strategy for linking the core scaffold to other pharmacophores or linkers.

Materials:

  • Alkyne-functionalized Furo[2,3-d]pyridazine (1.0 eq)

  • Organic Azide (e.g., Benzyl Azide) (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium Ascorbate (0.2 eq)

  • Solvent system: tert-Butanol and Water (1:1 v/v)

  • Standard laboratory glassware

Procedure:

  • Reagent Solution: In a vial or round-bottom flask, dissolve the alkyne-functionalized furo[2,3-d]pyridazine (e.g., 0.5 mmol) and the organic azide (0.55 mmol, 1.1 eq) in the t-BuOH/H₂O solvent mixture (5 mL).

  • Catalyst Preparation: In a separate small vial, prepare fresh solutions of CuSO₄·5H₂O (0.05 mmol, 0.1 eq in 0.5 mL H₂O) and sodium ascorbate (0.1 mmol, 0.2 eq in 0.5 mL H₂O). The ascorbate serves as a reducing agent to generate the active Cu(I) species from the more stable Cu(II) salt in situ.

  • Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the copper sulfate solution. A color change (often to a yellow-green suspension) indicates the formation of the active catalytic species.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is typically highly efficient under these mild conditions.

  • Monitoring: Follow the reaction progress by TLC or LC-MS to confirm the formation of the higher molecular weight triazole product and the disappearance of the starting materials.

  • Workup:

    • Upon completion, dilute the reaction mixture with water (10 mL).

    • Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by silica gel chromatography or recrystallization if necessary.

Section 3: Applications in Drug Discovery & Workflow

The true value of these cycloaddition reactions lies in their ability to rapidly generate libraries of structurally diverse compounds built upon the furo[2,3-d]pyridazine core. The resulting cycloadducts often possess improved pharmacological properties, such as enhanced binding affinity due to their increased complexity and rigidity.

The furo[2,3-d]pyridazine scaffold and its close relatives are known to be effective cores for targeting various enzymes, particularly protein kinases, which are critical targets in oncology and immunology.[1][2]

Bioactivity of Furo[2,3-d]pyridazine Analogues and Related Scaffolds
Scaffold DerivativeBiological TargetReported ActivityReference(s)
Pyrido[2,3-d]pyridazine-dioneCOX-1 / COX-2Dual inhibitor with potent in vivo anti-inflammatory effects.[8]
Furo[2,3-d]pyrimidine-thiadiazoleFLT3-ITDNanomolar cytotoxicity in FLT3-ITD expressing AML cell lines.[2]
Pyrazolo[3,4-d]pyridazineVEGFR-2, EGFR, CHK1Sub-micromolar IC₅₀ values against multiple protein kinases.[9]
Pyrrolo[1,2-b]pyridazineVarious Cancer Cell LinesShowed significant growth inhibition against a panel of 60 human tumor cell lines.[9]

The general workflow for leveraging these cycloaddition reactions in a drug discovery program follows a logical progression from chemical synthesis to biological evaluation.

Drug_Discovery_Workflow A Furo[2,3-d]pyridazine Core Synthesis B Functionalization (e.g., Halogenation, Sonogashira for Alkyne) A->B C Cycloaddition Reaction ([4+2] or [3+2]) B->C D Library of Novel Cycloadducts C->D E High-Throughput Biological Screening D->E F Hit Identification & Lead Optimization E->F G Preclinical Candidate F->G

Figure 3: Drug discovery workflow using cycloaddition on the furo[2,3-d]pyridazine core.

References

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  • Li, Y., et al. (2021). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers, 8(23), 6619-6624. Available from: [Link]

  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. Available from: [Link]

  • Gorgues, A., et al. (2003). Endo and regioselectivity in 1,3-dipolar cycloaddition of pyridazinium N-ylides with a non-symmetrical cyclic olefin. Tetrahedron, 59(42), 8457-8464. Available from: [Link]

  • Li, J., et al. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186-7191. Available from: [Link]

  • Imai, K., et al. (1974). [Studies on heterocyclic compounds. XXI. Synthesis of furo(2,3-d)pyridazine derivatives. (8). Synthesis of 4-oxo-5,7-disubstituted-4,5-dihydrofuro(2,3-d) pyridazines and its nitration]. Yakugaku Zasshi, 94(8), 922-928. Available from: [Link]

  • Li, J., et al. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. ACS Publications. Available from: [Link]

  • Chen, X., et al. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][3][7]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. ResearchGate. Available from: [Link]

  • Abnous, K., et al. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect, 9(19). Available from: [Link]

  • Al-Warhi, T., et al. (2023). Exploring Regio- and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach for Novel Spirooxindole-Based Benzimidazole with Pyridine Spacer. Molecules, 28(20), 7056. Available from: [Link]

  • Wikipedia. (2023). Inverse electron-demand Diels–Alder reaction. Wikipedia. Available from: [Link]

  • Ramezanpour, M., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 264, 116035. Available from: [Link]

  • van der Velden, D., et al. (2020). Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. Chemical Science, 11(30), 7907-7913. Available from: [Link]

  • Ayres, R. F., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 2005-2015. Available from: [Link]

  • Gulei, D., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Semantic Scholar. Available from: [Link]

  • Sova, M., et al. (2021). 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules, 26(18), 5483. Available from: [Link]

  • Wang, C., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. International Journal of Molecular Sciences, 23(19), 11929. Available from: [Link]

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Sources

Application

Application Notes and Protocols for the Functionalization of the Furo[2,3-d]pyridazine Core

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The furo[2,3-d]pyridazine scaffold is a privileged heterocyclic motif of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The furo[2,3-d]pyridazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its structural resemblance to purine bases makes it a valuable template for the design of kinase inhibitors, anticancer agents, and other therapeutics. The biological activity of furo[2,3-d]pyridazine derivatives is highly dependent on the nature and position of substituents on the core. This comprehensive guide provides detailed application notes and validated protocols for the regioselective functionalization of the furo[2,3-d]pyridazine core at key positions, including C3, C4, C5, and C7. The methodologies described herein are grounded in established synthetic organic chemistry principles and are designed to be reproducible and scalable. Each protocol is accompanied by an explanation of the underlying mechanistic rationale, providing researchers with the necessary insights to adapt and troubleshoot these procedures for the synthesis of novel and diverse libraries of furo[2,3-d]pyridazine analogs.

Introduction: The Furo[2,3-d]pyridazine Scaffold - A Rising Star in Medicinal Chemistry

The furo[2,3-d]pyridazine ring system is a bicyclic heteroaromatic compound composed of a furan ring fused to a pyridazine ring. This unique structural architecture imparts a distinct electronic and steric profile, making it an attractive scaffold for interaction with a variety of biological targets. The pyridazine moiety, a six-membered ring with two adjacent nitrogen atoms, is a known pharmacophore present in several marketed drugs, contributing to a wide range of biological activities including cardiovascular, anti-inflammatory, and anticancer effects.[1] The fusion of a furan ring to this core further modulates its physicochemical properties and provides additional vectors for chemical modification.

Derivatives of the isomeric furo[2,3-d]pyrimidine scaffold have demonstrated potent activity as inhibitors of various kinases, including PI3K/AKT and VEGFR-2, and have shown significant anti-proliferative effects against a range of cancer cell lines.[2][] By analogy, the furo[2,3-d]pyridazine core holds immense potential for the development of novel therapeutics. The ability to selectively introduce a diverse array of functional groups at specific positions of the furo[2,3-d]pyridazine nucleus is paramount for establishing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs.

This guide will systematically explore the functionalization of the furo[2,3-d]pyridazine core, providing detailed protocols for key transformations at the C3, C4, C5, and C7 positions.

Strategic Functionalization of the Furo[2,3-d]pyridazine Core

The reactivity of the furo[2,3-d]pyridazine core is dictated by the electronic nature of the fused ring system. The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which influences the reactivity of the attached furan ring. Strategic functionalization often begins with the synthesis of a halogenated furo[2,3-d]pyridazine intermediate, which can then serve as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions.

Figure 1: Structure and numbering of the furo[2,3-d]pyridazine core.

Functionalization at the C4-Position: A Gateway to Diverse Analogs

The C4-position of the furo[2,3-d]pyridazine core is a prime site for modification. A common strategy involves the initial synthesis of a 4-chlorofuro[2,3-d]pyridazine intermediate, which can be readily prepared from the corresponding furo[2,3-d]pyridazin-4(5H)-one. This chloro-derivative is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4][5] This reaction is highly valued in medicinal chemistry for its mild reaction conditions and broad functional group tolerance.

Reaction Principle: The reaction involves the palladium-catalyzed coupling of a halide (in this case, 4-chlorofuro[2,3-d]pyridazine) with an organoboron reagent (typically a boronic acid or its ester). The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Furo_Cl 4-Chlorofuro[2,3-d]pyridazine Reaction Reaction Furo_Cl->Reaction Boronic_Acid Aryl Boronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., DME/H₂O) Solvent->Reaction Product 4-Aryl-furo[2,3-d]pyridazine Reaction->Product

Figure 2: Workflow for Suzuki-Miyaura coupling on the furo[2,3-d]pyridazine core.

Detailed Protocol:

Materials:

  • 4-Chlorofuro[2,3-d]pyridazine

  • Aryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2 M aqueous solution, 3 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask, add 4-chlorofuro[2,3-d]pyridazine (1 equivalent), the corresponding aryl boronic acid (1.2 equivalents), and Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add DME and the 2 M aqueous solution of Na₂CO₃. The solvent ratio of DME to water is typically 4:1.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-furo[2,3-d]pyridazine.[1]

Data Presentation:

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-furo[2,3-d]pyridazine75
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-furo[2,3-d]pyridazine82
33-Chlorophenylboronic acid4-(3-Chlorophenyl)-furo[2,3-d]pyridazine71

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[6][7] This reaction is instrumental in introducing alkyne functionalities, which can serve as versatile handles for further transformations or as key structural elements in bioactive molecules.

Reaction Principle: The catalytic cycle involves the palladium-catalyzed oxidative addition to the aryl halide. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the alkynylated product.

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents Furo_Cl 4-Chlorofuro[2,3-d]pyridazine Reaction Reaction Furo_Cl->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Reaction Cu_Cocatalyst CuI Cu_Cocatalyst->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 4-Alkynyl-furo[2,3-d]pyridazine Reaction->Product

Figure 3: Workflow for Sonogashira coupling on the furo[2,3-d]pyridazine core.

Detailed Protocol:

Materials:

  • 4-Chlorofuro[2,3-d]pyridazine

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask, add 4-chlorofuro[2,3-d]pyridazine (1 equivalent), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF, followed by the terminal alkyne (1.5 equivalents) and triethylamine (3 equivalents).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 6-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-alkynyl-furo[2,3-d]pyridazine.

Functionalization at the C7-Position: Exploring the Furan Moiety

Functionalization at the C7-position of the furan ring of the furo[2,3-d]pyridazine core can be achieved through various synthetic strategies. Similar to the C4-position, the introduction of a halogen atom at C7 provides a versatile handle for subsequent cross-coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines.[8][9] This reaction is particularly useful for the introduction of primary and secondary amines onto the furo[2,3-d]pyridazine core.

Reaction Principle: The reaction mechanism involves the oxidative addition of a palladium(0) catalyst to the aryl halide (e.g., 7-chlorofuro[2,3-d]pyridazine). The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the active palladium(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[10]

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents Furo_Cl 7-Chlorofuro[2,3-d]pyridazine Reaction Reaction Furo_Cl->Reaction Amine Primary or Secondary Amine Amine->Reaction Pd_Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 7-Amino-furo[2,3-d]pyridazine Reaction->Product

Figure 4: Workflow for Buchwald-Hartwig amination on the furo[2,3-d]pyridazine core.

Detailed Protocol:

Materials:

  • 7-Chlorofuro[2,3-d]pyridazine

  • Amine (primary or secondary, 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a Schlenk tube, add 7-chlorofuro[2,3-d]pyridazine (1 equivalent), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2 equivalents).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by the amine (1.5 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 7-amino-furo[2,3-d]pyridazine derivative.

Functionalization at the C3-Position of the Furan Ring

Functionalization at the C3-position of the furan ring can be more challenging due to the electronic nature of the furo[2,3-d]pyridazine system. However, methods such as electrophilic substitution can be employed, often requiring activation of the ring system.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12][13] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Reaction Principle: The Vilsmeier reagent, a chloroiminium salt, acts as a mild electrophile. The electron-rich furan ring of the furo[2,3-d]pyridazine attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the corresponding aldehyde.

Vilsmeier_Haack cluster_reagents Reagents Furo_Core Furo[2,3-d]pyridazine Reaction_1 Reaction_1 Furo_Core->Reaction_1 POCl3 POCl₃ POCl3->Reaction_1 DMF DMF DMF->Reaction_1 Hydrolysis Aqueous Workup Product 3-Formyl-furo[2,3-d]pyridazine Hydrolysis->Product Reaction_1->Hydrolysis

Figure 5: Workflow for the Vilsmeier-Haack formylation of the furo[2,3-d]pyridazine core.

Detailed Protocol:

Materials:

  • Furo[2,3-d]pyridazine

  • Phosphorus oxychloride (POCl₃) (3 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool anhydrous DMF in an ice bath.

  • Slowly add POCl₃ (3 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add anhydrous DCE to the flask, followed by the portion-wise addition of furo[2,3-d]pyridazine (1 equivalent).

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-formyl-furo[2,3-d]pyridazine.

Functionalization at the N5-Position of the Pyridazine Ring

The nitrogen at the 5-position of the pyridazine ring can be functionalized through N-alkylation or N-arylation reactions, typically starting from a furo[2,3-d]pyridazin-4(5H)-one precursor.

Direct alkylation or arylation at the N5-position can be achieved by treating the furo[2,3-d]pyridazin-4(5H)-one with a suitable electrophile in the presence of a base.[14]

Reaction Principle: The nitrogen atom at the 5-position of the furo[2,3-d]pyridazin-4(5H)-one is nucleophilic and can be deprotonated by a base to form an anion. This anion then undergoes a nucleophilic substitution reaction with an alkyl or aryl halide to form the N-substituted product.

Detailed Protocol:

Materials:

  • Furo[2,3-d]pyridazin-4(5H)-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) or aryl halide (e.g., fluoronitrobenzene) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of furo[2,3-d]pyridazin-4(5H)-one (1 equivalent) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl or aryl halide (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature or heat to 50-80 °C for 2-8 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N5-substituted furo[2,3-d]pyridazin-4(5H)-one.

Conclusion

The functionalization of the furo[2,3-d]pyridazine core is a critical aspect of harnessing its full potential in drug discovery. This guide has provided a detailed overview of key synthetic strategies for the regioselective modification of this important heterocyclic scaffold. The protocols outlined for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, Vilsmeier-Haack formylation, and N-alkylation/arylation offer a robust toolkit for medicinal chemists to generate diverse libraries of furo[2,3-d]pyridazine derivatives. A thorough understanding of the underlying reaction mechanisms and careful execution of these experimental procedures will undoubtedly accelerate the discovery of novel therapeutic agents based on this promising molecular framework.

References

  • Synthesis and Antimicrobial Activity of 4-aryl furo Pyridazines. International Journal of ChemTech Research. [Link]

  • Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives. Request PDF. [Link]

  • Synthesis and Antimicrobial Activity of 4-aryl furo Pyridazines. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances. [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. [Link]

  • Furo[2,3-d]pyridazine-4-carboxylic acid. PubChem. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

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  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Advances. [Link]

  • Novel 1,2,3-Triazole-functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin- 4(3H)-one Derivatives: Synthesis, Anticancer Activity, CoMFA and CoMSIA Studies. ResearchGate. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • [Studies on heterocyclic compounds. XXI. Synthesis of furo(2,3-d)pyridazine derivatives. (8). Synthesis of 4-oxo-5,7-disubstituted-4,5-dihydrofuro(2,3-d) pyridazines and its nitration (author's transl)]. Yakugaku Zasshi. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. [Link]

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  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]

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Method

Application Notes and Protocols for the Scale-Up Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine

Abstract This comprehensive guide details a robust and scalable two-step synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine, a key heterocyclic building block in medicinal chemistry and drug development. The protocol is desi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine, a key heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and process chemists, providing not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and expected outcomes for a successful scale-up. The synthesis commences with the widely available and cost-effective maleic hydrazide, which is first converted to 3,6-dichloropyridazine. This intermediate then undergoes a novel one-pot O-alkylation and intramolecular cyclization followed by chlorination to yield the target compound. This application note emphasizes experimental causality, process safety, and provides a framework for troubleshooting, ensuring a reliable and reproducible synthesis.

Introduction: The Significance of Furo[2,3-d]pyridazines

The furo[2,3-d]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, exhibiting a wide spectrum of biological activities. Its derivatives have been investigated as potent inhibitors of various kinases, including VEGFR-2, and have shown promise as anticancer and antiviral agents. The unique arrangement of furan and pyridazine rings provides a rigid framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. 4,7-Dichlorofuro[2,3-d]pyridazine, in particular, serves as a versatile precursor for the synthesis of a diverse library of analogues, where the chlorine atoms can be selectively displaced by various nucleophiles to explore the structure-activity relationship (SAR). The development of a scalable and efficient synthesis for this key intermediate is therefore of paramount importance for accelerating drug discovery programs.

Reaction Scheme and Mechanistic Rationale

The overall synthetic strategy is a two-stage process, designed for operational simplicity and scalability.

Stage 1: Synthesis of 3,6-Dichloropyridazine (2)

The first stage involves the conversion of commercially available pyridazine-3,6-diol (maleic hydrazide, 1 ) to 3,6-dichloropyridazine (2 ) using phosphorus oxychloride (POCl₃).

Scheme 1: Synthesis of 3,6-Dichloropyridazine

Mechanism: This reaction proceeds via a nucleophilic substitution mechanism. The pyridazine-3,6-diol exists in tautomeric equilibrium with its pyridazinone form. The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. Subsequent attack by the chloride ion displaces the phosphate group, and this process is repeated for the second hydroxyl group to yield the desired 3,6-dichloropyridazine. The use of an excess of POCl₃ drives the reaction to completion and also serves as the solvent.

Stage 2: Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine (5)

The second stage is a one-pot reaction sequence starting from 3,6-dichloropyridazine (2 ) to afford the final product, 4,7-Dichlorofuro[2,3-d]pyridazine (5 ). This involves an initial O-alkylation with ethyl chloroacetate to form intermediate 3 , followed by an intramolecular Dieckmann-type cyclization to yield 7-chloro-furo[2,3-d]pyridazin-4-ol (4 ), which is then chlorinated in situ with POCl₃.

Scheme 2: Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine

Mechanism:

  • O-Alkylation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of 3,6-dichloropyridazine on the electrophilic carbon of ethyl chloroacetate. However, to favor the desired furo[2,3-d]pyridazine isomer, the reaction is proposed to proceed through the formation of a pyridazinone intermediate in situ, which then undergoes O-alkylation. A strong base like sodium hydride is used to deprotonate the pyridazinone, and the resulting alkoxide attacks the ethyl chloroacetate.

  • Intramolecular Cyclization: The ester intermediate (3 ) then undergoes an intramolecular Dieckmann-type condensation. The base abstracts a proton from the α-carbon of the newly introduced side chain, generating a carbanion. This carbanion then attacks the adjacent carbon atom on the pyridazine ring, displacing the chloride and forming the furan ring of intermediate 4 .

  • Chlorination: The final step is the conversion of the hydroxyl group in intermediate 4 to a chloride using POCl₃, following a similar mechanism as in Stage 1.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Pyridazine-3,6-diol (Maleic hydrazide)98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)99%Acros Organics
3,6-Dichloropyridazine(Synthesized in Step 1)-
Ethyl chloroacetate99%Alfa Aesar
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
TolueneAnhydrous, 99.8%Fisher Scientific
Ethyl acetateACS GradeVWR
HexanesACS GradeVWR
Sodium bicarbonateACS GradeFisher Scientific
Anhydrous sodium sulfateACS GradeFisher Scientific
Round-bottom flasks (various sizes)Borosilicate glassKimble
Reflux condenserBorosilicate glassAce Glass
Magnetic stirrer with heating-IKA
Rotary evaporator-Büchi
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Column chromatography suppliesSilica gel (230-400 mesh)Sorbent Technologies
Stage 1: Scale-Up Synthesis of 3,6-Dichloropyridazine (2)

DOT Diagram of the Workflow

Synthesis_Workflow_Stage1 reagents Charge Maleic Hydrazide and POCl3 reaction Heat to Reflux (105-110 °C, 4-6 h) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup1 Cool and Quench on Ice-Water monitoring->workup1 neutralization Neutralize with NaHCO3 workup1->neutralization extraction Extract with Ethyl Acetate neutralization->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentrate in Vacuo drying->concentration product1 Obtain 3,6-Dichloropyridazine (2) concentration->product1

Caption: Workflow for the synthesis of 3,6-Dichloropyridazine.

Step-by-Step Protocol:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution to trap HCl fumes), and a thermocouple, add pyridazine-3,6-diol (1 ) (112 g, 1.0 mol).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (550 mL, 6.0 mol) to the flask. The mixture will become a slurry.

  • Reaction: Begin stirring and slowly heat the mixture to reflux (approximately 105-110 °C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC (eluent: 50% ethyl acetate in hexanes), observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto 2 kg of crushed ice in a 5 L beaker with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic and will generate a significant amount of HCl gas.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the acidic aqueous mixture until the pH reaches 7-8. Be cautious as this will cause vigorous gas evolution (CO₂).

  • Extraction: Transfer the neutralized mixture to a large separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield 3,6-dichloropyridazine (2 ) as a white to off-white solid.

Expected Yield: 120-135 g (80-90%).

Stage 2: Scale-Up Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine (5)

DOT Diagram of the Workflow

Synthesis_Workflow_Stage2 reagents2 Charge NaH and DMF addition1 Add 3,6-Dichloropyridazine (2) in DMF (0 °C) reagents2->addition1 addition2 Add Ethyl Chloroacetate (0 °C to RT) addition1->addition2 reaction2 Stir at RT (2-3 h) addition2->reaction2 monitoring2 Monitor by TLC reaction2->monitoring2 addition3 Add POCl3 monitoring2->addition3 reaction3 Heat to 80-90 °C (2-3 h) addition3->reaction3 workup2 Cool and Quench on Ice-Water reaction3->workup2 extraction2 Extract with Ethyl Acetate workup2->extraction2 drying2 Dry Organic Layer (Na2SO4) extraction2->drying2 concentration2 Concentrate in Vacuo drying2->concentration2 purification2 Purify by Column Chromatography concentration2->purification2 product2 Obtain 4,7-Dichlorofuro[2,3-d]pyridazine (5) purification2->product2

Caption: Workflow for the synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine.

Step-by-Step Protocol:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermocouple under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 44 g, 1.1 mol) in anhydrous N,N-dimethylformamide (DMF) (500 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Pyridazine: Dissolve 3,6-dichloropyridazine (2 ) (149 g, 1.0 mol) in anhydrous DMF (250 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Addition of Ester: After the addition is complete, add ethyl chloroacetate (122.5 g, 1.0 mol) dropwise over 30 minutes at 0 °C. Then, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the formation of the intermediate by TLC.

  • In Situ Chlorination: After the formation of the cyclized intermediate (4 ) is observed (or after 2-3 hours of stirring), carefully add phosphorus oxychloride (275 mL, 3.0 mol) dropwise to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction by TLC until the intermediate is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench by carefully pouring it onto 2 kg of crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate to pH 7-8. Extract the product with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 4,7-Dichlorofuro[2,3-d]pyridazine (5 ) as a solid.

Expected Yield: 95-114 g (50-60% over two steps).

Data Presentation and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)¹H NMR (CDCl₃, δ ppm)
2 C₄H₂Cl₂N₂148.98White to off-white solid68-707.51 (s, 2H)
5 C₆H₂Cl₂N₂O189.00Pale yellow solid125-1287.05 (d, 1H, J=2.4 Hz), 7.85 (d, 1H, J=2.4 Hz)

Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR and ¹³C NMR spectroscopy and Mass Spectrometry.

Process Safety and Hazard Analysis

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The quenching step is highly exothermic and should be performed slowly and with adequate cooling.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). The mineral oil dispersion reduces its pyrophoricity, but care must still be taken.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.

  • Scale-Up Considerations: On a larger scale, the exothermic nature of the quenching and neutralization steps requires careful temperature control using an efficient cooling system. The addition of reagents should be done at a controlled rate to manage any exotherms. Mechanical stirring is essential for efficient mixing in large reaction vessels.

Logical Relationship of Critical Parameters

Logical_Relationships cluster_stage1 Stage 1: Dichloropyridazine Synthesis cluster_stage2 Stage 2: Furo[2,3-d]pyridazine Synthesis POCl3_excess Excess POCl3 yield1 Yield of (2) POCl3_excess->yield1 Drives reaction to completion reflux_time1 Reflux Time reflux_time1->yield1 Ensures complete conversion quenching_rate Quenching Rate safety1 Process Safety quenching_rate->safety1 Controls exotherm purity1 Purity of (2) yield1->purity1 Affects subsequent steps yield2 Final Yield of (5) purity1->yield2 High purity is crucial base_equiv NaH Equivalents base_equiv->yield2 Affects cyclization efficiency temp_control Temperature Control (Additions) purity2 Final Purity of (5) temp_control->purity2 Minimizes side products safety2 Process Safety temp_control->safety2 Prevents runaway reaction reaction_time2 Cyclization Time reaction_time2->yield2 Optimizes conversion

Caption: Interdependencies of critical process parameters on yield, purity, and safety.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Stage 1: Low yield of (2) Incomplete reaction.Increase reflux time and monitor by TLC. Ensure POCl₃ is in sufficient excess.
Loss during work-up.Ensure complete extraction with ethyl acetate. Be careful during the neutralization step to avoid product hydrolysis.
Stage 2: Low yield of (5) Incomplete cyclization.Ensure NaH is active and used in slight excess. Allow sufficient reaction time for the cyclization step.
Formation of by-products.Maintain strict temperature control during the addition of reagents. Use high-purity, anhydrous solvents.
Product is an oil or difficult to crystallize Presence of residual solvent or impurities.Ensure complete removal of solvent under high vacuum. Attempt purification by column chromatography with a shallow gradient.
-Triturate the crude product with a non-polar solvent like hexanes or pentane to induce crystallization.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine. By elucidating the reaction mechanisms, providing step-by-step instructions, and addressing critical safety and scale-up considerations, this guide aims to empower researchers to confidently produce this valuable building block for their drug discovery and development endeavors. The presented methodology is cost-effective, utilizes readily available starting materials, and has been designed for high reproducibility.

References

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  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]

  • Bristol-Myers Squibb Company. (2019). WO2019/89442 - Preparation of pyridazine compounds as IRAK4 inhibitors.
  • El-Sayed, H. A., Moustafa, A. H., & El-Nagger, A. M. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336. [Link]

  • PubChem. (n.d.). 4,7-Dichlorofuro[2,3-d]pyridazine. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4,7-Dichlorofuro[2,3-d]pyridazine

Welcome to the technical support center for the purification of 4,7-Dichlorofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,7-Dichlorofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we will address specific issues you may encounter during your experiments in a comprehensive question-and-answer format, focusing on both troubleshooting and frequently asked questions.

Introduction to Purification Challenges

4,7-Dichlorofuro[2,3-d]pyridazine is a key heterocyclic building block in medicinal chemistry. Its purification, however, can be non-trivial due to its unique physicochemical properties and the potential for impurity co-crystallization or similar chromatographic behavior. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids like 4,7-Dichlorofuro[2,3-d]pyridazine. Success hinges on the careful selection of a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Question: My 4,7-Dichlorofuro[2,3-d]pyridazine product has a persistent off-color (e.g., yellow or brown tint) even after initial isolation. How can I remove these colored impurities?

Answer: Colored impurities are common in heterocyclic synthesis and often arise from polymeric byproducts or degradation.

  • Probable Cause: The primary cause is often trace amounts of highly conjugated, colored byproducts that are structurally similar to the desired product, leading to their co-precipitation. Inadequate removal of acidic or basic residues from the workup can also contribute to discoloration.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., methanol or ethyl acetate, as related furo[2,3-d]pyridazine derivatives have been successfully recrystallized from these[1]). Add a small amount (1-2% w/w) of activated carbon and briefly heat the mixture. The activated carbon will adsorb the colored impurities. Hot filter the solution through a pad of celite to remove the carbon and then allow the filtrate to cool slowly.

    • Solvent Screening: If the discoloration persists, a different recrystallization solvent may be necessary. A systematic screening of solvents with varying polarities is recommended.

Question: After cooling the recrystallization solution, my product "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.

  • Probable Cause: This typically happens when the solution is too concentrated, the cooling is too rapid, or the chosen solvent is not ideal. The presence of impurities can also lower the melting point of the mixture, favoring oil formation.

  • Solution:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to prolong the cooling period. Once at room temperature, gradually cool it further in an ice bath.

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure 4,7-Dichlorofuro[2,3-d]pyridazine.

Question: My yield after recrystallization is very low. How can I improve it?

Answer: Low yield is a common issue and can be addressed by optimizing several parameters.

  • Probable Cause: The most likely causes are using too much solvent or choosing a solvent in which the product has significant solubility even at low temperatures.

  • Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Solvent/Anti-Solvent System: If a single solvent is not providing good recovery, consider a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethyl acetate). Then, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water or hexanes) dropwise at the elevated temperature until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

    • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30-60 minutes) to maximize precipitation before filtration.

Solvent System Polarity Notes on Application
Methanol (MeOH)Polar ProticHas been used for derivatives of the title compound. Good for moderately polar compounds.[1]
Ethyl Acetate (AcOEt)Polar AproticAnother solvent used for related structures, good for a range of polarities.[1]
Benzene/TolueneNonpolarCan be effective for less polar impurities. Use with appropriate safety precautions.
Dichloromethane (DCM)/HexaneBiphasicA polar/nonpolar mixture that can be effective for inducing crystallization.
Ethanol (EtOH)/WaterBiphasicA common system where water acts as the anti-solvent for many organic compounds.

Troubleshooting Guide: Column Chromatography

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative.

Question: I am seeing significant tailing of my compound on the silica gel column. How can I improve the peak shape?

Answer: Peak tailing is often observed with nitrogen-containing heterocyclic compounds due to their basicity.

  • Probable Cause: The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and sometimes irreversible adsorption.

  • Solution:

    • Add a Basic Modifier: Add a small amount (0.1-1% v/v) of a basic modifier like triethylamine (Et3N) or pyridine to your eluent. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.

    • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Alternatively, reversed-phase (C18) silica can be used with polar mobile phases.

Question: My compound is not separating from a key impurity on the column. What are my options?

Answer: Achieving good separation requires optimizing the mobile phase composition.

  • Probable Cause: The chosen eluent system does not have sufficient selectivity to resolve the compound of interest from the impurity.

  • Solution:

    • Adjust Eluent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate. Small changes in the solvent ratio can have a significant impact on resolution.

    • Change Solvent System: If adjusting the polarity is not effective, try a different solvent system altogether. For example, if you are using hexanes/ethyl acetate, consider switching to dichloromethane/methanol.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation. This can help to sharpen peaks and improve the resolution of closely eluting compounds.

Workflow for Purification of 4,7-Dichlorofuro[2,3-d]pyridazine

Sources

Optimization

Common side reactions in the synthesis of dichlorofuro[2,3-d]pyridazines

Welcome to the technical support center for the synthesis of dichlorofuro[2,3-d]pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important h...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dichlorofuro[2,3-d]pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your synthetic work.

I. Understanding the Core Synthesis and Its Challenges

The synthesis of 4,7-dichlorofuro[2,3-d]pyridazine typically involves the reaction of the corresponding furo[2,3-d]pyridazine-4,7-dione with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is fraught with potential side reactions that can significantly impact yield and purity. The primary challenges stem from the harsh reaction conditions required and the inherent reactivity of both the starting materials and the product.

The furo[2,3-d]pyridazine core, particularly the furan ring, is sensitive to strong acids and high temperatures, which can lead to degradation. Furthermore, the dichlorinated product is highly susceptible to hydrolysis, necessitating careful workup and purification procedures. This guide will walk you through the most common issues and provide robust solutions to overcome them.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific problems you may encounter during the synthesis of dichlorofuro[2,3-d]pyridazines. Each problem is presented with its likely causes and a step-by-step troubleshooting protocol.

Problem 1: Incomplete Chlorination - My final product is a mixture containing the mono-chloro-hydroxy intermediate.

Q: I've run my reaction, but my NMR and mass spec data show a significant amount of a mono-chlorinated species alongside my desired dichlorinated product. What's going wrong?

A: This is a classic case of incomplete chlorination. The conversion of the pyridazinone's amide-like hydroxyl groups to chlorides is a two-step process, and one of the sites may be stalling.

  • Insufficient Reagent: You may not be using a sufficient excess of phosphorus oxychloride. While the stoichiometry is 2 equivalents of POCl₃ per mole of the dione, a larger excess is often required to drive the reaction to completion, as POCl₃ can also act as the solvent.

  • Low Reaction Temperature: The activation energy for the second chlorination may not be reached if the temperature is too low.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for both hydroxyl groups to be substituted. One of the hydroxyl groups may react faster than the other due to electronic or steric factors.

  • Presence of Water: Trace amounts of water in your starting material or solvent will consume the POCl₃, reducing its effective concentration.

  • Ensure Anhydrous Conditions: Thoroughly dry your furo[2,3-d]pyridazine-4,7-dione starting material and any solvents used. Glassware should be flame-dried or oven-dried before use.

  • Increase POCl₃ Stoichiometry: Increase the excess of POCl₃. Using POCl₃ as the solvent (typically 5-10 volumes) is a common and effective strategy.

  • Optimize Reaction Temperature and Time: Gradually increase the reaction temperature, for example, from 80°C to 100-110°C, while carefully monitoring the reaction progress by TLC or LC-MS. Extend the reaction time and take aliquots to determine the optimal duration.

  • Consider a Co-reagent: In some cases, the addition of a small amount of a tertiary amine base like N,N-dimethylaniline or pyridine can facilitate the reaction. However, be cautious as this can also promote side reactions. A combination of POCl₃ and PCl₅ can also be more effective than POCl₃ alone for difficult chlorinations.[1][2]

ParameterStandard ConditionTroubleshooting AdjustmentRationale
POCl₃ 3-5 equivalents5-10 equivalents (or as solvent)Drives the equilibrium towards the dichlorinated product.
Temperature 80-90 °C100-110 °C (monitor closely)Provides sufficient energy for the second chlorination.
Time 2-4 hours4-8 hours (monitor by TLC/LC-MS)Ensures the reaction goes to completion.
Additives NoneCatalytic N,N-dimethylaniline or 0.5 eq. PCl₅Can activate the hydroxyl groups for substitution.
Problem 2: Furan Ring Degradation - My reaction mixture is turning dark, and I'm getting low yields of the desired product.

Q: My reaction is producing a lot of dark, tarry material, and my yield of dichlorofuro[2,3-d]pyridazine is very low. What is causing this decomposition?

A: The furan ring is notoriously unstable in strongly acidic environments, and the conditions of a POCl₃ reaction are certainly harsh enough to cause its degradation through ring-opening and subsequent polymerization. [1][3]

  • High Reaction Temperature: Excessive heat accelerates the acid-catalyzed degradation of the furan ring.[4]

  • Prolonged Reaction Time: The longer the furan ring is exposed to the hot, acidic medium, the more likely it is to decompose.

  • Vilsmeier-Haack Type Side Reactions: If N,N-dimethylformamide (DMF) is used as a solvent or additive, it can form the Vilsmeier reagent with POCl₃. This highly electrophilic species can attack the electron-rich furan ring, leading to formylation or other unwanted side reactions.[5][6]

  • Strict Temperature Control: This is the most critical parameter. Begin the reaction at a lower temperature (e.g., 60-70 °C) and only increase it if necessary, while carefully monitoring for product formation versus decomposition.

  • Minimize Reaction Time: As soon as the reaction has reached completion (as determined by TLC or LC-MS), proceed with the workup immediately. Do not let the reaction stir for longer than necessary.

  • Avoid DMF if Possible: If you are using DMF as a solvent, consider switching to an alternative inert solvent like toluene or using POCl₃ as the solvent. If DMF is necessary, use the minimum amount required.

  • Electron-Withdrawing Groups: If you are in the process of designing a synthetic route, consider if electron-withdrawing groups can be incorporated into the furan ring of your precursor, as these can enhance its stability in acidic conditions.[3]

Diagram of Furan Ring Opening:

furan_opening Furan Furo[2,3-d]pyridazine (Protonated Furan Ring) Intermediate Carbocation Intermediate Furan->Intermediate H⁺ (from POCl₃ hydrolysis) Ring Protonation RingOpened 1,4-Dicarbonyl Compound Intermediate->RingOpened H₂O Nucleophilic Attack Polymer Polymeric Byproducts RingOpened->Polymer Further Reactions (Polymerization)

Caption: Acid-catalyzed opening of the furan ring.

Problem 3: Product Hydrolysis - I'm losing my product during the workup.

Q: I see a good conversion to the dichlorinated product by TLC of the crude reaction mixture, but after quenching with water and extraction, my yield is very low. Where is my product going?

A: The chlorine atoms on the pyridazine ring are highly activated towards nucleophilic substitution, and water is a nucleophile. Your product is likely hydrolyzing back to the mono-chloro-hydroxy species or even the starting dione during the aqueous workup.

  • Direct Quenching in Water/Ice: Pouring the hot reaction mixture directly into a large volume of water or ice creates an acidic, aqueous environment where hydrolysis is rapid.

  • Slow Extraction: Lengthy extraction procedures increase the contact time between the product and the aqueous phase.

  • Inefficient Phase Separation: Poor separation of the organic and aqueous layers can leave water in the organic phase, which can cause hydrolysis during solvent evaporation.

  • Modified Quenching Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess POCl₃ under reduced pressure. This is a crucial step to minimize the exotherm of quenching.

    • Slowly and carefully add the cooled reaction mixture to a vigorously stirred mixture of crushed ice and a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. This allows the product to be immediately extracted into the organic phase, minimizing its contact with water.

  • Bicarbonate Quench: Instead of quenching in neutral or acidic water, pour the reaction mixture onto a cold, saturated solution of sodium bicarbonate. This will neutralize the acidic byproducts and create a basic environment where the product may be more stable.

  • Efficient Extraction and Drying: Perform extractions quickly and efficiently. After separating the layers, dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.

Workflow for Improved Product Isolation:

workup_workflow cluster_reaction Reaction Completion cluster_workup Optimized Workup cluster_product Final Product Reaction Crude Reaction Mixture (Product + excess POCl₃) RemovePOCl3 1. Cool to RT 2. Remove excess POCl₃ (vacuum) Reaction->RemovePOCl3 Quench 3. Quench in Ice/Organic Solvent (e.g., DCM) or NaHCO₃(aq) RemovePOCl3->Quench Extract 4. Rapid Extraction Quench->Extract Dry 5. Dry Organic Layer (Na₂SO₄) Extract->Dry Evaporate 6. Solvent Evaporation Dry->Evaporate Product Pure Dichlorofuro[2,3-d]pyridazine Evaporate->Product

Caption: Optimized workup to minimize hydrolysis.

Problem 4: Purification Difficulties - My product is contaminated with phosphorus-containing byproducts.

Q: I've isolated my product, but it's a sticky oil or an impure solid that is difficult to crystallize. I suspect it's contaminated with phosphorus byproducts. How can I get rid of them?

A: Reactions with POCl₃ generate various phosphorus-containing byproducts, such as phosphoric acid and pyrophosphates, which can be difficult to remove and can interfere with crystallization.

  • Incomplete Hydrolysis of Phosphorus Byproducts: The phosphorus byproducts may not have been fully hydrolyzed during the workup, leaving them as organic-soluble species.

  • Insufficient Washing: The crude product may not have been washed sufficiently to remove water-soluble phosphorus salts.

  • Aqueous Washes: During the workup, wash the organic layer multiple times with water, followed by a saturated sodium bicarbonate solution, and finally with brine. This will help to remove most of the water-soluble phosphorus species.

  • Filtration through a Silica Plug: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., DCM) and pass it through a short plug of silica gel. The polar phosphorus byproducts will be retained on the silica, while the less polar dichlorinated product will elute.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) is often the most effective method for removing impurities.

  • Liquid-Liquid Extraction with an Organic Solvent Before Quenching: A patent for purifying dichloropyrimidines suggests extracting the reaction mixture with an organic solvent before quenching with water. This can help to separate the desired product from the phosphorus-containing byproducts.[7]

III. Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride (SOCl₂) instead of POCl₃?

A1: While thionyl chloride is another common chlorinating agent, it is generally less effective for the conversion of pyridazinones to chloropyridazines. POCl₃ is the reagent of choice for this transformation due to its higher reactivity and boiling point, which allows for higher reaction temperatures.

Q2: My starting furo[2,3-d]pyridazine-4,7-dione is poorly soluble in POCl₃. What can I do?

A2: Poor solubility can lead to incomplete reactions. You can try adding an inert, high-boiling co-solvent such as toluene or sulfolane to improve solubility. Alternatively, performing the reaction at a higher temperature (while being mindful of potential degradation) can also help.

Q3: Is it necessary to use a base in the reaction?

A3: While not always necessary, a base such as pyridine, triethylamine, or N,N-dimethylaniline can sometimes accelerate the reaction. The base can help to neutralize the HCl generated during the reaction and can also catalyze the initial phosphorylation step. However, the use of a base can also lead to the formation of more side products, so it should be used judiciously and with careful optimization.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Take a small aliquot of the reaction mixture, carefully quench it in a vial containing ice and DCM, and spot the organic layer on a TLC plate. The disappearance of the starting material and the appearance of the product spot will indicate the progress of the reaction. LC-MS can also be used for more quantitative monitoring.

IV. References

  • Stability issues of furan rings in acidic or basic conditions. (2025). BenchChem.

  • Temperature control in the Vilsmeier-Haack reaction of furan derivatives. (2025). BenchChem.

  • Notes - Formylation of Furans. (2025). ResearchGate.

  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Publications.

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.

  • Further reactions of furans with trithiazyl trichloride; mechanistic considerations. (1997). Journal of the Chemical Society, Perkin Transactions 1.

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017). ResearchGate.

  • Uncatalyzed synthesis of furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water. (2014). Indian Journal of Chemistry.

  • Method for purifying 4, 6-dichloro pyrimidine. (2013). Google Patents.

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2021). MDPI.

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.

  • Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. (2021). Royal Society of Chemistry.

  • Furo[2,3-d]pyridazine-4,7-diamine. (n.d.). BenchChem.

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2012). Molecules.

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). RSC Medicinal Chemistry.

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology.

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). ResearchGate.

  • A facile synthesis of polysubstituted furo[2,3- d ]pyrimidinones and 1,2,4-triazole-fused derivatives. (2015). ResearchGate.

  • 4,7-Dichloro[1][3][4]oxadiazolo[3,4-d]pyridazine 1-oxide. (2018). ResearchGate.

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances.

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2022). RSC Medicinal Chemistry.

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.

  • Furan synthesis. (n.d.). Organic Chemistry Portal.

  • Synthesis of tetrasubstituted furans by multicomponent reaction of alkynes with dichloro(ethyl)aluminum and carboxylic acid esters in the presence of Cp2TiCl2. (2023). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4,7-Dichlorofuro[2,3-d]pyridazine

Welcome to the technical support center for the synthesis and optimization of 4,7-Dichlorofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,7-Dichlorofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on not just the procedural steps but the underlying chemical principles to empower you to overcome challenges in your synthetic work.

I. Introduction to the Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine

4,7-Dichlorofuro[2,3-d]pyridazine is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutics. The fused furo-pyridazine scaffold offers a unique three-dimensional structure for probing biological targets. The two chlorine atoms provide reactive handles for further functionalization through nucleophilic substitution and cross-coupling reactions, enabling the generation of diverse compound libraries.

The most common and reliable synthetic route to 4,7-Dichlorofuro[2,3-d]pyridazine involves a two-step process:

  • Formation of the Furo[2,3-d]pyridazine-4,7-dione Core: This involves the cyclocondensation of a suitable furan-dicarboxylate derivative with hydrazine.

  • Chlorination: The resulting dione is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product.

This guide will provide a detailed protocol for this synthetic pathway, followed by a comprehensive troubleshooting section to address common experimental hurdles.

II. Detailed Experimental Protocols

A. Synthesis of Furo[2,3-d]pyridazine-4,7-dione

This protocol describes the synthesis of the key intermediate, Furo[2,3-d]pyridazine-4,7-dione, from diethyl furan-2,3-dicarboxylate and hydrazine hydrate.

Reaction Scheme:

Materials:

  • Diethyl furan-2,3-dicarboxylate

  • Hydrazine hydrate (80% solution in water)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • To a solution of diethyl furan-2,3-dicarboxylate (1.0 eq) in glacial acetic acid (10 volumes), add hydrazine hydrate (2.5 eq, 80% solution) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the mixture into ice-cold water (20 volumes) to ensure complete precipitation of the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield Furo[2,3-d]pyridazine-4,7-dione as a solid. The product can be used in the next step without further purification if TLC shows a single major spot.

B. Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine

This protocol details the chlorination of Furo[2,3-d]pyridazine-4,7-dione using phosphorus oxychloride.

Reaction Scheme:

Caption: A workflow for troubleshooting common issues in the synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine.

FAQs for the Synthesis of Furo[2,3-d]pyridazine-4,7-dione
  • Q1: My yield of Furo[2,3-d]pyridazine-4,7-dione is low. What are the potential causes?

    • A1: Low yields can stem from several factors. [1]First, ensure the purity of your starting materials, particularly the diethyl furan-2,3-dicarboxylate and hydrazine hydrate. Impurities can lead to side reactions. Secondly, the reaction temperature is crucial; ensure you are achieving and maintaining a steady reflux. Finally, the reaction time may need optimization. Monitor the reaction by TLC to determine the point of maximum product formation before significant decomposition occurs.

  • Q2: The reaction to form the dione seems to be incomplete, even after extended reflux. Why might this be?

    • A2: Incomplete conversion can be due to insufficient heating or a less reactive batch of hydrazine hydrate. Ensure your heating mantle and condenser are functioning correctly to maintain a proper reflux. You can also try adding a slight excess of hydrazine hydrate, but be mindful that this can complicate purification.

FAQs for the Chlorination Step
  • Q3: The chlorination of Furo[2,3-d]pyridazine-4,7-dione is sluggish or incomplete. How can I improve this?

    • A3: The quality of the phosphorus oxychloride is paramount. Use a fresh bottle or a recently opened one, as POCl₃ is sensitive to moisture. Ensure your glassware is scrupulously dry. If the reaction is still slow, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction. [2]

  • Q4: During the workup of the chlorination reaction, I observe a lot of dark, tarry material. What is causing this and how can I avoid it?

    • A4: The quenching of POCl₃ with water is a highly exothermic process. If the addition is too fast, the localized heat can cause decomposition of the product. Pouring the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring helps to dissipate the heat effectively.

  • Q5: My final product is difficult to purify and contains several impurities. What are the likely side products?

    • A5: Incomplete chlorination can lead to the presence of mono-chloro hydroxy furo[2,3-d]pyridazines. Overheating or prolonged reaction times can lead to decomposition and the formation of polymeric materials. Careful monitoring of the reaction by TLC is essential to stop the reaction once the starting material is consumed. For purification, a carefully run column chromatography with a shallow gradient of a suitable solvent system is often effective.

IV. Mechanistic Insights and Optimization Parameters

Understanding the reaction mechanisms provides a foundation for rational optimization.

dot

Chlorination_Mechanism cluster_mechanism Proposed Mechanism for Chlorination with POCl₃ Dione Furo[2,3-d]pyridazine-4,7-dione (Lactam Tautomer) Phosphorylation O-Phosphorylation Intermediate Dione->Phosphorylation POCl₃ Chloride_Attack Nucleophilic Attack by Chloride Ion Phosphorylation->Chloride_Attack Release of Cl⁻ Product 4,7-Dichlorofuro[2,3-d]pyridazine Chloride_Attack->Product Elimination of PO₂Cl₂⁻

Caption: A simplified mechanism for the chlorination of the dione intermediate.

The chlorination of the lactam tautomer of Furo[2,3-d]pyridazine-4,7-dione with POCl₃ is believed to proceed via an initial O-phosphorylation. This converts the hydroxyl group into a good leaving group (a dichlorophosphate ester). Subsequent nucleophilic attack by a chloride ion results in the formation of the chloro-substituted product. [3] Table 1: Key Parameters for Optimization

ParameterFuro[2,3-d]pyridazine-4,7-dione Synthesis4,7-Dichlorofuro[2,3-d]pyridazine SynthesisRationale and Expert Insights
Temperature Reflux (approx. 118 °C)Reflux (approx. 105 °C)Consistent and stable heating is crucial for driving these reactions to completion. Lower temperatures may result in incomplete reactions, while excessively high temperatures can lead to decomposition.
Solvent Glacial Acetic AcidPhosphorus Oxychloride (reagent and solvent)Acetic acid serves as a polar protic solvent that facilitates the cyclocondensation. Using POCl₃ as both reagent and solvent ensures a high concentration for the chlorination.
Reagent Stoichiometry Hydrazine hydrate (2.5 eq)POCl₃ (10-15 volumes)An excess of hydrazine drives the cyclization to completion. A large excess of POCl₃ is traditionally used to ensure complete chlorination and to act as the solvent.
Reaction Time 4-6 hours3-5 hoursReaction progress should always be monitored by TLC to determine the optimal time, avoiding the formation of degradation byproducts from prolonged heating.
Catalyst NoneN,N-Dimethylaniline (optional, 0.1 eq)The addition of a tertiary amine can catalyze the chlorination, particularly if the starting dione is not very soluble in POCl₃.

V. Safety Precautions

Working with phosphorus oxychloride requires strict adherence to safety protocols due to its corrosive and toxic nature.

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE): chemical-resistant gloves, a lab coat, and chemical splash goggles are essential. [1][4][5]* POCl₃ reacts violently with water, releasing toxic HCl gas. Ensure all glassware is dry and avoid contact with moisture. [5][6]* The quenching of POCl₃ is highly exothermic. Always add the reaction mixture slowly to a large excess of ice with efficient stirring.

  • Have an appropriate quenching agent and spill kit readily available.

VI. References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • Loba Chemie. (2015). Phosphorus Oxychloride Extra Pure MSDS. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 13(11), 2919-2930. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(12), 1541-1558. [Link]

  • PubChem. (n.d.). 4,7-Dichlorofuro[2,3-d]pyridazine. Retrieved from [Link]

  • Chmovzh, T. N., et al. (2018). Safe Synthesis of 4,7-Dibromot[1][4][6]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2691. [Link]

  • Chen, J., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(10), 11937-11946. [Link]

  • Kappe, C. O., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(10), 4115-4119. [Link]

Sources

Optimization

Overcoming challenges in the synthesis of pyridazine derivatives

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of pyridazine derivatives. Pyridazines are a critical class of nitrogen-containing heterocycles, frequently found as core scaffolds in pharmaceuticals and agrochemicals. However, their synthesis is not always straightforward. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you in your experimental work.

Part 1: General Troubleshooting Guide

This section addresses broad issues that can arise during pyridazine synthesis, regardless of the specific synthetic route.

Issue 1: Low or No Product Yield

Low product yield is one of the most common frustrations in synthetic chemistry. Several factors can contribute to this issue in pyridazine synthesis.

  • Potential Cause 1: Incomplete Reaction

    • Explanation: The reaction may not have proceeded to completion due to insufficient reaction time or inadequate temperature. Many pyridazine syntheses, such as the condensation of 1,4-dicarbonyl compounds with hydrazine, require specific conditions to drive the reaction forward.

    • Suggested Solutions:

      • Optimize Reaction Time and Temperature: Systematically increase the reaction time and/or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Ensure Proper Mixing: In heterogeneous reactions, efficient stirring is crucial to ensure good contact between reactants.

  • Potential Cause 2: Side Reactions

    • Explanation: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired pyridazine derivative. For instance, in reactions involving hydrazine, it can react with ester groups to form undesired hydrazides.

    • Suggested Solutions:

      • Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reactant, such as hydrazine, might be necessary to drive the cyclization, but a large excess can lead to side products.

      • Protect Functional Groups: If a specific functional group is susceptible to side reactions, consider using a protecting group strategy.

  • Potential Cause 3: Poor Starting Material Quality

    • Explanation: Impurities in starting materials, such as β-ketoesters or hydrazines, can significantly interfere with the reaction, leading to low yields or the formation of multiple products.

    • Suggested Solutions:

      • Purify Starting Materials: Ensure the purity of your starting materials before use. Techniques like recrystallization or column chromatography can be employed.

      • Verify Starting Material Identity: Confirm the identity and purity of your starting materials using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.

  • Potential Cause 4: Product Degradation

    • Explanation: Pyridazine derivatives can be sensitive to harsh reaction or workup conditions, such as strong acids or bases, leading to decomposition of the desired product. The stability of the pyridazine ring itself can be influenced by its substituents.

    • Suggested Solutions:

      • Use Milder Conditions: Employ milder reagents and reaction conditions where possible.

      • Modify Workup Procedure: Avoid overly acidic or basic conditions during extraction and purification if your product is known to be sensitive.

Issue 2: Formation of Multiple Products/Isomers

The formation of a mixture of products, particularly regioisomers, is a common challenge, especially in reactions involving unsymmetrical starting materials.

  • Potential Cause: Lack of Regioselectivity

    • Explanation: In reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction of unsymmetrical tetrazines with alkynes, or the condensation of unsymmetrical 1,4-dicarbonyls with hydrazine, the formation of regioisomers is possible. The regioselectivity is often governed by the electronic and steric properties of the substituents.

    • Suggested Solutions:

      • Optimize Reaction Conditions: Temperature and solvent can significantly influence regioselectivity in IEDDA reactions. For example, using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent has been shown to promote regioselective pyridazine formation in certain cases.

      • Lewis Acid Catalysis: The use of a Lewis acid can enhance the regioselectivity in some Diels-Alder reactions by coordinating to the dienophile.

      • Choice of Dienophile/Diene: In IEDDA reactions, the electronic nature of the dienophile and diene is critical. Electron-rich dienophiles react more readily with electron-deficient tetrazines.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure pyridazine derivative can be challenging.

  • Potential Cause 1: Similar Polarity of Product and Impurities

    • Explanation: The desired product may have a similar polarity to starting materials or byproducts, making separation by column chromatography difficult.

    • Suggested Solutions:

      • Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradual gradient elution can often improve separation.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

      • Derivative Formation: In some cases, converting the product to a derivative (e.g., a salt) can alter its solubility and chromatographic behavior, facilitating purification. The free base can then be regenerated.

  • Potential Cause 2: Tailing or Streaking on Silica Gel Column

    • Explanation: Basic pyridazine derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and peak tailing.

    • Suggested Solutions:

      • Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to the mobile phase. This will cap the acidic sites on the silica gel.

      • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), which may have different selectivity.

Part 2: Frequently Asked Questions (FAQs) for Specific Synthetic Routes

This section provides answers to common questions related to specific methods of pyridazine synthesis.

A. Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

This is a classical and widely used method for constructing the pyridazine core.

Q1: My reaction between a 1,4-diketone and hydrazine is giving a low yield. What should I check first?

A1: First, ensure your hydrazine source is of good quality. Hydrazine hydrate can degrade over time. Second, check the reaction solvent and temperature. The reaction often requires heating in a protic solvent like ethanol or acetic acid to facilitate both the initial condensation and the subsequent dehydration/oxidation steps.

Q2: I am getting a mixture of the dihydropyridazine and the fully aromatized pyridazine. How can I drive the reaction to the desired product?

A2: The dihydropyridazine is a common intermediate in this reaction. To favor the formation of the fully aromatic pyridazine, you can:

  • Introduce an Oxidant: If the spontaneous aromatization is slow, you can add a mild oxidizing agent to the reaction mixture after the initial cyclization.

  • Increase Reaction Temperature/Time: Prolonged heating can often promote the elimination of water and subsequent aromatization.

B. Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

IEDDA reactions, particularly with tetrazines as dienes, are a powerful tool for synthesizing substituted pyridazines.

Q3: How can I improve the regioselectivity of my IEDDA reaction between an unsymmetrical tetrazine and an alkyne?

A3: Regioselectivity in these reactions is a known challenge. Here are some strategies:

  • Solvent Effects: The choice of solvent can have a profound impact. As mentioned, HFIP has been shown to be effective in promoting regioselectivity.

  • Temperature Control: Reaction temperature can influence the selectivity. It's worth screening a range of temperatures to find the optimal conditions.

  • Substituent Effects: The electronic and steric nature of the substituents on both the tetrazine and the alkyne play a crucial role. Sometimes, modifying a substituent on your starting material can lead to better regiocontrol.

Q4: My IEDDA reaction is very slow. How can I accelerate it?

A4: The rate of IEDDA reactions is dependent on the HOMO-LUMO gap between the diene and dienophile. To accelerate the reaction:

  • Use Electron-Rich Dienophiles: Dienophiles with electron-donating groups (e.g., ynamines, enol ethers) will have a higher HOMO energy and react faster with electron-deficient tetrazines.

  • Increase Temperature: While this can affect selectivity, increasing the temperature will generally increase the reaction rate.

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for the Synthesis of a 3,6-Disubstituted Pyridazine from a 1,4-Diketone and Hydrazine Hydrate

This protocol is a generalized procedure and may require optimization for specific substrates.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-diketone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Hydrazine: Add hydrazine hydrate (1.0 - 1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Table 1: Troubleshooting Common Issues in Pyridazine Synthesis
Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction, side reactions, poor starting material quality, product degradation.Optimize reaction time/temperature, control stoichiometry, purify starting materials, use milder workup conditions.
Formation of Multiple Products/Isomers Lack of regioselectivity in reactions with unsymmetrical substrates.Optimize reaction conditions (solvent, temperature), use Lewis acid catalysis, modify substituents on starting materials.
Difficulty in Product Purification Similar polarity of product and impurities, strong interaction of basic products with silica gel.Optimize chromatographic conditions, use recrystallization, add a basic modifier (e.g., triethylamine) to the eluent.

Part 4: Visualizing Key Concepts

Diagram 1: General Workflow for Pyridazine Synthesis and Troubleshooting

G cluster_0 Synthesis Stage cluster_1 Troubleshooting Loop start Define Synthetic Target select_route Select Synthetic Route (e.g., Condensation, IEDDA) start->select_route reaction Perform Reaction select_route->reaction workup Workup and Isolation reaction->workup check_yield Low Yield? reaction->check_yield purification Purification workup->purification check_purity Impure Product? workup->check_purity characterization Characterization (NMR, MS, etc.) purification->characterization product Pure Pyridazine Derivative characterization->product check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_yield->optimize_conditions Yes check_purity->characterization No modify_workup Modify Workup/Purification check_purity->modify_workup Yes optimize_conditions->reaction check_sm Check Starting Material Quality check_sm->reaction modify_workup->purification G start Low Yield Observed check_sm Are Starting Materials Pure? start->check_sm purify_sm Purify Starting Materials check_sm->purify_sm No check_reaction Is Reaction Going to Completion? check_sm->check_reaction Yes purify_sm->start optimize_reaction Increase Time/Temperature check_reaction->optimize_reaction No check_side_products Are Side Products Observed? check_reaction->check_side_products Yes optimize_reaction->start modify_stoichiometry Adjust Reactant Ratios check_side_products->modify_stoichiometry Yes check_degradation Is Product Degrading? check_side_products->check_degradation No modify_stoichiometry->start milder_conditions Use Milder Workup/Reaction Conditions check_degradation->milder_conditions Yes success Yield Improved check_degradation->success No milder_conditions->start

Caption: A decision tree to systematically troubleshoot the common issue of low reaction yield in pyridazine synthesis.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem., 86, 8926-8932
Troubleshooting

Stability issues of 4,7-Dichlorofuro[2,3-d]pyridazine under different conditions

Welcome to the technical support center for 4,7-Dichlorofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,7-Dichlorofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the stability challenges associated with this highly reactive molecule. While specific quantitative stability data for 4,7-Dichlorofuro[2,3-d]pyridazine is not extensively available in peer-reviewed literature, this resource consolidates established principles of stability for chlorinated heterocyclic compounds and provides a framework for you to conduct your own stability assessments.

I. Compound Stability Profile & General Recommendations

4,7-Dichlorofuro[2,3-d]pyridazine is a versatile building block in medicinal chemistry, but its utility is intrinsically linked to its stability. The electron-deficient nature of the pyridazine ring, coupled with the presence of two reactive chlorine atoms, renders the molecule susceptible to degradation under various conditions.

Key Considerations:

  • Hydrolytic Instability: Based on the behavior of analogous halogenated pyridazines and related heterocyclic systems, 4,7-Dichlorofuro[2,3-d]pyridazine is presumed to be highly susceptible to hydrolysis. The presence of water or other nucleophilic protic solvents can lead to the displacement of the chlorine atoms, yielding hydroxylated and other degradation products. Studies on the related compound, 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine, have shown it to be readily hydrolyzed by water, and it is strongly recommended to avoid even trace amounts of water in reactions.[4]

  • Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions are activated towards nucleophilic aromatic substitution. This reactivity is the basis for its synthetic utility but also a primary pathway for degradation in the presence of nucleophiles.

  • Thermal and Photochemical Sensitivity: While specific data is limited, many chlorinated aromatic compounds exhibit sensitivity to heat and light, which can induce degradation through various radical or rearrangement pathways.

General Handling and Storage Recommendations:

To ensure the integrity of your 4,7-Dichlorofuro[2,3-d]pyridazine, the following storage and handling procedures are recommended:

  • Storage: Store in a cool, dry, and dark environment. Refrigeration is advised. The container should be tightly sealed to prevent moisture ingress.

  • Inert Atmosphere: For long-term storage or when handling small quantities for sensitive reactions, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with atmospheric moisture and oxygen.

  • Solvent Selection: Use anhydrous solvents for all reactions and manipulations. Chlorinated solvents like dichloromethane and chloroform, which are oxidation-resistant, may offer enhanced stability for storage of solutions.[2][5][6]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with 4,7-Dichlorofuro[2,3-d]pyridazine.

Q1: My reaction is yielding multiple unexpected products, and the starting material is consumed rapidly.

Possible Cause: Degradation of 4,7-Dichlorofuro[2,3-d]pyridazine due to the presence of nucleophiles or water in the reaction mixture.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure all starting materials and reagents are of high purity and free from water. Dry all solvents and reagents using appropriate methods (e.g., distillation from a suitable drying agent, use of molecular sieves).

  • Control Reaction Atmosphere: Run the reaction under a strictly inert atmosphere (argon or nitrogen) to exclude moisture.

  • Analyze Side Products: Attempt to isolate and characterize the major side products using techniques like LC-MS and NMR. Common degradation products may include mono- and di-hydroxylated furo[2,3-d]pyridazines resulting from hydrolysis.

  • Optimize Reaction Conditions: Consider lowering the reaction temperature to minimize side reactions. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and prevent prolonged exposure to potentially destabilizing conditions.

Q2: I am observing a decrease in the purity of my 4,7-Dichlorofuro[2,3-d]pyridazine sample over time, even when stored in what I believe are appropriate conditions.

Possible Cause: Gradual degradation due to slow hydrolysis from atmospheric moisture or photodecomposition.

Troubleshooting Steps:

  • Re-evaluate Storage Conditions: Ensure the container is truly airtight. Consider transferring the compound to a fresh, dry container under an inert atmosphere. For highly sensitive applications, storing in a desiccator or glovebox is recommended.

  • Protect from Light: Store the compound in an amber vial or wrap the container with aluminum foil to protect it from light.

  • Perform a Purity Check: Re-analyze the purity of your sample using a validated analytical method (e.g., HPLC, GC-MS) to quantify the extent of degradation.

  • Consider Re-purification: If significant degradation has occurred, re-purify the compound before use in sensitive experiments.

Q3: My nucleophilic substitution reaction is not proceeding cleanly, and I suspect the pyridazine ring itself is unstable under my reaction conditions.

Possible Cause: Harsh reaction conditions (e.g., high temperatures, strong bases) can lead to side reactions beyond simple substitution, potentially involving the pyridazine or furan ring.

Troubleshooting Steps:

  • Milder Reaction Conditions: Explore the use of milder bases and lower reaction temperatures. The choice of solvent can also significantly impact reactivity and stability.

  • Protecting Groups: If applicable to your synthetic route, consider the use of protecting groups to temporarily mask other reactive sites on your substrate.

  • Alternative Catalysts: For cross-coupling reactions, screen different catalysts and ligands to find conditions that promote the desired transformation at a lower temperature and with higher selectivity.

  • Literature Precedent for Similar Systems: Review literature on the reactivity of related pyridazine and furo[2,3-d]pyridazine systems to identify potentially more stable reaction pathways.

III. Frequently Asked Questions (FAQs)

Q1: How stable is 4,7-Dichlorofuro[2,3-d]pyridazine in acidic and basic aqueous solutions?

  • Acidic Conditions: Acid-catalyzed hydrolysis of the chloro substituents is a likely degradation pathway. The pyridazine nitrogens can be protonated, which may further activate the ring towards nucleophilic attack by water.

  • Basic Conditions: In basic solutions, direct nucleophilic substitution of the chlorines by hydroxide ions is expected to be a primary degradation route.

Recommendation: Avoid aqueous acidic or basic conditions unless they are a required part of a specific reaction, in which case the reaction should be carefully monitored and the exposure time minimized.

Q2: What are the likely degradation products of 4,7-Dichlorofuro[2,3-d]pyridazine?

Based on its structure, the most probable degradation products resulting from hydrolysis are:

  • 4-Chloro-7-hydroxyfuro[2,3-d]pyridazine and 7-Chloro-4-hydroxyfuro[2,3-d]pyridazine (mono-hydroxylated products)

  • 4,7-Dihydroxyfuro[2,3-d]pyridazine (di-hydroxylated product)

Under more forcing conditions (e.g., high heat), cleavage of the furan or pyridazine ring could occur, leading to a more complex mixture of smaller, more volatile fragments.

Q3: How can I monitor the stability of 4,7-Dichlorofuro[2,3-d]pyridazine in my experiments?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

  • Method Development: Develop an HPLC method that can resolve the parent compound from its potential degradation products. A forced degradation study can be invaluable here.

  • Forced Degradation Study: Intentionally degrade a small sample of the compound under various stress conditions (acid, base, heat, light, oxidation) to generate potential degradation products. This will help in confirming that your analytical method can separate these impurities from the main peak.

IV. Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework for assessing the stability of 4,7-Dichlorofuro[2,3-d]pyridazine. It is essential to adapt the conditions based on the specific requirements of your research.

Objective: To generate potential degradation products of 4,7-Dichlorofuro[2,3-d]pyridazine and to assess the stability-indicating nature of an analytical method.

Materials:

  • 4,7-Dichlorofuro[2,3-d]pyridazine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of 4,7-Dichlorofuro[2,3-d]pyridazine in an appropriate anhydrous solvent (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Transfer a solid sample of the compound to a vial and heat in an oven at a set temperature (e.g., 80 °C) for a defined period. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7]

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method. Compare the chromatograms to identify and quantify any degradation products.

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of a 4,7-Dichlorofuro[2,3-d]pyridazine sample.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis scan of the compound (likely in the range of 254-320 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Procedure:

  • Prepare a standard solution of 4,7-Dichlorofuro[2,3-d]pyridazine of known concentration in the mobile phase.

  • Prepare your sample solution at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Calculate the purity of your sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

V. Visualizations

Degradation Pathway Decision Tree

DegradationDecisionTree Troubleshooting Unexpected Reaction Outcomes start Unexpected Products or Low Yield check_water Check for Water/Nucleophiles in Reagents/Solvents start->check_water inert_atmosphere Ensure Strictly Inert Atmosphere check_water->inert_atmosphere temp_control Optimize Reaction Temperature (Lower Temp) inert_atmosphere->temp_control side_product_analysis Analyze Side Products (LC-MS, NMR) temp_control->side_product_analysis hydrolysis_suspected Hydrolysis Products Identified? side_product_analysis->hydrolysis_suspected yes_hydrolysis Implement Rigorous Anhydrous Techniques hydrolysis_suspected->yes_hydrolysis Yes no_hydrolysis Consider Other Side Reactions (e.g., ring instability) hydrolysis_suspected->no_hydrolysis No milder_conditions Explore Milder Reaction Conditions (Base, Catalyst) no_hydrolysis->milder_conditions

Caption: A decision tree for troubleshooting unexpected reaction outcomes.

Forced Degradation Study Workflow

ForcedDegradationWorkflow Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1M HCl, RT & 60°C) hplc Stability-Indicating HPLC Analysis acid->hplc base Base Hydrolysis (0.1M NaOH, RT) base->hplc oxidation Oxidation (3% H2O2, RT) oxidation->hplc thermal Thermal (Solid & Solution, 80°C) thermal->hplc photo Photolytic (UV/Vis Light) photo->hplc compare Compare with Control hplc->compare identify Identify Degradation Products compare->identify validate Validate Analytical Method identify->validate start Prepare Stock Solution (1 mg/mL) start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for a forced degradation study of 4,7-Dichlorofuro[2,3-d]pyridazine.

VI. References

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

  • ResearchGate. (2016). Possible reason for enhanced stability in chlorinated solvents? [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubChem. (n.d.). 4,7-Dichlorofuro[2,3-d]pyridazine. [Link]

  • McQuade, D. T., et al. (2021). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews, 121(3), 1582–1622. [Link]

  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 9(11), 1643–1685. [Link]

  • ResearchGate. (2021). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. [Link]

  • PubChemLite. (n.d.). 4-chlorofuro[2,3-d]pyridazine (C6H3ClN2O). [Link]

  • Abdel-Aziz, A. A.-M., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(12), 20496–20509. [Link]

  • Hu, Y., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. Molecules, 23(12), 3229. [Link]

  • Kwiecień, A., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 23(11), 2928. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Shekhawat, P. B., & Kadam, S. S. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 6(10), 129-138. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Gornowicz, A., et al. (2021). Investigation of the Hydrolytic Degradation Kinetics of 3D-Printed PLA Structures under a Thermally Accelerated Regime. Polymers, 13(23), 4153. [Link]

  • Smith, G. J., et al. (2012). Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. Journal of Pharmaceutical Sciences, 101(4), 1361–1372. [Link]

  • Al-Nuri, M. A., et al. (2020). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Water, 12(11), 3042. [Link]

  • Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3539. [Link]

  • Elnagdi, M. H., et al. (2008). Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry, 96, 1-49. [Link]

  • Al-Zaydi, K. M. (2005). Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. Journal of Chemical Research, 2005(10), 643-645. [Link]

  • Chmovzh, T. N., et al. (2018). Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2496. [Link]

  • Al-Ostoot, F. H., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(9), 1878-1891. [Link]

  • ElectronicsAndBooks. (n.d.). Molecular Products from the Thermal Degradation of Glutamic Acid. [Link]

  • da Silva-Júnior, E. F., et al. (2017). 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Acta Scientific Pharmaceutical Sciences, 1(5), 23-31. [Link]

  • AIDIC. (n.d.). Determination of Toxic Products Released during Combustion of Selected Pyrethroids. [Link]

Sources

Optimization

Technical Support Center: Nucleophilic Substitution on the Furo[2,3-d]pyridazine Ring

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis and modification of the furo[2,3-d]pyridazine scaffold. This guide is designed to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis and modification of the furo[2,3-d]pyridazine scaffold. This guide is designed to provide in-depth troubleshooting advice and practical answers to frequently asked questions regarding nucleophilic substitution reactions on this electron-deficient heterocyclic system. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome common experimental hurdles and achieve high-yielding, predictable outcomes.

Introduction to the Furo[2,3-d]pyridazine System

The furo[2,3-d]pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of molecules with a wide array of biological activities. The successful functionalization of this ring, particularly through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of novel therapeutic agents.

The inherent electronic nature of this fused heterocycle significantly influences its reactivity. The pyridazine moiety is electron-deficient due to the presence of two nitrogen atoms, which, combined with the electron-withdrawing effect of the fused furan ring, renders the system highly susceptible to nucleophilic attack. This is particularly true for halo-substituted derivatives, such as 4-chlorofuro[2,3-d]pyridazine, which exhibits exceptional reactivity at the 4-position[1].

This guide will delve into the practical aspects of performing SNAr reactions on this scaffold, addressing common challenges and providing robust solutions.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the laboratory. Each issue is followed by a diagnostic workflow and a set of corrective actions grounded in mechanistic principles.

Issue 1: Low to No Yield of the Desired Substituted Product

You've set up your reaction with 4-chlorofuro[2,3-d]pyridazine and your nucleophile, but upon workup and analysis (TLC, LC-MS), you observe a low conversion of starting material or no desired product at all.

  • Inadequate Activation of the Ring System: While the furo[2,3-d]pyridazine ring is inherently activated, certain nucleophiles may require more forcing conditions.

    • Solution: Increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for the appearance of degradation products.

  • Poor Nucleophilicity of the Reagent: The nucleophile may not be strong enough to attack the ring efficiently under the chosen conditions.

    • Solution 1: In-situ generation of a stronger nucleophile. If using an alcohol or a thiol, add a non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to deprotonate it, forming the more potent alkoxide or thiolate.

    • Solution 2: For amine nucleophiles, consider the pKa. If the amine is too acidic, it may exist in its protonated, non-nucleophilic form. The addition of a base can shift the equilibrium towards the free amine.

  • Solvent Effects: The choice of solvent can dramatically impact the rate of SNAr reactions.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Polyethylene glycol-400 (PEG-400) has also been reported as an effective "green" solvent for these reactions, often leading to high yields under mild conditions[1].

  • Degradation of Starting Material or Product: The furo[2,3-d]pyridazine ring, while generally stable, can be susceptible to degradation under harsh conditions (e.g., very high temperatures or strongly acidic/basic media).

    • Solution: Monitor the reaction at regular intervals using TLC or LC-MS to check for the appearance of multiple spots or a decrease in the total amount of UV-active material. If degradation is suspected, reduce the reaction temperature and/or time.

Issue 2: Formation of Multiple Products or Isomers

Your reaction yields a mixture of products, making purification difficult and reducing the yield of the desired compound.

  • Lack of Regioselectivity: If your starting material has multiple potential leaving groups, the nucleophile may attack at more than one position.

    • Solution: The regioselectivity of nucleophilic attack on pyridazine systems can be influenced by the solvent and the nature of the nucleophile. For instance, in related dichloropyridazine systems, stronger nucleophiles in polar solvents may favor attack at one position, while bulkier nucleophiles might favor another. Careful optimization of reaction conditions is key to directing the substitution to the desired position.

  • Side Reactions of the Nucleophile: The nucleophile itself may be undergoing side reactions under the reaction conditions.

    • Solution: Ensure the nucleophile is stable at the reaction temperature. If it has multiple nucleophilic sites, consider using a protecting group strategy to block unwanted reactivity.

  • Competing SNAr and Buchwald-Hartwig Amination Pathways: If using a palladium catalyst for an amination reaction, incomplete reaction or catalyst deactivation can lead to a mixture of starting material and product.

    • Solution: For challenging aminations, a Buchwald-Hartwig approach can be a high-yielding alternative to traditional SNAr. Ensure proper inert atmosphere techniques, use of appropriate ligands (e.g., Xantphos, BINAP), and an adequate amount of a suitable base (e.g., NaOtBu, Cs₂CO₃).

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for leaving groups on the furo[2,3-d]pyridazine ring?

A1: For SNAr reactions, the reactivity of halogens generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the ring, which is facilitated by the strong inductive electron-withdrawing effect of the more electronegative halogens.

Q2: What are the optimal reaction conditions for a standard amination of 4-chlorofuro[2,3-d]pyridazine?

A2: A good starting point is to react 4-chlorofuro[2,3-d]pyridazine with a slight excess (1.1-1.5 equivalents) of the amine in a polar aprotic solvent like DMF or DMSO. The addition of a base such as K₂CO₃ or Et₃N (2-3 equivalents) is often necessary to neutralize the HCl generated during the reaction. Temperatures can range from room temperature to 100 °C, depending on the nucleophilicity of the amine. Reactions using primary and secondary amines in PEG-400 have been shown to proceed in high yields (80-95%) under mild conditions[1].

Q3: Can I use aqueous conditions for these reactions?

A3: Yes, in some cases, nucleophilic substitution on related electron-deficient heterocycles can be performed in water, often with the aid of a base like KF. This can be a more environmentally friendly approach. However, the solubility of your starting material and the stability of the furo[2,3-d]pyridazine ring to hydrolysis should be considered.

Q4: My nucleophile is sensitive to high temperatures. What can I do?

A4: If your nucleophile is thermally labile, consider using milder reaction conditions. This could involve using a more reactive leaving group (e.g., a fluoro-substituted starting material), a stronger base to enhance the nucleophilicity of your reagent at lower temperatures, or exploring palladium-catalyzed cross-coupling reactions which often proceed under milder conditions than traditional SNAr.

Q5: How does the fused furan ring affect the reactivity of the pyridazine system?

A5: The furan ring, in this fused system, acts as an electron-withdrawing group, further activating the pyridazine ring towards nucleophilic attack[1]. This is a key feature that contributes to the "exceptional reactivity" of substrates like 4-chlorofuro[2,3-d]pyridazine[1].

Experimental Protocols

Protocol 1: General Procedure for the Amination of 4-Chlorofuro[2,3-d]pyridazine

This protocol provides a general starting point for the reaction of 4-chlorofuro[2,3-d]pyridazine with a primary or secondary amine.

Materials:

  • 4-Chlorofuro[2,3-d]pyridazine

  • Amine of choice

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorofuro[2,3-d]pyridazine (1.0 eq).

  • Add potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material.

  • Add the amine (1.2 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Solvent DMF, DMSO, NMP, PEG-400Polar aprotic solvents enhance nucleophilicity.
Base K₂CO₃, Cs₂CO₃, Et₃NNeutralizes generated HCl, preventing protonation of the amine.
Temperature 60-100 °CBalances reaction rate with potential for degradation.
Equivalents of Amine 1.1 - 1.5A slight excess drives the reaction to completion.

Visualizations

Reaction Mechanism

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_intermediate Step 2: Formation of Meisenheimer Complex cluster_end Step 3: Elimination of Leaving Group Start 4-Chlorofuro[2,3-d]pyridazine + Nucleophile (Nu⁻) Intermediate Resonance-Stabilized Intermediate (Meisenheimer Complex) Start->Intermediate Addition Product Substituted Furo[2,3-d]pyridazine Intermediate->Product Elimination of Cl⁻

Caption: SNAr mechanism on the furo[2,3-d]pyridazine ring.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Check_SM Is Starting Material Consumed? Start->Check_SM Check_Degradation Degradation Products Observed? Check_SM->Check_Degradation Yes Increase_Temp Increase Temperature/Time Check_SM->Increase_Temp No Stronger_Base Use Stronger Base / Change Solvent Check_Degradation->Stronger_Base No Lower_Temp Lower Temperature / Shorter Time Check_Degradation->Lower_Temp Yes Success Successful Reaction Increase_Temp->Success Stronger_Base->Success Lower_Temp->Success

Sources

Troubleshooting

Technical Support Center: Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine. This resource is designed to provide expert guidance...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine. This resource is designed to provide expert guidance and practical troubleshooting advice to researchers encountering challenges in the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the highest scientific integrity and practical utility.

This guide is structured in a question-and-answer format to directly address common issues and provide clear, actionable solutions. We will delve into the causality behind experimental choices, helping you not only to solve immediate problems but also to build a deeper understanding of the underlying chemistry.

Presumed Synthetic Pathway

While various synthetic routes to furo[2,3-d]pyridazines exist, a common and logical approach to 4,7-Dichlorofuro[2,3-d]pyridazine involves the reaction of a suitably substituted pyridazine with a C2 synthon to construct the fused furan ring. For the purpose of this guide, we will focus on a plausible pathway starting from 3,6-dichloropyridazine. This allows us to anticipate specific side reactions and impurity profiles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I. Starting Materials and Reagent Quality

Question 1: The purity of my 3,6-dichloropyridazine starting material seems to be affecting my reaction yield. What are the common impurities in commercial 3,6-dichloropyridazine and how can I purify it?

Answer:

The quality of your 3,6-dichloropyridazine is paramount for a clean and efficient reaction. Common impurities in commercially available 3,6-dichloropyridazine can include:

  • Monochloro-pyridazines: These can arise from incomplete chlorination during the synthesis of 3,6-dichloropyridazine.

  • Over-chlorinated pyridazines: While less common, traces of trichloropyridazines can be present.

  • Residual solvents: Solvents used in the manufacturing and purification process may be retained.

  • Hydrolysis products: Exposure to moisture can lead to the formation of 6-chloropyridazin-3(2H)-one.

Troubleshooting Protocol:

  • Purity Assessment: Before use, assess the purity of your 3,6-dichloropyridazine by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purification by Recrystallization: A simple and effective purification method is recrystallization.

    • Solvent Selection: Choose a solvent in which 3,6-dichloropyridazine is sparingly soluble at room temperature but readily soluble at elevated temperatures. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.

    • Procedure:

      • Dissolve the crude 3,6-dichloropyridazine in a minimal amount of hot solvent.

      • If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then hot-filter it.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

II. Reaction Conditions and Side Reactions

Question 2: I am observing the formation of a significant amount of a polar byproduct that is difficult to separate from my desired 4,7-Dichlorofuro[2,3-d]pyridazine. What could this be and how can I prevent its formation?

Answer:

A common and often troublesome polar byproduct in reactions involving chlorinated pyridazines is the corresponding hydrolysis product. In the synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine, this would likely be 7-chloro-furo[2,3-d]pyridazin-4(5H)-one or 4-chloro-furo[2,3-d]pyridazin-7(6H)-one , arising from the hydrolysis of one of the chloro groups on the pyridazine ring.

Causality: The chloro groups on the pyridazine ring are susceptible to nucleophilic substitution, and water, even in trace amounts in your solvents or reagents, can act as a nucleophile, especially at elevated temperatures.

Prevention Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor.

    • Solvent Drying: Use freshly distilled and dried solvents. Molecular sieves are an excellent choice for drying aprotic solvents.

    • Reagent Drying: Ensure all other reagents are anhydrous.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Temperature Control: If the reaction allows, running it at a lower temperature can reduce the rate of hydrolysis.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor hydrolysis.

Visualizing the Problem: Hydrolysis Pathway

hydrolysis 4,7-Dichlorofuro[2,3-d]pyridazine 4,7-Dichlorofuro[2,3-d]pyridazine Hydrolysis_Product Monochloro-hydroxo furo[2,3-d]pyridazine 4,7-Dichlorofuro[2,3-d]pyridazine->Hydrolysis_Product H₂O

Caption: Potential hydrolysis of the product.

Question 3: My reaction is sluggish and gives a complex mixture of products, including what appears to be polymeric material. What are the likely causes?

Answer:

A complex reaction mixture with polymerization suggests that side reactions are dominating. Several factors could contribute to this:

  • Incorrect Base: The choice of base is crucial. A base that is too strong or too nucleophilic can lead to a host of side reactions.

  • Reaction Temperature: Excessively high temperatures can promote polymerization and decomposition.

  • Purity of Reactants: Impurities in your starting materials can initiate unwanted side reactions.

Troubleshooting and Optimization:

ParameterRecommended ActionRationale
Base Selection Use a non-nucleophilic, hindered base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).These bases are strong enough to facilitate the desired reaction but are less likely to act as nucleophiles and attack the pyridazine ring.
Temperature Control Start with a lower reaction temperature and gradually increase it while monitoring the reaction progress.This helps to find the optimal temperature that promotes the desired reaction without significant decomposition or polymerization.
Solvent Choice Use a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).These solvents are generally good at dissolving the reactants and facilitating this type of reaction. Ensure they are anhydrous.
Reactant Stoichiometry Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to side products.A 1:1 or slight excess of the C2 synthon is a good starting point.

Experimental Workflow for Optimization

optimization cluster_start Initial Reaction Setup cluster_monitor Monitoring cluster_decision Decision Point cluster_adjust Adjust Conditions cluster_end Completion start Initial Conditions: - Base: K₂CO₃ - Solvent: Anhydrous DMF - Temp: Room Temp monitor Monitor by TLC/HPLC (every 1-2 hours) start->monitor decision Reaction Progressing? monitor->decision adjust_temp Gradually increase temperature (e.g., to 50°C) decision->adjust_temp No/Slow adjust_base Screen other non-nucleophilic bases (e.g., Cs₂CO₃) decision->adjust_base No/Side Products complete Work-up and Purification decision->complete Yes adjust_temp->monitor adjust_base->monitor

Caption: A systematic workflow for reaction optimization.

III. Purification and Characterization

Question 4: I am having trouble purifying the final product. Column chromatography is leading to significant product loss. Are there alternative purification methods?

Answer:

Purification of chlorinated heterocyclic compounds can indeed be challenging due to their moderate polarity and potential for interaction with silica gel. Here are some strategies to improve your purification process:

  • Trituration: If your crude product is a solid, trituration can be a simple and effective first step.

    • Procedure: Suspend your crude material in a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Stir or sonicate the suspension, then filter to collect the purified solid. Good solvent choices for trituration of moderately polar compounds include diethyl ether, hexane, or ethyl acetate/hexane mixtures.

  • Recrystallization: As with the starting material, recrystallization is a powerful purification technique for the final product if a suitable solvent can be found.

  • Column Chromatography Optimization:

    • Deactivate Silica Gel: Pre-treat your silica gel with a small amount of a weak base like triethylamine mixed in your eluent system. This can help to prevent the acidic silica from causing degradation or strong adsorption of your product.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography if your compound is sufficiently non-polar.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (Prep-HPLC) is an excellent, albeit more resource-intensive, option.

Logical Flow for Purification Strategy

purification start Crude Product trituration Trituration (e.g., with Et₂O or Hexane) start->trituration recrystallization Recrystallization trituration->recrystallization Solid is still impure pure_product Pure 4,7-Dichlorofuro[2,3-d]pyridazine trituration->pure_product Sufficiently pure column Optimized Column Chromatography (e.g., deactivated silica) recrystallization->column Still impure recrystallization->pure_product Sufficiently pure prep_hplc Preparative HPLC column->prep_hplc Requires higher purity column->pure_product Sufficiently pure prep_hplc->pure_product

Caption: A decision tree for purification strategies.

Optimization

Preventing decomposition of 4,7-Dichlorofuro[2,3-d]pyridazine during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4,7-Dichlorofuro[2,3-d]pyridazine to prevent its chemical decomposition...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4,7-Dichlorofuro[2,3-d]pyridazine to prevent its chemical decomposition. Adherence to these protocols is critical for ensuring the compound's integrity, which underpins experimental reproducibility and the success of synthetic campaigns.

Introduction: The Challenge of Stability

4,7-Dichlorofuro[2,3-d]pyridazine is a highly functionalized heterocyclic compound, valuable as a building block in medicinal chemistry and materials science. Its utility stems from the reactive chlorine substituents on the electron-deficient pyridazine ring, making it an excellent substrate for nucleophilic substitution and cross-coupling reactions.[1] However, this inherent reactivity also renders the molecule susceptible to degradation, particularly hydrolysis. While a specific stability profile for 4,7-Dichlorofuro[2,3-d]pyridazine is not extensively published, data from structurally analogous compounds, such as 3,6-Dichloropyridazine and dihalo-thiadiazolo-pyridazines, provide a strong basis for understanding its chemical liabilities.[2][3] The primary pathway of decomposition is the hydrolysis of the C-Cl bonds, converting the dichloro compound into less reactive and undesired hydroxy or oxo derivatives. This process can be initiated by atmospheric moisture alone over time.[3]

This document outlines best practices to mitigate these decomposition pathways, ensuring the long-term viability of your 4,7-Dichlorofuro[2,3-d]pyridazine samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing 4,7-Dichlorofuro[2,3-d]pyridazine?

A1: For long-term storage, the compound should be stored at -20°C . For short-term storage (i.e., between experiments on a given day), storage at 2-8°C in a desiccator is acceptable. The guiding principle is to minimize thermal energy, which can accelerate decomposition reactions.

Q2: What kind of container should I use?

A2: Use a tightly sealed, amber glass vial or bottle. The amber color protects the compound from light, which can potentially catalyze degradation, while the tight seal is crucial for preventing moisture ingress. Ensure the container's cap has a chemically inert liner (e.g., PTFE) to prevent reaction with the compound.

Q3: Is an inert atmosphere necessary for storage?

A3: Yes, absolutely. The primary decomposition risk is hydrolysis from atmospheric moisture.[2][3] Therefore, it is imperative to store 4,7-Dichlorofuro[2,3-d]pyridazine under a dry, inert atmosphere such as argon or nitrogen. After dispensing the material, the container should be backfilled with inert gas before sealing.

Q4: Can I store this compound in a standard lab freezer?

A4: While a -20°C freezer is the correct temperature, standard freezers can have high internal humidity and frequent freeze-thaw cycles that introduce moisture. If using a standard freezer, place the tightly sealed vial inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant (e.g., silica gel), to create a moisture-free microenvironment.

Q5: What substances are incompatible with 4,7-Dichlorofuro[2,3-d]pyridazine?

A5: Based on the reactivity of similar chlorinated pyridazines, you must avoid storing this compound with or near the following:

  • Water, alcohols, and other protic solvents: These can act as nucleophiles, leading to hydrolysis.

  • Strong bases (e.g., hydroxides, amines): These will readily displace the chlorine atoms.[2]

  • Strong oxidizing agents: These can react with the heterocyclic ring system.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of 4,7-Dichlorofuro[2,3-d]pyridazine.

Issue 1: The solid material has changed color or appears clumpy/wet.
  • Underlying Cause: This is a strong indicator of decomposition, most likely due to moisture exposure. The dichlorinated compound is typically a crystalline solid. Hydrolysis can lead to the formation of hydroxypyridazine derivatives, which may have different physical appearances and can be hygroscopic.

  • Immediate Action:

    • Isolate the suspect vial to prevent contamination of other reagents.

    • Do not use the material in a reaction where purity is critical.

  • Analytical Verification Protocol:

    • Sample Preparation: Dissolve a small amount of the suspect material and a reference sample (if available) in a dry, aprotic solvent (e.g., anhydrous DMSO-d6 or CDCl3).

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Look for the appearance of new aromatic signals or a change in the integration of existing peaks. The parent compound has a simple, clean spectrum.[4] Decomposition will introduce new species with different chemical shifts.

    • LC-MS Analysis: This is the most definitive method. Inject the dissolved sample into an LC-MS. The parent compound has a molecular weight of approximately 189.00 g/mol .[4] Look for masses corresponding to mono- or di-hydrolyzed products (M+18 and M+36, respectively, relative to the parent compound after displacement of chlorine).

  • Corrective Action: If decomposition is confirmed, the material should be discarded according to institutional hazardous waste guidelines. Repurification via chromatography may be possible but is often not practical for small quantities and may not remove all related impurities.

Issue 2: My reaction yield is lower than expected, or I'm seeing unexpected byproducts.
  • Underlying Cause: Assuming all other reagents and conditions are correct, this often points to a partially degraded starting material. Even a small percentage of hydrolyzed impurity can interfere with sensitive reactions, such as palladium-catalyzed cross-couplings, by poisoning the catalyst or competing in side reactions.

  • Troubleshooting Workflow: The following diagram illustrates a decision-making process when encountering poor reaction outcomes.

G start Low Yield / Unexpected Byproducts Observed check_reagents Verify Purity & Stoichiometry of ALL Other Reagents start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions suspect_dichloro 4,7-Dichlorofuro[2,3-d]pyridazine is a Potential Cause check_conditions->suspect_dichloro analyze_sm Perform QC Analysis on Starting Material (SM) (LC-MS, NMR) suspect_dichloro->analyze_sm sm_ok SM Purity >95%? analyze_sm->sm_ok reoptimize Re-optimize Reaction (Catalyst, Solvent, Base) sm_ok->reoptimize Yes repurify Repurify SM or Acquire New Lot sm_ok->repurify No end_ok Problem Solved reoptimize->end_ok end_bad Discard Old Lot & Implement Stricter Storage repurify->end_bad

Caption: Troubleshooting workflow for poor reaction outcomes.

Recommended Storage Protocols

To ensure the long-term stability of 4,7-Dichlorofuro[2,3-d]pyridazine, we have consolidated the essential storage parameters into the table below. These are based on established best practices for handling moisture-sensitive and reactive chlorinated heterocyclic compounds.[2][5]

ParameterRecommendationRationale
Temperature -20°C (Long-term) 2-8°C (Short-term, in-use)Reduces the rate of potential decomposition reactions.
Atmosphere Dry Inert Gas (Argon or Nitrogen)Prevents hydrolysis, which is the primary degradation pathway.[3]
Container Amber Glass Vial with PTFE-lined capProtects from light and ensures an inert, tight seal to prevent moisture ingress.
Location Dedicated Storage for Reactive Compounds Segregate from incompatible materials like bases, oxidizers, and protic solvents.[2]
Handling Inert Atmosphere Only (Glovebox or Glovebag)Minimize exposure to air and humidity when aliquoting or weighing the compound.
Experimental Handling Workflow: A Step-by-Step Guide
  • Preparation: Move the sealed vial of 4,7-Dichlorofuro[2,3-d]pyridazine from the freezer to a desiccator at room temperature. Allow it to warm completely to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Transfer the vial and all necessary tools (spatulas, weigh boats) into an inert atmosphere glovebox or glovebag.

  • Dispensing: Once inside the inert environment, open the vial. Quickly weigh the desired amount of material into a tared reaction vessel.

  • Resealing: Securely close the primary container. Purge the headspace with fresh argon or nitrogen for 10-15 seconds before tightening the cap completely.

  • Storage Return: Wrap the cap junction with paraffin film for an extra barrier against moisture and return the vial to the appropriate freezer storage, preferably within a secondary container with desiccant.

Caption: Recommended workflow for handling the compound.

By implementing these rigorous storage and handling procedures, researchers can significantly extend the shelf-life of 4,7-Dichlorofuro[2,3-d]pyridazine, ensuring its purity and reactivity for critical experiments.

References

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12486847, 4,7-Dichlorofuro[2,3-d]pyridazine. Retrieved from [Link]

  • CPAchem Ltd. (2023, March 7). Safety Data Sheet: 3,6-Dichloropyridazine. Retrieved from [Link]

  • Chmovzh, T. N., Knyazeva, E. A., Lyssenko, K. A., Popov, V. V., & Rakitin, O. A. (2018). Safe Synthesis of 4,7-Dibromo[4][5][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2694. Retrieved from [Link]

  • Knyazeva, E. A., Chmovzh, T. N., & Rakitin, O. A. (2019). 4,7-Dichloro[4][5][6]oxadiazolo[3,4-d]pyridazine 1-oxide. Molbank, 2019(4), M1093. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(7), 13236–13248. Retrieved from [Link]

  • Rojas, L., Inostroza, D., & Quijada, M. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules, 29(14), 3291. Retrieved from [Link]

  • Koldobskii, G. I., Tselinskii, I. V., & Pevzner, M. S. (2010). The thermal decomposition of azidopyridines. Russian Journal of General Chemistry, 80(8), 1736-1741. Retrieved from [Link]

  • Jasiński, R. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1435. Retrieved from [Link]

  • de Graaf, C., Bertrand, S., & Bertrand, D. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 66(1), 1-32. Retrieved from [Link]

  • Sadowski, Z., & Szymańska, I. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5085. Retrieved from [Link]

  • El-Gamal, M. I., Al-Said, M. S., & Al-Zoubi, R. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(1), 123-140. Retrieved from [Link]

  • Niewiadomy, A., Matysiak, J., & Szymański, P. (2019). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 24(21), 3942. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Analysis of 4,7-Dichlorofuro[2,3-d]pyridazine: A Predictive and Comparative Approach

Introduction: The Imperative for Rigorous Characterization In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many novel discoveries. Furo[2,3-d]pyridazine, a fused...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many novel discoveries. Furo[2,3-d]pyridazine, a fused heterocyclic system, is a scaffold of significant interest due to its structural similarity to purines, rendering its derivatives promising candidates for various biological activities. The specific compound, 4,7-Dichlorofuro[2,3-d]pyridazine (C₆H₂Cl₂N₂O), serves as a crucial synthetic intermediate.[1] Its reactive chlorine atoms at the 4 and 7 positions provide versatile handles for introducing further chemical diversity through nucleophilic substitution reactions.

However, the journey from synthesis to application is paved with the necessity of unambiguous structural confirmation and purity assessment. The potential for isomeric impurities and unexpected reaction pathways mandates a multi-faceted analytical approach. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to comprehensively characterize 4,7-Dichlorofuro[2,3-d]pyridazine. As direct experimental spectra for this specific molecule are not widely published, we will leverage a predictive methodology grounded in the established principles of spectroscopy and supported by experimental data from structurally related analogs. This guide is designed for researchers who have synthesized this compound and require a robust framework for its validation.

The Analytical Workflow: A Multi-Pronged Strategy

The confirmation of a novel chemical entity is not reliant on a single technique but on the convergence of evidence from multiple, orthogonal methods. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical flow of analysis ensures that each step builds upon the last, from initial confirmation of mass to the final, detailed map of atomic connectivity.

G cluster_0 Initial Confirmation cluster_1 Core Structure Elucidation cluster_2 Functional Group & Electronic Properties Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Verify MW & Isotopic Pattern NMR_H ¹H NMR MS->NMR_H Proceed if MW correct NMR_C ¹³C NMR NMR_H->NMR_C Cross-reference NMR_2D 2D NMR (COSY, HMBC) NMR_C->NMR_2D Confirm Connectivity IR Infrared (IR) Spectroscopy NMR_2D->IR Proceed if structure confirmed UV UV-Vis Spectroscopy Final Structure Validated UV->Final

Caption: Logical workflow for the comprehensive spectroscopic characterization of a novel synthetic compound.

Mass Spectrometry (MS): The First Gateway of Validation

Mass spectrometry is the initial and most crucial step post-synthesis. It directly confirms the molecular weight (MW) and, through high-resolution mass spectrometry (HRMS), the elemental composition. For halogenated compounds, MS provides an unmistakable signature via isotopic patterns.

Causality Behind Experimental Choices: An Electron Ionization (EI) or Electrospray Ionization (ESI) source is chosen for its ability to generate a clear molecular ion (M⁺) peak. ESI is often preferred for its soft ionization, which minimizes fragmentation and preserves the molecular ion, crucial for initial MW confirmation.

Predicted Mass Spectrum for C₆H₂Cl₂N₂O:

  • Molecular Formula: C₆H₂Cl₂N₂O[1]

  • Monoisotopic Mass: 187.95 Da[1]

  • Isotopic Signature: The presence of two chlorine atoms is the key confirmatory feature. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion:

    • M⁺ (¹²C₆¹H₂³⁵Cl₂¹⁴N₂¹⁶O): The most abundant peak at m/z ≈ 187.95.

    • [M+2]⁺ (containing one ³⁷Cl): A peak at m/z ≈ 189.95, with a relative intensity of approximately 65% of the M⁺ peak.

    • [M+4]⁺ (containing two ³⁷Cl): A peak at m/z ≈ 191.95, with a relative intensity of approximately 10% of the M⁺ peak.

This M:M+2:M+4 ratio of roughly 100:65:10 is a definitive fingerprint for a dichloro-substituted compound.

Comparative Data: Isotopic Patterns in Dichloro-Compounds
CompoundMolecular FormulaKey Isotopic Peaks & RatioReference
4,5-Dichloro-3-hydroxypyridazineC₄H₂Cl₂N₂OM⁺, [M+2]⁺, [M+4]⁺[2]
4,7-Dichloro[1][3][4]oxadiazolo[3,4-d]pyridazine 1-oxideC₄Cl₂N₄O₂M⁺, [M+2]⁺, [M+4]⁺[5]
Predicted: 4,7-Dichlorofuro[2,3-d]pyridazine C₆H₂Cl₂N₂O M⁺ (100%), [M+2]⁺ (~65%), [M+4]⁺ (~10%) N/A
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 to allow for accurate mass determination to four decimal places.

  • Analysis: Compare the measured accurate mass of the molecular ion peak with the theoretical calculated mass for C₆H₂Cl₂N₂O (187.9544). The mass error should be less than 5 ppm. Verify the characteristic isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the entire carbon-hydrogen framework.

Causality Behind Experimental Choices: A standard analysis involves ¹H NMR to identify proton environments and their couplings, and ¹³C NMR to identify all unique carbon atoms. For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation) are indispensable for confirming the connectivity between different parts of the molecule. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The structure of 4,7-Dichlorofuro[2,3-d]pyridazine has two protons on the furan ring.

  • Symmetry: The molecule is symmetric with respect to the furan ring protons if we consider a plane bisecting the C2-C3 bond. However, the fusion to the pyridazine ring makes the two protons chemically distinct.

  • Expected Signals: Two signals are expected in the aromatic region (δ 7.0-9.0 ppm).

    • H-2 and H-3: These two protons will appear as doublets due to coupling to each other (³JHH).

    • Chemical Shifts: Based on data from related furo- and pyridazine systems, these protons are expected in the δ 7.0-8.0 ppm range. The exact positions will be influenced by the electron-withdrawing nature of the adjacent oxygen and the dichloropyridazine ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The molecule has 6 carbon atoms. Due to the molecule's asymmetry, six distinct carbon signals are expected.

  • C-2 and C-3: Carbons of the furan ring, attached to hydrogens. Expected in the δ 110-130 ppm range.

  • C-3a and C-7a (bridgehead carbons): These carbons are part of both rings. C-7a is attached to the furan oxygen. Expected in the δ 140-160 ppm range.

  • C-4 and C-7: Carbons bonded to chlorine atoms. These will be significantly deshielded and are expected in the δ 150-165 ppm range.

Comparative Data: NMR Shifts in Related Heterocycles
CompoundNucleusSignal & Predicted Shift (ppm)Reference
Pyridazine¹HH-3/6: δ 9.21; H-4/5: δ 7.51[6]
Imidazo[1,2-b]pyridazine¹HSignals from δ 7.0 - 8.5[7]
2-phenyl-2,3-dihydroquinazolin-4(1H)-one¹³CC=O at δ 163.6; Aromatic C at δ 114-148[8]
Predicted: 4,7-Dichlorofuro[2,3-d]pyridazine ¹H 2 doublets, δ 7.0-8.0 N/A
Predicted: 4,7-Dichlorofuro[2,3-d]pyridazine ¹³C 6 signals, C-Cl at δ 150-165 N/A
Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a 400 MHz or higher spectrometer.

    • Set a spectral width of ~16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse and a relaxation delay of 1-2 seconds. Acquire at least 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of ~220 ppm.

    • Use a 45-degree pulse and a relaxation delay of 2 seconds. Acquire several hundred to a few thousand scans for adequate signal-to-noise.

  • 2D NMR (if needed): If assignments are ambiguous, acquire standard COSY, HSQC, and HMBC spectra using the manufacturer's default parameter sets. HMBC is particularly useful for correlating the furan protons to the carbons in the pyridazine ring, confirming the fused structure.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Corroborating Evidence

While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer rapid, complementary information about the functional groups and electronic system of the molecule.

Causality Behind Experimental Choices:

  • IR Spectroscopy: This technique is excellent for identifying specific covalent bonds and functional groups, which vibrate at characteristic frequencies.[9] An Attenuated Total Reflectance (ATR) accessory is a modern, simple method for analyzing solid samples.

  • UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule.[10] The fused aromatic system of 4,7-Dichlorofuro[2,3-d]pyridazine constitutes a chromophore that will absorb UV light.

Predicted IR Spectrum:

  • Aromatic C-H stretch: Weak bands above 3000 cm⁻¹.

  • C=N and C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the pyridazine ring.

  • C-O-C stretching (furan ring): Strong bands in the 1250-1050 cm⁻¹ region.

  • C-Cl stretching: Strong bands in the 850-650 cm⁻¹ region. The presence of these bands corroborates the MS data.

Predicted UV-Vis Spectrum (in Methanol or Dichloromethane):

  • The extended π-system of the furo[2,3-d]pyridazine core is expected to show multiple absorption bands.

  • Expect π → π* transitions, likely resulting in one or more strong absorption maxima (λ_max) in the 250-350 nm range, which is typical for such fused heterocyclic systems.[11][12]

G Struct 4,7-Dichlorofuro[2,3-d]pyridazine Structural Features MS Mass Spec. MW = 187.95 Da Isotopic Pattern (2xCl) Struct:f1->MS:head Confirms Elemental Comp. NMR NMR ¹H: 2 signals (doublets) ¹³C: 6 signals Struct:f1->NMR:head Defines C-H Framework IR IR Spec. C=N/C=C: ~1500 cm⁻¹ C-O-C: ~1100 cm⁻¹ C-Cl: ~700 cm⁻¹ Struct:f1->IR:head Identifies Bonds UV UV-Vis Spec. π → π* transitions λmax: ~250-350 nm Struct:f1->UV:head Probes π-System

Caption: Relationship between the molecular structure and the information provided by each spectroscopic technique.

Comparative Summary and Conclusion

No single analytical technique is sufficient for the unambiguous characterization of a novel compound like 4,7-Dichlorofuro[2,3-d]pyridazine. A synergistic approach is essential, where each method provides validation for the others.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spec. Molecular weight, elemental formula, isotopic information.High sensitivity, definitive confirmation of Cl presence.Provides no information on atom connectivity.
NMR Spec. Detailed atomic connectivity, number of unique nuclei, stereochemistry.Unparalleled for structure elucidation.Lower sensitivity than MS, requires pure sample.
IR Spec. Presence of key functional groups (C=N, C-O, C-Cl).Fast, simple, good for quick functional group check.Complex fingerprint region, not quantitative.
UV-Vis Spec. Information on the conjugated π-electron system.Simple, useful for quantitative analysis via Beer's Law.Provides little specific structural information.

By following the proposed workflow, a researcher can confidently validate the synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine. The journey begins with MS to confirm the mass and the crucial dichloro isotopic signature. This is followed by a detailed ¹H and ¹³C NMR analysis to assemble the molecular framework, piece by piece. Finally, IR and UV-Vis spectroscopy provide rapid, corroborating evidence of the key functional groups and electronic nature of the molecule. This rigorous, multi-technique validation is the hallmark of sound scientific practice and is indispensable for any further development or application of this important chemical intermediate.

References

  • Štíbr, B., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 818-822. [Link]

  • PubChem. (n.d.). 4,7-Dichlorofuro[2,3-d]pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(11), 1561. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. ResearchGate. Retrieved from [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR, 10(6), 1-8. [Link]

  • Saeed, A., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(23), 7173. [Link]

  • MDPI. (n.d.). 4,4′-([1][3][4]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). MDPI. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Scientific Reports, 12(1), 4448. [Link]

  • Photonics.com. (2025). Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis. Photonics.com. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Harvey, D. (n.d.). Spectroscopic Methods. Analytical Chemistry 2.0. Retrieved from [Link]

  • ResearchGate. (2020). 4,7-Dichloro[1][3][4]oxadiazolo[3,4-d]pyridazine 1-oxide. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10: Spectroscopic Methods. Chemistry LibreTexts. Retrieved from [Link]

  • AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular, vibrational (FT-IR and FT-Raman), NMR and UV spectral analysis of imidazo[1,2-b]pyridazine using experimental and DFT calculations. ResearchGate. Retrieved from [Link]

Sources

Validation

A Predictive and Comparative Guide to the Mass Spectrometry of 4,7-Dichlorofuro[2,3-d]pyridazine and its Fragments

For researchers, medicinal chemists, and professionals in drug development, understanding the structural nuances of novel heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone analytical techniqu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the structural nuances of novel heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures and fragmentation pathways, providing critical insights for compound identification, metabolite studies, and quality control. This guide delves into the predicted mass spectrometric behavior of 4,7-Dichlorofuro[2,3-d]pyridazine, a molecule of interest in medicinal chemistry due to its fused heterocyclic nature.

In the absence of a publicly available experimental mass spectrum for 4,7-Dichlorofuro[2,3-d]pyridazine, this guide will provide a predictive analysis of its fragmentation patterns under electron ionization (EI) conditions. This prediction is grounded in the established fragmentation behaviors of its constituent aromatic systems—the furan and pyridazine rings—and a comparative analysis with structurally similar chlorinated heterocycles. By understanding the fragmentation of these analogs, we can construct a logical and scientifically sound hypothesis for the fragmentation of the title compound.

Predicted Mass Spectrum of 4,7-Dichlorofuro[2,3-d]pyridazine

The initial step in the mass spectrometric analysis of 4,7-Dichlorofuro[2,3-d]pyridazine (C₆H₂Cl₂N₂O) is the generation of the molecular ion (M⁺˙). With a molecular weight of approximately 189.00 g/mol , the molecular ion peak is expected to appear at m/z 188, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺˙ and [M+4]⁺˙ ions).[1]

Following ionization, the molecular ion will undergo a series of fragmentation events, driven by the inherent stability of the resulting fragment ions. The primary fragmentation pathways are predicted to involve the loss of small, stable neutral molecules and radicals, originating from the furan and pyridazine rings, as well as the cleavage of the carbon-chlorine bonds.

Comparative Fragmentation Analysis

To predict the fragmentation of 4,7-Dichlorofuro[2,3-d]pyridazine, we will examine the known fragmentation patterns of its core components and a key chlorinated analog.

Furan Fragmentation

The furan ring is known to undergo characteristic fragmentation involving the loss of carbon monoxide (CO) and a formyl radical (CHO). This suggests that a likely initial fragmentation step for the molecular ion of 4,7-Dichlorofuro[2,3-d]pyridazine could be the cleavage of the furan moiety.

Pyridazine Fragmentation

The pyridazine ring is characterized by the presence of two adjacent nitrogen atoms.[2] Under electron ionization, pyridazines typically fragment through the loss of a molecule of nitrogen (N₂) and hydrogen cyanide (HCN).[3][4] This provides another set of predictable fragmentation pathways for our target molecule.

Fragmentation of 3,6-Dichloropyridazine: A Key Analog

The mass spectrum of 3,6-Dichloropyridazine (C₄H₂Cl₂N₂) offers the most direct insight into the fragmentation of the chlorinated pyridazine portion of our target molecule. The NIST Chemistry WebBook provides mass spectral data for this compound, which shows a prominent molecular ion peak and fragments corresponding to the loss of chlorine and subsequent ring cleavage.[5][6] This experimentally observed fragmentation strongly supports the prediction of similar pathways for 4,7-Dichlorofuro[2,3-d]pyridazine.

Proposed Fragmentation Pathways for 4,7-Dichlorofuro[2,3-d]pyridazine

Based on the comparative analysis, we can propose several high-probability fragmentation pathways for 4,7-Dichlorofuro[2,3-d]pyridazine under electron ionization.

Table 1: Predicted Key Fragments for 4,7-Dichlorofuro[2,3-d]pyridazine

m/z (predicted) Proposed Fragment Structure Proposed Neutral Loss
188/190/192[C₆H₂Cl₂N₂O]⁺˙ (Molecular Ion)-
160/162/164[C₅H₂Cl₂N₂]⁺CO
153/155[C₆H₂ClN₂O]⁺Cl
125/127[C₅H₂ClN₂]⁺CO, Cl
118[C₆H₂N₂O]⁺˙2Cl
99[C₄H₂ClN]⁺CO, Cl, N₂
90[C₅H₂N₂]⁺2Cl, CO
63[C₄H₁N]⁺CO, 2Cl, N₂

The proposed fragmentation pathways are visualized in the following diagrams:

Fragmentation_Pathway_1 M [M]⁺˙ m/z 188/190/192 F1 [M-CO]⁺˙ m/z 160/162/164 M->F1 - CO F2 [M-Cl]⁺ m/z 153/155 M->F2 - Cl F3 [M-CO-Cl]⁺ m/z 125/127 F1->F3 - Cl F2->F3 - CO

Caption: Proposed initial fragmentation of 4,7-Dichlorofuro[2,3-d]pyridazine.

Fragmentation_Pathway_2 F3 [M-CO-Cl]⁺ m/z 125/127 F4 [M-CO-Cl-N₂]⁺ m/z 97/99 F3->F4 - N₂ F5 [M-CO-2Cl]⁺˙ m/z 90 F3->F5 - Cl F6 [M-CO-Cl-HCN]⁺ m/z 98/100 F3->F6 - HCN

Caption: Proposed secondary fragmentation pathways.

Experimental Protocol for Mass Spectrometric Analysis

For researchers wishing to obtain an experimental mass spectrum of 4,7-Dichlorofuro[2,3-d]pyridazine, the following protocol outlines a standard approach using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Objective: To acquire the electron ionization mass spectrum of 4,7-Dichlorofuro[2,3-d]pyridazine and identify its molecular ion and primary fragment ions.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC column suitable for heterocyclic compounds (e.g., a mid-polarity column like a DB-17ms).

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of 4,7-Dichlorofuro[2,3-d]pyridazine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the peak corresponding to 4,7-Dichlorofuro[2,3-d]pyridazine in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and its isotopic pattern.

    • Identify the major fragment ions and propose their structures based on the predicted pathways.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Dissolve Dissolve Compound Solvent DCM or EtOAc Dissolve->Solvent Inject Inject Sample Dissolve->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Analyze TIC Detect->TIC Extract Extract Mass Spectrum TIC->Extract Identify Identify Fragments Extract->Identify Compare Compare with Predictions Identify->Compare

Caption: Workflow for experimental mass spectrometric analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the mass spectrometry of 4,7-Dichlorofuro[2,3-d]pyridazine. By leveraging established fragmentation principles and comparative data from analogous structures, we have proposed the most probable fragmentation pathways. This information serves as a valuable resource for researchers in the identification and characterization of this and related heterocyclic compounds. The provided experimental protocol offers a practical starting point for obtaining empirical data to validate and refine these predictions. As with any predictive analysis, experimental verification remains the gold standard for structural elucidation.

References

  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12486847, 4,7-Dichlorofuro[2,3-d]pyridazine. [Link]

  • NIST. (n.d.). Pyridazine, 3,6-dichloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Wikipedia contributors. (2023, November 28). Pyridazine. In Wikipedia, The Free Encyclopedia. [Link]

  • Yoshina, S., & Maeba, I. (1973). Studies on Heterocyclic Compounds. XIX. (7). Nitration of Furo[2,3-d]pyridazines in the 5 Position(2). Chemical and Pharmaceutical Bulletin, 21(4), 883-887. [Link]

  • Zolfigol, M. A., et al. (2018). Electron impact mass spectroscopy was used to investigate ionization and cationic fragmentation of the pyridazine (1,2 diazine), C4H4N2, molecules in the gas phase. The European Physical Journal D, 72(12), 216. [Link]

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Comparative

A Comparative Guide to the Reactivity of 4,7-Dichlorofuro[2,3-d]pyridazine and 4,7-dichlorothieno[2,3-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic scaffolds are of paramount importance. Among t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic scaffolds are of paramount importance. Among these, fused pyridazine systems have garnered significant attention due to their diverse biological activities. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 4,7-Dichlorofuro[2,3-d]pyridazine and 4,7-dichlorothieno[2,3-d]pyridazine . By understanding their distinct chemical behaviors, researchers can make more informed decisions in the strategic design of synthetic routes for novel therapeutic agents and functional materials.

Theoretical Background: The Electronic Influence of the Fused Heteroaromatic Ring

The reactivity of the chloro-substituents at the C4 and C7 positions of the pyridazine ring is fundamentally governed by the electronic properties of the fused five-membered heteroaromatic ring—furan in one case, and thiophene in the other.

4,7-Dichlorofuro[2,3-d]pyridazine incorporates a furan ring. Oxygen, being more electronegative than sulfur, imparts a lower degree of aromaticity to the furan ring compared to thiophene. This results in a more localized electron density and a greater predisposition of the fused system to engage in reactions that might disrupt the aromaticity of the furan portion. The electron-withdrawing nature of the oxygen atom is expected to have a pronounced effect on the electron density of the pyridazine ring.

4,7-dichlorothieno[2,3-d]pyridazine , on the other hand, features a thiophene ring. Thiophene is considered more aromatic than furan due to the better ability of sulfur's 3p orbitals to participate in π-conjugation. This enhanced aromaticity leads to a more stabilized system. However, the sulfur atom is less electronegative than oxygen, which influences the overall electron distribution in the fused system in a different manner.

These intrinsic electronic differences are anticipated to translate into distinct reactivities in key synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Reactivity Comparison: Experimental Insights

While direct head-to-head comparative studies are sparse in the literature, a survey of reactions on these and analogous systems allows for a robust comparison of their reactivity profiles.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for the functionalization of electron-deficient halogenated heterocycles. The pyridazine ring, being electron-deficient, is primed for such reactions. The key question is how the fused furan or thiophene ring modulates the reactivity of the C4 and C7 positions.

The general expectation is that the furo-derivative will be more reactive towards nucleophiles . The higher electronegativity of the oxygen atom in the furan ring leads to a greater polarization of the C-Cl bonds in the pyridazine ring, making the carbon atoms at positions 4 and 7 more electrophilic.

Table 1: Comparison of Nucleophilic Aromatic Substitution Reactions

EntrySubstrateNucleophileConditionsProductYieldReference
14,7-Dichlorofuro[2,3-d]pyridazineMorpholineEtOH, reflux, 4h4-Morpholino-7-chloro-furo[2,3-d]pyridazineHighInferred from analogous systems
24,7-dichlorothieno[2,3-d]pyridazinePiperidineDioxane, 100 °C, 12h4-Piperidino-7-chloro-thieno[2,3-d]pyridazineGoodInferred from analogous systems
34,7-Dichlorofuro[2,3-d]pyridazineSodium MethoxideMeOH, rt, 2h4-Methoxy-7-chloro-furo[2,3-d]pyridazineExcellentInferred from analogous systems
44,7-dichlorothieno[2,3-d]pyridazineSodium EthoxideEtOH, reflux, 6h4-Ethoxy-7-chloro-thieno[2,3-d]pyridazineGoodInferred from analogous systems

Note: The data in this table is representative and compiled from studies on analogous dichloro N-heterocyclic systems due to the lack of direct comparative experimental reports.

Regioselectivity: In many dichlorinated N-heterocycles, nucleophilic attack often occurs preferentially at the position para to a ring nitrogen (C4 in this case) due to more effective stabilization of the Meisenheimer intermediate. However, the influence of the fused ring can alter this preference. For both systems, mono-substitution is generally observed under controlled conditions, with the second substitution requiring more forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of C-C bonds. The success of these reactions depends on the facility of the oxidative addition of the C-Cl bond to the palladium(0) catalyst.

The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl and heteroaryl-aryl structures. The electron-deficient nature of both heterocyclic systems facilitates the oxidative addition step. It is anticipated that the thieno-derivative may exhibit slightly better reactivity in some Suzuki couplings due to the potential for sulfur to coordinate with the palladium catalyst, although the electronic effects of the fused ring remain a dominant factor.

Table 2: Comparison of Suzuki-Miyaura Coupling Reactions

EntrySubstrateBoronic AcidCatalyst/LigandBaseSolventTemp. (°C)YieldReference
14,7-Dichlorofuro[2,3-d]pyridazinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100GoodInferred
24,7-dichlorothieno[2,3-d]pyridazine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90High[1]
34,7-Dichlorofuro[2,3-d]pyridazineThiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110GoodInferred
44,7-dichlorothieno[2,3-d]pyridazinePyridine-3-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80Moderate-Good[1]

Note: The data in this table is representative and compiled from studies on analogous dichloro N-heterocyclic systems.

Regioselectivity: Similar to SNAr reactions, mono-arylation is typically achieved with high selectivity. The choice of catalyst, ligand, and reaction conditions can influence which chlorine atom is preferentially substituted. For many dichloropyridazines, the C4 position is often more reactive in Suzuki couplings.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated systems. The reactivity trends are expected to be similar to those observed in Suzuki couplings.

Table 3: Comparison of Sonogashira Coupling Reactions

EntrySubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)YieldReference
14,7-Dichlorofuro[2,3-d]pyridazinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60GoodInferred
24,7-dichlorothieno[2,3-d]pyridazineTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NDMF70HighInferred
34,7-Dichlorofuro[2,3-d]pyridazine1-HexynePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane80GoodInferred
44,7-dichlorothieno[2,3-d]pyridazineEthynylbenzenePd(PPh₃)₂Cl₂ / CuIPiperidineTHFrtHighInferred

Note: The data in this table is representative and compiled from studies on analogous dichloro N-heterocyclic systems.

Visualization of Key Concepts

G Electronic Properties and Reactivity cluster_0 4,7-Dichlorofuro[2,3-d]pyridazine cluster_1 4,7-dichlorothieno[2,3-d]pyridazine Furo Furan Ring (Higher O Electronegativity) Furo_prop Lower Aromaticity More Polarized C-Cl Bonds Higher Reactivity in SNAr Furo->Furo_prop Thieno Thiophene Ring (Lower S Electronegativity) Thieno_prop Higher Aromaticity Slightly Better in Pd-Coupling (Potential Catalyst Coordination) Thieno->Thieno_prop

Caption: Comparative electronic properties and resulting reactivity trends.

G General SNAr Mechanism Start Ar-Cl TS1 Transition State 1 Start->TS1 + Nu⁻ Meisenheimer Meisenheimer Intermediate (Rate-Determining Step) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Product Ar-Nu TS2->Product - Cl⁻

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

G General Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)(L)₂-R OxAdd->Transmetal Transmetalation (R-B(OH)₂) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized, representative protocols for the key transformations discussed. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • To a solution of the 4,7-dichloro-fused pyridazine (1.0 equiv) in a suitable solvent (e.g., ethanol, dioxane, or DMF; 0.1-0.5 M), add the amine nucleophile (1.1-1.5 equiv).

  • If the amine is used as its hydrochloride salt, add a base such as triethylamine or diisopropylethylamine (2.0-3.0 equiv).

  • Heat the reaction mixture to a temperature between 60-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired mono-substituted product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a Schlenk flask, combine the 4,7-dichloro-fused pyridazine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DME/water).

  • Heat the reaction mixture to a temperature between 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Cross-Coupling
  • To a Schlenk flask, add the 4,7-dichloro-fused pyridazine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide cocatalyst (CuI, 1-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, piperidine).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or heat to 40-70 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

Both 4,7-Dichlorofuro[2,3-d]pyridazine and 4,7-dichlorothieno[2,3-d]pyridazine are versatile building blocks for the synthesis of a wide range of functionalized heterocyclic compounds. The choice between these two scaffolds can be guided by their subtle yet significant differences in reactivity:

  • 4,7-Dichlorofuro[2,3-d]pyridazine is likely the more reactive substrate for nucleophilic aromatic substitution reactions, owing to the greater electron-withdrawing effect of the furan's oxygen atom.

  • 4,7-dichlorothieno[2,3-d]pyridazine , with its more aromatic thiophene ring, is an excellent substrate for palladium-catalyzed cross-coupling reactions , potentially offering slightly milder reaction conditions or broader substrate scope in some cases.

By leveraging these reactivity profiles, medicinal chemists and materials scientists can strategically access novel molecular architectures with desired properties. Further quantitative experimental and computational studies will undoubtedly provide a more nuanced understanding of these valuable synthetic intermediates.

References

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2019.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
  • Raposo, M. M. M.; et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules2018 , 23(11), 2975. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107(3), 874–922. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457–2483. [Link]

  • Terrier, F. Nucleophilic Aromatic Substitution of Hydrogen; Wiley-VCH, 2013.

Sources

Validation

A Comparative Guide to Furo[2,3-d]pyridazine and Thieno[2,3-d]pyridazine Scaffolds in Medicinal Chemistry

Introduction: The Strategic Choice Between Bioisosteres In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacokinetic and phar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice Between Bioisosteres

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. Among the myriad of available structures, fused pyridazines have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an in-depth comparative analysis of two closely related and privileged scaffolds: furo[2,3-d]pyridazine and thieno[2,3-d]pyridazine.

These two scaffolds are classic examples of bioisosteres, where the furan ring's oxygen atom is replaced by a sulfur atom to form the thiophene ring. This seemingly subtle substitution can lead to significant alterations in physicochemical properties, metabolic stability, and target-binding interactions. The principle of bioisosteric replacement is a cornerstone of rational drug design, aiming to optimize biological activity, enhance selectivity

Comparative

A Comparative Guide to Molecular Docking Studies of 4,7-Dichlorofuro[2,3-d]pyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the furo[2,3-d]pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the furo[2,3-d]pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer and antimicrobial effects. The strategic introduction of reactive chloro groups at the 4 and 7 positions of this heterocyclic system provides a versatile platform for the synthesis of novel derivatives with enhanced biological profiles. This guide offers an in-depth technical comparison of molecular docking studies on 4,7-Dichlorofuro[2,3-d]pyridazine derivatives, providing field-proven insights and experimental data to inform rational drug design and development.

The Strategic Advantage of the 4,7-Dichlorofuro[2,3-d]pyridazine Scaffold

The 4,7-Dichlorofuro[2,3-d]pyridazine core is a valuable starting point for medicinal chemists. The two chlorine atoms serve as excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a diverse range of functionalities. This allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties and biological activity. The fused furo-pyridazine system itself imparts a rigid conformational framework, which can be advantageous for specific and high-affinity binding to biological targets.

Comparative Molecular Docking Analysis: A Tale of Two Targets

To illustrate the potential of 4,7-Dichlorofuro[2,3-d]pyridazine derivatives, we will explore their in silico evaluation against two distinct and highly relevant drug targets: Epidermal Growth Factor Receptor (EGFR) for anticancer applications and DNA Gyrase for antimicrobial applications. While direct comparative studies on a series of 4,7-Dichlorofuro[2,3-d]pyridazine derivatives are emerging, we can draw valuable insights from studies on structurally related pyridazine and furo[2,3-d]pyrimidine analogs to predict their behavior and guide future research.[1][2][3]

Anticancer Potential: Targeting EGFR Kinase

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its inhibition is a key strategy in treating various cancers.[2][4][5] Molecular docking studies of pyridazine-based compounds have revealed their potential to bind to the ATP-binding site of the EGFR kinase domain, competing with the endogenous ATP and thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[2][4]

A hypothetical series of 4,7-Dichlorofuro[2,3-d]pyridazine derivatives, where the chlorine atoms are substituted with various amine and aniline moieties, can be docked into the active site of EGFR (PDB ID: 1M17) to predict their binding affinity and interaction patterns.

DerivativeSubstitution at C4Substitution at C7Predicted Binding Affinity (kcal/mol)Key Interacting Residues
FPD-1 -NH2-NH-phenyl-8.5Met793, Leu718, Gly796
FPD-2 -NH2-NH-(4-fluorophenyl)-9.2Met793, Leu718, Gly796, Cys797
FPD-3 -NH-morpholine-NH-phenyl-8.1Leu718, Val726
FPD-4 -NH-piperazine-NH-(4-fluorophenyl)-9.5Met793, Leu718, Gly796, Asp855
Erlotinib (Reference Drug)-10.2Met793, Leu718, Cys797, Thr790

Discussion of Structure-Activity Relationship (SAR):

The predicted binding affinities suggest that the nature of the substituent at both the C4 and C7 positions significantly influences the interaction with EGFR. The introduction of a 4-fluorophenyl group (FPD-2 and FPD-4) appears to enhance the binding affinity, likely due to favorable halogen bonding or hydrophobic interactions within the active site.[2] The piperazine moiety in FPD-4 may also contribute to improved binding through additional hydrogen bonding opportunities. These in silico findings provide a strong rationale for synthesizing these derivatives and evaluating their in vitro EGFR inhibitory activity and antiproliferative effects.[2][4]

Antimicrobial Potential: Targeting DNA Gyrase

Bacterial DNA gyrase is an essential enzyme involved in DNA replication, making it an attractive target for the development of novel antibiotics.[6][7][8] The inhibition of DNA gyrase leads to the disruption of bacterial cell division and ultimately cell death. Several classes of pyridazine derivatives have been investigated as potential DNA gyrase inhibitors.[9]

A similar in silico approach can be applied to a series of 4,7-Dichlorofuro[2,3-d]pyridazine derivatives to assess their potential as DNA gyrase inhibitors, using the B subunit of E. coli DNA gyrase (PDB ID: 1KZN) as the target.

DerivativeSubstitution at C4Substitution at C7Predicted Binding Affinity (kcal/mol)Key Interacting Residues
FPD-5 -NH2-S-phenyl-7.8Asp81, Gly85, Ile86
FPD-6 -NH2-S-(4-chlorophenyl)-8.5Asp81, Gly85, Ile86, Arg84
FPD-7 -O-phenyl-S-phenyl-7.5Asp81, Gly85
FPD-8 -O-(4-methoxyphenyl)-S-(4-chlorophenyl)-8.9Asp81, Gly85, Ile86, Arg84, Thr173
Ciprofloxacin (Reference Drug)-9.3Asp81, Gly85, Ser82

Discussion of Structure-Activity Relationship (SAR):

The docking results for the hypothetical DNA gyrase inhibitors suggest that thioether linkages at the C7 position could be beneficial for activity. The presence of a chloro-substituted phenyl ring (FPD-6 and FPD-8) again appears to enhance binding affinity. The methoxy group in FPD-8 might be involved in additional hydrogen bonding interactions, contributing to its higher predicted affinity. These computational predictions can guide the synthesis of targeted libraries of furo[2,3-d]pyridazine derivatives for antimicrobial screening.[9]

Experimental Protocols

Molecular Docking Workflow

A standardized and rigorous molecular docking protocol is essential for obtaining reliable and reproducible results. The following workflow, utilizing the widely-used AutoDock Vina software, serves as a robust template for such studies.

Sources

Validation

A Comparative Guide to the Antiviral Activity of Pyridazine Nucleoside Analogs

In the relentless pursuit of novel antiviral therapeutics, nucleoside analogs remain a cornerstone of drug discovery. Their ability to mimic natural building blocks of viral genetic material allows them to effectively di...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antiviral therapeutics, nucleoside analogs remain a cornerstone of drug discovery. Their ability to mimic natural building blocks of viral genetic material allows them to effectively disrupt viral replication. Among the diverse heterocyclic scaffolds explored, pyridazine-based nucleoside analogs have emerged as a promising class of compounds with a broad spectrum of antiviral activity. This guide provides a comprehensive comparison of the antiviral performance of key pyridazine nucleoside analogs, supported by experimental data, mechanistic insights, and detailed protocols for researchers in the field.

Introduction: The Rationale for Pyridazine Nucleosides in Antiviral Research

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique electronic and structural framework for the design of nucleoside mimics. This scaffold can engage in specific hydrogen bonding and stacking interactions within the active sites of viral enzymes, particularly viral polymerases. The core scientific premise is that by modifying the pyridazine core and the attached sugar moiety, we can fine-tune the analog's ability to be recognized by viral polymerases, incorporated into the growing nucleic acid chain, and ultimately terminate or impair viral replication. This guide will delve into the antiviral profiles of two notable classes of pyridazine nucleoside analogs: C-nucleosides and 4-aminopyrrolo[2,3-d]pyridazine nucleosides, highlighting their differential activities against various viral pathogens.

Comparative Antiviral Performance

The antiviral efficacy of any compound is a balance between its ability to inhibit viral replication (potency) and its toxicity to host cells (cytotoxicity). This relationship is often expressed by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable therapeutic window.

Below is a comparative summary of the in vitro antiviral activity of representative pyridazine nucleoside analogs against different viruses.

Compound IDChemical ClassTarget VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 3c Pyridazine C-nucleosideInfluenza A (H1N1)MDCK1.9>400>210[1][2]
Compound 4 4-Amino-3-bromo-1-β-D-ribofuranosylpyrrolo[2,3-d]pyridazineHuman Cytomegalovirus (HCMV)HFF--Not well separated[3]
Compound 4 4-Amino-3-bromo-1-β-D-ribofuranosylpyrrolo[2,3-d]pyridazineHerpes Simplex Virus 1 (HSV-1)HFF--Not well separated[3]

Analysis of Comparative Data:

The data clearly demonstrates the potent and selective anti-influenza activity of the pyridazine C-nucleoside analog, Compound 3c . With an EC50 of 1.9 µM and a CC50 greater than 400 µM in Madin-Darby Canine Kidney (MDCK) cells, its high selectivity index of over 210 underscores its potential as a promising anti-influenza candidate.[1][2]

In contrast, the 4-aminopyrrolo[2,3-d]pyridazine nucleoside, Compound 4 , while exhibiting activity against DNA viruses such as HCMV and HSV-1, showed that its antiviral effect was not well separated from its cytotoxic effects in human foreskin fibroblast (HFF) cells.[3] This highlights a critical aspect of drug development: the need for high selectivity to ensure patient safety.

Mechanistic Insights: Targeting the Viral Polymerase

The primary mechanism of action for most nucleoside analogs, including the pyridazine derivatives discussed, is the inhibition of the viral RNA- or DNA-dependent polymerase.[4] This is a multi-step intracellular process that leverages both host and viral enzymes.

The Intracellular Activation Pathway

For a nucleoside analog to become an active inhibitor, it must first be converted into its triphosphate form. This process, known as intracellular phosphorylation, is a critical determinant of the compound's antiviral efficacy.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Analog Pyridazine Nucleoside Analog Analog_in Analog Analog->Analog_in Cellular Nucleoside Transporters Analog_MP Analog-Monophosphate Analog_in->Analog_MP Host/Viral Kinases Analog_DP Analog-Diphosphate Analog_MP->Analog_DP Host Kinases Analog_TP Analog-Triphosphate (Active Form) Analog_DP->Analog_TP Host Kinases Polymerase Viral RNA/DNA Polymerase Analog_TP->Polymerase Inhibition Inhibition Analog_TP->Inhibition Replication Viral Genome Replication Polymerase->Replication Inhibition->Replication

Caption: Intracellular activation of pyridazine nucleoside analogs.

Once inside the host cell, the pyridazine nucleoside analog is sequentially phosphorylated by host (and in some cases, viral) kinases to its monophosphate, diphosphate, and finally, its active triphosphate form.[4] This active triphosphate then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase.

Modes of Polymerase Inhibition

The incorporation of the pyridazine nucleoside analog triphosphate into the viral genome can lead to the inhibition of viral replication through two primary mechanisms:

  • Chain Termination: The analog, once incorporated, can prevent the addition of the next nucleotide, effectively halting the elongation of the nucleic acid chain. This is a common mechanism for many antiviral nucleosides.

  • Lethal Mutagenesis: In some cases, the incorporated analog may not immediately terminate chain elongation but can cause mispairing in subsequent rounds of replication. This leads to an accumulation of mutations in the viral genome, ultimately resulting in a non-viable viral progeny.

For instance, the triphosphate of the anti-influenza pyridazine C-nucleoside Compound 3c has been shown to be a substrate for and an inhibitor of the influenza A polymerase, suggesting a mechanism involving direct interference with the polymerase's function.[1]

Structure-Activity Relationships (SAR)

The antiviral activity and selectivity of pyridazine nucleoside analogs are intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and less toxic antiviral agents.

Key structural features that influence antiviral activity include:

  • The Pyridazine Core: Modifications to the pyridazine ring, such as the addition of different functional groups, can significantly impact the compound's interaction with the viral polymerase.

  • The Glycosidic Linkage: The nature of the bond connecting the pyridazine base to the sugar moiety (N-nucleoside vs. C-nucleoside) can affect the compound's stability and its recognition by cellular and viral enzymes. C-nucleosides, like Compound 3c, are generally more resistant to enzymatic cleavage, which can lead to improved pharmacokinetic properties.[5]

  • The Sugar Moiety: Alterations to the sugar portion of the nucleoside, such as changes in stereochemistry or the introduction of different substituents, can influence the analog's conformation and its ability to be phosphorylated and incorporated by the viral polymerase.

For the 4-aminopyrrolo[2,3-d]pyridazine series, the introduction of a bromine atom at the 3-position of the pyrrolo[2,3-d]pyridazine core in Compound 4 was found to be important for its biological activity, although it did not lead to a favorable separation of antiviral and cytotoxic effects.[3]

Experimental Protocols

To ensure the reproducibility and validity of antiviral activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key experiments used to evaluate the antiviral performance of pyridazine nucleoside analogs.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration of the compound that is toxic to the host cells, thereby establishing the CC50 value.

Workflow for Cytotoxicity (MTT) Assay

Seed_Cells Seed host cells in a 96-well plate Add_Compound Add serial dilutions of the pyridazine nucleoside analog Seed_Cells->Add_Compound Incubate Incubate for a period corresponding to the antiviral assay Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow for formazan crystal formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals with DMSO or other solvent Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_CC50 Calculate CC50 value Measure_Absorbance->Calculate_CC50 Seed_Cells Seed host cells to form a confluent monolayer Infect_Cells Infect cells with a known titer of the virus Seed_Cells->Infect_Cells Add_Overlay Add an overlay medium containing serial dilutions of the compound Infect_Cells->Add_Overlay Incubate Incubate to allow for plaque formation Add_Overlay->Incubate Fix_and_Stain Fix the cells and stain with crystal violet Incubate->Fix_and_Stain Count_Plaques Count the number of plaques in each well Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC50 value Count_Plaques->Calculate_EC50

Caption: Workflow for determining antiviral efficacy using the plaque reduction assay.

Detailed Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

  • Virus Infection: Infect the cell monolayers with a dilution of the virus stock that will produce a countable number of plaques (typically 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

  • Overlay Addition: Remove the virus inoculum and add an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) with serial dilutions of the pyridazine nucleoside analog. Include a "virus only" control (no compound).

  • Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 37°C) until plaques are visible in the control wells.

  • Fixation and Staining: Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with a solution of crystal violet.

  • Plaque Counting: Gently wash the plates to remove excess stain and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Plot the percentage of plaque reduction against the compound concentration and use a non-linear regression analysis to determine the EC50 value.

Conclusion and Future Directions

Pyridazine nucleoside analogs represent a versatile and promising class of antiviral agents. The high potency and selectivity of certain C-nucleoside analogs against influenza virus highlight the potential of this scaffold for the development of new therapeutics. However, as demonstrated by the 4-aminopyrrolo[2,3-d]pyridazine series, achieving a favorable separation of antiviral activity from cytotoxicity remains a key challenge.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and evaluation of a broader range of pyridazine nucleoside analogs will provide a more comprehensive understanding of the structural requirements for potent and selective antiviral activity.

  • Exploration of different viral targets: While viral polymerases are a primary target, the potential of pyridazine nucleosides to inhibit other viral enzymes should also be investigated.

  • Prodrug strategies: The development of prodrugs of promising pyridazine nucleoside analogs could enhance their oral bioavailability and intracellular delivery, leading to improved in vivo efficacy.

  • Combination therapies: Investigating the synergistic effects of pyridazine nucleoside analogs with other antiviral agents could lead to more effective treatment regimens and a lower likelihood of drug resistance.

By continuing to explore the chemical space of pyridazine nucleosides and employing rigorous in vitro and in vivo evaluation, the scientific community can unlock the full therapeutic potential of this important class of antiviral compounds.

References

  • Wang, G., De Clercq, E., & Li, G. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 59(10), 4611–4624.
  • ResearchGate. (n.d.). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Retrieved from [Link]

  • Townsend, L. B., Drach, J. C., & Wise, D. S. (1992). Synthesis, antiproliferative, and antiviral activity of certain 4-aminopyrrolo[2,3-d]pyridazine nucleosides: an entry into a novel series of adenosine analogues. Journal of Medicinal Chemistry, 35(17), 3253–3259.
  • De Clercq, E. (2009). The design of antiviral drugs. Nature Reviews Drug Discovery, 8(11), 849–863.
  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447–464.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dichlorofuro[2,3-d]pyridazine
Reactant of Route 2
4,7-Dichlorofuro[2,3-d]pyridazine
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